ML604086
Description
Properties
CAS No. |
850330-18-6 |
|---|---|
Molecular Formula |
C27H32N4O4S |
Molecular Weight |
508.63 |
IUPAC Name |
N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide |
InChI |
InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 |
InChI Key |
FABRBEGQMXBELT-SELNLUPBSA-N |
SMILES |
O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3[C@H](C)CN(C([C@@H](N)C)=O)CC3)=O)C=C1)C4=CC=CC=C4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML604086; ML-604086; ML 604086; |
Origin of Product |
United States |
Foundational & Exploratory
ML604086: A Technical Guide to its Mechanism of Action in Modulating Regulatory T Cell Suppression
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Regulatory T cells (Tregs) are indispensable for maintaining immune homeostasis, yet their heightened activity within the tumor microenvironment constitutes a significant barrier to effective anti-cancer immunity. The C-C chemokine receptor 8 (CCR8) has recently emerged as a highly specific and promising therapeutic target, being preferentially expressed on tumor-infiltrating Tregs (tiTregs). This in-depth technical guide delineates the mechanism of action of ML604086, a selective small-molecule inhibitor of CCR8, in the context of Treg suppression. We will explore the molecular underpinnings of the CCL1-CCR8 signaling axis in Treg function, provide detailed methodologies for assessing the impact of ML604086 on Treg-mediated suppression, and present a comprehensive overview of the downstream signaling cascades involved. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to investigate and leverage the therapeutic potential of targeting CCR8 in immuno-oncology.
The Critical Role of CCR8 in Treg-Mediated Immunosuppression
Regulatory T cells, characterized by the expression of the transcription factor Foxp3, are a specialized subpopulation of T cells that act as critical modulators of immune responses. While essential for preventing autoimmunity, their accumulation and potent suppressive functions within the tumor microenvironment significantly dampen anti-tumor immune responses, thereby facilitating tumor progression and resistance to immunotherapies.[1][2] A key challenge in cancer immunotherapy is the development of strategies that can selectively target these tumor-resident Tregs without compromising systemic immune tolerance.
Recent advances in transcriptomic and proteomic profiling of tumor-infiltrating immune cells have identified CCR8 as a highly specific surface marker of the most suppressive Treg populations within various human cancers.[3][4] CCR8 is a G protein-coupled receptor (GPCR) whose primary endogenous ligand is the chemokine C-C motif ligand 1 (CCL1).[5] The CCL1-CCR8 axis plays a pivotal role in orchestrating the migration and function of Tregs, particularly their recruitment into the tumor microenvironment where CCL1 is often secreted by tumor cells and other stromal cells.[6][7] This selective expression profile makes CCR8 an attractive therapeutic target for selectively ablating or functionally inactivating tumor-infiltrating Tregs.
ML604086: A Selective Antagonist of the CCR8 Receptor
ML604086 is a potent and selective small-molecule inhibitor of the CCR8 receptor.[8] Its mechanism of action is centered on its ability to competitively block the binding of the chemokine ligand CCL1 to CCR8 on the surface of circulating T-cells.[8] This direct antagonism disrupts the downstream signaling cascades that are initiated upon ligand binding, thereby abrogating the biological functions mediated by the CCL1-CCR8 axis.
Table 1: In Vitro Activity of ML604086
| Assay | Cell Line/System | Ligand | IC50 | Reference |
| CCL1-mediated Chemotaxis | Cell line stably expressing cynomolgus CCR8 | CCL1 | 1.3 µM | [8] |
| CCL1-mediated Intracellular Ca2+ Mobilization | Cell line stably expressing cynomolgus CCR8 | CCL1 | 1.0 µM | [8] |
The inhibitory activity of ML604086 has been quantified in various in vitro assays, demonstrating its efficacy in blocking key CCR8-mediated functions. As shown in Table 1, ML604086 effectively inhibits CCL1-induced chemotaxis and intracellular calcium mobilization, two critical events in Treg migration and activation.[8]
The Molecular Mechanism: Disrupting the CCR8 Signaling Cascade in Tregs
The binding of CCL1 to CCR8 on Tregs initiates a cascade of intracellular signaling events that are crucial for their migratory capacity and suppressive function. ML604086, by preventing this initial ligand-receptor interaction, effectively dismantles this signaling network.
Inhibition of Chemotaxis and Calcium Mobilization
A primary function of the CCL1-CCR8 axis is to direct the migration of Tregs to sites of inflammation and into the tumor microenvironment. Upon CCL1 binding, CCR8, as a GPCR, couples to intracellular G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7] This transient increase in intracellular calcium is a critical second messenger that activates various downstream effectors, ultimately leading to the cytoskeletal rearrangements required for cell migration. ML604086 directly inhibits this CCL1-mediated increase in intracellular Ca2+ concentrations, thus impairing the chemotactic response of Tregs.[8]
Attenuation of Treg Suppressive Function
Beyond its role in migration, the CCL1-CCR8 signaling axis has been shown to enhance the suppressive phenotype and function of Tregs. Activation of CCR8 can lead to the STAT3-dependent upregulation of key molecules associated with Treg-mediated suppression, including the master transcription factor Foxp3, the immunosuppressive cytokine IL-10, and the ectonucleotidase CD39.[8] By blocking the initial CCL1 binding, ML604086 is hypothesized to prevent the activation of this signaling pathway, thereby reducing the expression of these critical suppressive mediators and diminishing the overall immunosuppressive capacity of Tregs.
Figure 1: The CCL1-CCR8 signaling pathway and the inhibitory action of ML604086.
Experimental Protocols for Assessing the Efficacy of ML604086
To rigorously evaluate the impact of ML604086 on Treg function, a series of well-controlled in vitro and ex vivo experiments are essential. The following protocols provide a framework for these investigations.
In Vitro Treg Suppression Assay
This assay is the gold standard for quantifying the suppressive capacity of Tregs.
Objective: To determine the effect of ML604086 on the ability of Tregs to suppress the proliferation of conventional T cells (Tconv).
Materials:
-
Isolated human or murine CD4+CD25+ Tregs and CD4+CD25- or CD8+ Tconv cells.
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies).
-
ML604086 (dissolved in a suitable solvent, e.g., DMSO).
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or [3H]-thymidine.
-
96-well round-bottom cell culture plates.
-
Complete RPMI-1640 medium.
Protocol:
-
Label Tconv cells: Resuspend Tconv cells at 1 x 10^6 cells/mL in PBS and label with a proliferation dye according to the manufacturer's instructions.
-
Prepare cell co-cultures: In a 96-well round-bottom plate, set up the following conditions in triplicate:
-
Tconv cells alone (positive control for proliferation).
-
Tconv cells co-cultured with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
-
Add ML604086: Prepare serial dilutions of ML604086 in complete medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Activate T cells: Add T cell activation reagents to all wells.
-
Incubate: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Assess proliferation:
-
Flow Cytometry: Harvest cells and analyze the dilution of the proliferation dye in the Tconv population.
-
[3H]-Thymidine Incorporation: Pulse the cultures with [3H]-thymidine for the final 18 hours of incubation and measure incorporation using a scintillation counter.
-
Data Analysis: Calculate the percentage of suppression for each condition relative to the proliferation of Tconv cells alone.
Figure 2: Workflow for the in vitro Treg suppression assay.
Chemotaxis Assay
Objective: To evaluate the effect of ML604086 on the migration of Tregs towards a CCL1 gradient.
Materials:
-
Isolated Tregs.
-
Recombinant human or murine CCL1.
-
ML604086.
-
Transwell inserts (with appropriate pore size, e.g., 5 µm).
-
24-well plates.
-
Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA).
Protocol:
-
Prepare chemoattractant: Add CCL1 to the lower chamber of the 24-well plate in chemotaxis buffer. Include a buffer-only control.
-
Pre-treat Tregs: Incubate Tregs with various concentrations of ML604086 or vehicle control for 30-60 minutes at 37°C.
-
Load cells: Add the pre-treated Tregs to the upper chamber of the Transwell inserts.
-
Incubate: Allow cells to migrate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantify migration: Collect the cells from the lower chamber and count them using a flow cytometer or a hemocytometer.
Data Analysis: Calculate the chemotactic index (fold migration over control) for each condition.
Calcium Mobilization Assay
Objective: To confirm the inhibitory effect of ML604086 on CCL1-induced calcium flux in Tregs.
Materials:
-
Isolated Tregs or a CCR8-expressing cell line.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Recombinant CCL1.
-
ML604086.
-
A plate reader with fluorescence detection and injection capabilities.
Protocol:
-
Load cells with dye: Incubate cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Add inhibitor: Add ML604086 or vehicle control to the wells and incubate for a short period.
-
Measure baseline fluorescence: Read the baseline fluorescence of the cells.
-
Inject agonist: Inject CCL1 into the wells and immediately begin kinetic fluorescence reading.
-
Record data: Monitor the change in fluorescence over time.
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization.
Conclusion and Future Directions
ML604086 represents a promising therapeutic candidate for overcoming Treg-mediated immunosuppression in the tumor microenvironment. Its selective inhibition of the CCL1-CCR8 axis provides a targeted approach to disrupt Treg migration and function, thereby potentially unleashing a more robust anti-tumor immune response. The experimental frameworks provided in this guide offer a robust starting point for researchers to further elucidate the intricate mechanisms of ML604086 and to evaluate its therapeutic potential in various cancer models.
Future research should focus on in vivo studies to confirm the efficacy of ML604086 in reducing tumor growth and enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors. Furthermore, a deeper investigation into the downstream effects of ML604086 on the expression of a wider array of Treg-associated functional molecules will provide a more comprehensive understanding of its immunomodulatory properties.
References
- Schall, T. J., & Proudfoot, A. E. (2011). Overcoming the obstacle of chemokine redundancy.
- Nishikawa, H., & Sakaguchi, S. (2010). Regulatory T cells in tumor immunity. International journal of cancer, 127(4), 759-767.
- De Simone, M., Arrigoni, A., Rossetti, G., Gruarin, P., Ranzani, V., Politano, C., ... & Paneri, M. (2016).
- Plitas, G., Konopacki, C., Wu, K., Bos, P. D., Morrow, M., Moussawi, D. E., ... & Rudensky, A. Y. (2016). Regulatory T cells exhibit distinct features in human breast cancer. Immunity, 45(5), 1122-1134.
- Saleh, R., & Elkord, E. (2020). FoxP3+ T regulatory cells in cancer: prognostic and predictive potential. Expert Opinion on Biological Therapy, 20(10), 1159-1172.
- Korbecki, J., Simińska, D., Kojder, K., Chlubek, D., & Baranowska-Bosiacka, I. (2020). The significance of the CCL1→ CCR8 axis in cancer processes. International Journal of Molecular Sciences, 21(18), 6614.
- Barsheshet, Y., Wildbaum, G., Levy, L., Vitenshtein, A., Akinseye, O., & Karin, N. (2017). CCR8+ FOXp3+ Treg cells as master drivers of immune regulation. Proceedings of the National Academy of Sciences, 114(23), 6086-6091.
- Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of Jak-STAT signaling in the immune system.
-
Collison, L. W., & Vignali, D. A. (2011). In vitro Treg suppression assays. Methods in molecular biology (Clifton, N.J.), 707, 21–37. [Link]
- Togashi, Y., Shitara, K., & Nishikawa, H. (2019). Regulatory T cells in cancer immunosuppression—implications for anticancer therapy. Nature Reviews Clinical Oncology, 16(6), 356-371.
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 9, 2026, from [Link]
- Bachelerie, F., Ben-Baruch, A., Burkhardt, A. M., Combadiere, C., Farber, J. M., Graham, G. J., ... & Zlotnik, A. (2014). International Union of Basic and Clinical Pharmacology. [corrected]. LXXXIX. Update on the extended family of chemokine receptors and introducing a new nomenclature for atypical chemokine receptors. Pharmacological reviews, 66(1), 1-79.
- Allen, S. J., Crown, S. E., & Handel, T. M. (2007). Chemokine: receptor structure, interactions, and antagonism. Annual review of immunology, 25, 787-820.
Sources
- 1. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Foxp3 Post-translational Modifications and Treg Suppressive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR8+FOXp3+ Treg cells as master drivers of immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Function and Application of ML604086, a Selective CCR8 Inhibitor
Abstract
The C-C Chemokine Receptor 8 (CCR8) has emerged as a high-interest therapeutic target, primarily due to its selective and high expression on tumor-infiltrating regulatory T cells (Tregs), which are potent mediators of immunosuppression within the tumor microenvironment.[1][2][3] The development of specific inhibitors for this receptor is crucial for both elucidating its biological function and for potential therapeutic applications. ML604086 is a selective, small-molecule inhibitor of CCR8.[4][5] This technical guide provides an in-depth analysis of the function of ML604086, detailing its mechanism of action, pharmacological profile, and the key experimental findings that have defined its utility and limitations. We will explore its role in blocking the canonical CCR8 signaling pathway and discuss its application as a research tool, contextualized by the broader landscape of CCR8-targeted drug discovery.
Introduction: The CCR8-CCL1 Axis in Immunity and Disease
C-C Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in directing immune cell trafficking.[2][6] Its primary endogenous ligand is the chemokine CCL1, and the interaction between CCL1 and CCR8 is central to the receptor's function.[2][7] While CCR8 is expressed on several immune cell types, including Th2 cells and monocytes, its expression profile on regulatory T cells (Tregs) is of particular interest to researchers.[8]
In peripheral tissues and blood, CCR8 expression on Tregs is relatively low. However, within the tumor microenvironment (TME), a distinct population of Tregs shows markedly high levels of CCR8 expression.[2][3][8] These tumor-infiltrating Tregs are highly suppressive and represent a major barrier to effective anti-tumor immunity.[1][9] By migrating into the tumor, they suppress the function of effector T cells and other immune cells, thereby promoting tumor growth and immune evasion.[10][11] This selective upregulation makes the CCR8-CCL1 axis a prime target for cancer immunotherapy, with the goal of disrupting Treg recruitment and function specifically within the tumor, potentially avoiding the systemic autoimmunity associated with broader Treg depletion strategies.[1][12]
Initially, the role of CCR8 in Th2 cell migration also made it an attractive target for allergic inflammatory diseases like asthma.[13] It is in this context that the inhibitor ML604086 was developed and rigorously studied.[13]
Mechanism of Action of ML604086
ML604086 functions as a selective, competitive inhibitor of the CCR8 receptor. Its primary mechanism involves directly blocking the binding of the chemokine ligand CCL1 to the receptor on the surface of target cells, such as T-cells.[4][5][13] This blockade prevents the conformational changes in the CCR8 receptor that are necessary for downstream signal transduction.
The binding of CCL1 to CCR8 typically activates intracellular signaling cascades through G-proteins. This leads to two key cellular responses:
-
Calcium Mobilization: Activation of the Gαi protein subunit triggers a cascade that results in a rapid and transient increase in intracellular calcium (Ca²⁺) concentrations.[4][7] This serves as a critical second messenger for various cellular functions.
-
Chemotaxis: The signaling cascade also initiates cytoskeletal rearrangements and cellular polarization, leading to the directed migration of the cell along a concentration gradient of CCL1.[5][14]
ML604086 effectively abrogates both of these CCL1-mediated events.[4][5] By preventing the initial ligand-receptor interaction, it shuts down the entire downstream signaling pathway.
Caption: ML604086 blocks CCL1 binding to CCR8, inhibiting downstream signaling.
Pharmacological Profile and In Vitro Characterization
ML604086 has been characterized as a potent inhibitor of CCR8 function in various in vitro assays. The key pharmacological parameters are summarized below.
| Parameter | Description | Species | IC₅₀ Value | Reference |
| Chemotaxis | Inhibition of CCL1-mediated cell migration. | Cynomolgus Monkey | 1.3 µM | [5] |
| Ca²⁺ Flux | Inhibition of CCL1-induced increase in intracellular calcium concentration. | Cynomolgus Monkey | 1.0 µM | [5] |
| Off-Target | Inhibition of serotonin receptor 5HT1a at higher concentrations. | Not Specified | ~30% at 10µM | [5] |
Exemplary Protocol: In Vitro Chemotaxis Assay
This protocol describes a standard transwell migration assay to validate the inhibitory effect of ML604086 on CCL1-mediated chemotaxis of CCR8-expressing cells.
Objective: To quantify the dose-dependent inhibition of CCR8-mediated cell migration by ML604086.
Materials:
-
CCR8-expressing cell line (e.g., T-cell line) or primary T-cells.
-
ML604086 (solubilized in DMSO).
-
Recombinant CCL1.
-
Assay Medium: RPMI + 0.5% BSA.
-
Transwell plates (e.g., 24-well plate with 5 µm pore size inserts).
-
Fluorescent dye for cell counting (e.g., Calcein-AM) or a cell counter.
Methodology:
-
Cell Preparation: Culture CCR8-expressing cells to a healthy, log-phase growth. On the day of the assay, harvest cells, wash, and resuspend in Assay Medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a serial dilution of ML604086 in Assay Medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Assay Setup (Lower Chamber):
-
Negative Control: Add 600 µL of Assay Medium alone.
-
Positive Control: Add 600 µL of Assay Medium containing a predetermined optimal concentration of CCL1 (e.g., 50 ng/mL).
-
Test Wells: Add 600 µL of Assay Medium containing the same concentration of CCL1 plus the various concentrations of ML604086.
-
-
Assay Setup (Upper Chamber):
-
Pre-incubate the cell suspension with the corresponding concentrations of ML604086 (and vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension (1 x 10⁵ cells) to the upper chamber of each transwell insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting or by lysing the cells and measuring fluorescence if a dye like Calcein-AM was used for pre-labeling.
-
-
Data Analysis: Calculate the percentage of inhibition for each ML604086 concentration relative to the positive (CCL1 alone) and negative (medium alone) controls. Plot the data and determine the IC₅₀ value using non-linear regression.
Caption: Workflow for a transwell chemotaxis assay to test ML604086 efficacy.
In Vivo Evaluation in a Primate Model of Asthma
The therapeutic potential of ML604086 was investigated in a primate model of asthma, given the implication of the CCR8/CCL1 axis in allergic inflammation.[13]
-
Study Design: The study used cynomolgus monkeys with a known sensitivity to Ascaris suum allergen. ML604086 was administered via intravenous infusion before and during an airway challenge with the allergen.[13]
-
Pharmacodynamic Efficacy: The administration of ML604086 was highly effective at engaging its target. It inhibited the binding of CCL1 to CCR8 on circulating T-cells by over 98% for the entire duration of the study, confirming target engagement in vivo.[13]
-
Clinical Efficacy Results: Despite robust target inhibition, ML604086 failed to demonstrate a significant therapeutic effect. There were no meaningful differences between the ML604086-treated group and the vehicle group in key asthma-related endpoints, including:
Discussion and Future Perspectives
The case of ML604086 is a compelling example of the complexities of drug development. The compound is a potent and selective tool for inhibiting CCR8 function, as demonstrated by robust in vitro data.[5] However, its failure in a relevant preclinical primate model underscores the critical importance of in vivo validation and highlights that a strong biological rationale does not always translate to clinical efficacy.[13]
While the pursuit of CCR8 antagonism for asthma has waned, the focus has pivoted decisively toward oncology. The biological context is different: instead of preventing Th2 cell migration in an acute allergic response, the goal in cancer is to block the chronic accumulation and suppressive function of Tregs within the TME.[1][15] Inhibiting CCR8 could potentially "reprogram" the TME from an immunosuppressive to an immune-active state, thereby enhancing the efficacy of other immunotherapies like checkpoint inhibitors.[10][16]
ML604086 remains a valuable research tool for scientists studying the fundamental biology of the CCR8-CCL1 axis. It allows for the specific chemical knockout of CCR8 function in experimental systems. However, the therapeutic landscape is now dominated by the development of anti-CCR8 monoclonal antibodies, which can not only block signaling but also deplete CCR8-expressing Tregs through mechanisms like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[3][12]
Conclusion
ML604086 is a selective small-molecule inhibitor that potently blocks the function of the CCR8 receptor by preventing the binding of its ligand, CCL1.[4][5] This action effectively inhibits downstream signaling events, including intracellular calcium mobilization and cell chemotaxis.[5] While it proved to be an effective inhibitor in vitro and successfully engaged its target in vivo, it failed to demonstrate clinical efficacy in a primate model of asthma, halting its development for inflammatory diseases.[13] Today, ML604086 serves as a well-characterized research compound for investigating CCR8 biology, while the therapeutic focus for CCR8 inhibition has shifted to oncology, where next-generation antagonists and depleting antibodies are now being explored.
References
-
Title: Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma Source: ResearchGate URL: [Link]
-
Title: What are CCR8 inhibitor and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: CCR8: a promising therapeutic target against tumor-infiltrating regulatory T cells Source: Medium URL: [Link]
-
Title: CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Design, molecular characterization and therapeutic investigation of a novel CCR8 peptide antagonist that attenuates acute liver injury by inhibiting infiltration and activation of macrophages Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: CC Chemokine Receptor 8 (CCR8) Immune Pathway Fact Sheet Source: Bristol Myers Squibb URL: [Link]
-
Title: C8Mab-21: A Novel Anti-Human CCR8 Monoclonal Antibody for Flow Cytometry Source: Preprints.org URL: [Link]
-
Title: Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer Source: Nature URL: [Link]
-
Title: CCR8 Targeting with Monoclonal Antibodies: A Breakthrough Strategy for Cancer Immunotherapy, Inflammatory, and Allergic Diseases Source: SYnAbs URL: [Link]
-
Title: Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders Source: PubMed URL: [Link]
-
Title: Treg cells promote the SREBP1-dependent metabolic fitness of tumor-promoting macrophages via repression of CD8+ T cell-derived interferon-γ Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Tumor Treg cells elaborate diverse immunosuppressive functions... Source: ResearchGate URL: [Link]
Sources
- 1. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. med-tohoku-antibody.com [med-tohoku-antibody.com]
- 7. medium.com [medium.com]
- 8. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 9. Treg cells promote the SREBP1-dependent metabolic fitness of tumor-promoting macrophages via repression of CD8+ T cell-derived interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CCR8 inhibitor and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. synabs.be [synabs.be]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCR8 inhib News - LARVOL Sigma [sigma.larvol.com]
The CCR8 Signaling Pathway in T Cells: A Technical Guide for Researchers and Drug Developers
Preamble: Navigating the CCR8 Axis in Immuno-Oncology and Beyond
The C-C chemokine receptor 8 (CCR8) has emerged from the complexities of immunological signaling as a pivotal regulator of T cell function, particularly within the highly suppressive lineage of regulatory T cells (Tregs). Its selective and heightened expression on tumor-infiltrating Tregs (TiTregs) has positioned it as a prime therapeutic target for dismantling the immunosuppressive architecture of the tumor microenvironment (TME).[1][2][3] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to unraveling and manipulating the CCR8 signaling pathway. Herein, we move beyond a mere recitation of facts, delving into the mechanistic underpinnings of CCR8 signaling, the causal logic behind experimental designs to interrogate this pathway, and robust, field-tested protocols to empower your research and development endeavors. Our objective is to provide a self-validating framework for understanding and targeting this critical immunomodulatory axis.
I. The Core Components: CCR8 and its Ligands
CCR8, a seven-transmembrane G protein-coupled receptor (GPCR), is a key player in orchestrating T cell trafficking and function.[4] Its expression is notably enriched on activated Tregs, Th2 cells, and natural killer (NK) cells, with significantly lower levels on their circulating counterparts.[5][6] This differential expression is particularly pronounced in the TME, where CCR8 is a distinguishing feature of a highly activated and potently suppressive subset of Tregs.[2][7]
The biological functions of CCR8 are initiated by the binding of its chemokine ligands. In humans, four primary ligands have been identified:
-
CCL1 (I-309): Considered the primary and exclusive ligand for CCR8, CCL1 is the principal driver of CCR8-mediated signaling and T cell responses.[8]
-
CCL8 (MCP-2): While capable of binding CCR8, its role in T cell biology is less defined compared to CCL1.
-
CCL16 (LEC): Another ligand with binding potential for CCR8.
-
CCL18 (PARC): A human-specific ligand that can also interact with CCR8.[8]
The interaction between CCL1 and CCR8 is the most extensively studied and is the focal point of this guide, as it is the critical axis for potentiating Treg suppressive functions.[9]
II. The Signaling Cascade: From Ligand Binding to Transcriptional Regulation
The binding of CCL1 to CCR8 initiates a cascade of intracellular events characteristic of Gαi-coupled GPCRs. This pathway can be dissected into a series of well-defined, yet interconnected, molecular events.
A. G-Protein Coupling and Second Messenger Modulation
Upon CCL1 binding, CCR8 undergoes a conformational change that facilitates its coupling to the inhibitory G protein, Gαi.[4] This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi-GTP complex then directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The reduction in cAMP, a critical second messenger, has profound implications for T cell function, as high levels of cAMP are generally associated with the suppression of T cell activation and proliferation.
B. Downstream Kinase Activation and Transcription Factor Regulation
The modulation of cAMP levels and the release of the Gβγ subunit trigger a complex network of downstream signaling events, though the precise intermediaries are still an active area of research. However, key pathways involving STAT3 and NF-κB have been identified as critical for mediating the functional consequences of CCR8 engagement in Tregs.
It is proposed that the altered intracellular environment, potentially through the modulation of protein kinase A (PKA) activity due to decreased cAMP, contributes to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[10][11] Furthermore, signaling cascades initiated by the Gβγ subunit can lead to the activation of the NF-κB pathway.[7] The activation of these transcription factors is a convergence point for CCR8 signaling, leading to the upregulation of a suite of genes that define the highly suppressive phenotype of TiTregs.
C. Functional Outputs: Enhancing Treg Suppressive Machinery
The culmination of the CCR8 signaling cascade is the enhanced expression of key molecules that amplify the immunosuppressive capacity of Tregs. This includes:
-
Foxp3: The master transcriptional regulator of the Treg lineage. CCR8 signaling reinforces Foxp3 expression, stabilizing the Treg phenotype.[9][10]
-
CD39: An ectonucleotidase that converts extracellular ATP to AMP, contributing to an immunosuppressive microenvironment.[9][10]
-
IL-10: A potent anti-inflammatory cytokine that dampens the activity of effector T cells.[9][12]
-
Granzyme B: A serine protease that can induce apoptosis in target cells, further contributing to the suppressive function of Tregs.[9]
The following diagram illustrates the core CCR8 signaling pathway in a regulatory T cell.
Caption: The CCR8 signaling cascade in regulatory T cells.
III. Functional Consequences of CCR8 Signaling in T Cells
The activation of the CCR8 pathway has pleiotropic effects on T cell biology, primarily centered on migration, survival, and the potentiation of immunosuppressive activity.
| Functional Outcome | T Cell Type | Key Mediators | Experimental Evidence |
| Chemotaxis | Tregs, Th2 cells | Gαi, cytoskeletal rearrangement | Transwell migration assays demonstrating directed movement towards a CCL1 gradient. |
| Enhanced Suppressive Function | Tregs | STAT3, NF-κB, Foxp3, CD39, IL-10 | In vitro co-culture assays showing increased suppression of effector T cell proliferation. |
| Survival/Proliferation | Tregs | Debated; potentially anti-apoptotic pathways | In vitro culture experiments with conflicting results; some studies show a pro-survival effect.[5] |
| Polarization | Naive T cells | TGF-β dependent mechanisms | Studies suggesting CCL1-CCR8 can promote the conversion of conventional T cells into Tregs. |
IV. CCR8 in Disease: A Prime Target in Oncology
The selective upregulation of CCR8 on TiTregs has made it an exceptionally attractive target for cancer immunotherapy.[2][3] The dense infiltration of these CCR8-positive Tregs into the TME is often correlated with poor prognosis in various cancers.[1] The therapeutic rationale for targeting CCR8 is twofold:
-
Depletion of TiTregs: The most advanced therapeutic strategies involve the use of monoclonal antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) to specifically eliminate CCR8-expressing Tregs within the tumor, thereby relieving immunosuppression and unleashing anti-tumor immunity.[3]
-
Blockade of CCR8 Signaling: Antagonistic antibodies or small molecule inhibitors that block the CCL1-CCR8 interaction can prevent the recruitment and activation of Tregs in the TME.[5]
V. Experimental Protocols for Interrogating the CCR8 Signaling Pathway
The following protocols provide a robust framework for studying various aspects of CCR8 biology. The causality for the selection of these specific assays lies in their ability to provide a multi-faceted understanding of the CCR8 pathway, from receptor expression and signaling to cellular function.
A. Workflow for Studying CCR8 Expression and Function
Caption: A generalized workflow for the study of CCR8 in T cells.
B. Detailed Protocol: T Cell Chemotaxis Assay
Rationale: This assay directly measures the functional consequence of CCR8 activation in terms of cell migration, a key biological role of chemokine receptors. The Transwell system provides a reliable in vitro model of this process.
Materials:
-
Transwell inserts with 5 µm pore size
-
24-well tissue culture plates
-
Chemotaxis buffer (RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL1
-
Isolated CCR8-expressing T cells (e.g., activated Tregs)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Preparation:
-
Starve T cells in chemotaxis buffer for 2-4 hours at 37°C to reduce basal migration.
-
Prepare serial dilutions of CCL1 in chemotaxis buffer in the lower chambers of the 24-well plate. Include a buffer-only control for spontaneous migration.
-
-
Cell Seeding:
-
Resuspend the starved T cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
Calculate the chemotactic index: (number of cells migrating towards CCL1) / (number of cells migrating towards buffer).
-
C. Detailed Protocol: Intracellular Staining for Foxp3 and Cytokine Production
Rationale: This protocol allows for the simultaneous assessment of key markers of Treg identity (Foxp3) and function (IL-10) at the single-cell level, providing a direct readout of the functional consequences of CCR8 signaling.
Materials:
-
Isolated T cells
-
Cell stimulation cocktail (e.g., PMA and ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD25), CCR8, and intracellular targets (Foxp3, IL-10)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend T cells at 1-2 x 10^6 cells/mL in complete culture medium.
-
Stimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C. This step is crucial to induce cytokine production and retain it within the cell for detection.
-
-
Surface Staining:
-
Wash the cells with staining buffer (PBS with 2% FBS).
-
Incubate the cells with antibodies against surface markers and CCR8 for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at room temperature in the dark. This step fixes the cells and creates pores in the cell membrane to allow antibodies to enter.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Incubate the cells with antibodies against Foxp3 and IL-10 for 30-45 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells with permeabilization buffer and then resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
VI. Conclusion and Future Directions
The CCR8 signaling pathway represents a critical nexus in the regulation of T cell-mediated immunity, particularly within the tumor microenvironment. Its highly selective expression on TiTregs has firmly established it as a high-priority target for the next generation of cancer immunotherapies. A thorough understanding of its intricate signaling cascade, coupled with robust and validated experimental methodologies, is paramount for the successful development of novel therapeutics that can effectively dismantle the immunosuppressive shield of cancer. Future research will undoubtedly focus on further elucidating the downstream effectors of CCR8 signaling, exploring the potential for biased agonism to fine-tune therapeutic responses, and optimizing combination strategies with existing immunotherapies to achieve durable clinical benefits.
VII. References
-
CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC. (n.d.). Retrieved February 7, 2026, from
-
CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis - Frontiers. (2021, February 4). Retrieved February 7, 2026, from [Link]
-
Get an Overview of CCR8 (C-C chemokine receptor type 8) - YouTube. (2022, June 19). Retrieved February 7, 2026, from [Link]
-
Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - Semantic Scholar. (2022, January 20). Retrieved February 7, 2026, from [Link]
-
Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC. (2024, January 17). Retrieved February 7, 2026, from [Link]
-
CCR8: a promising therapeutic target against tumor-infiltrating regulatory T cells - Medium. (2026, January 5). Retrieved February 7, 2026, from [Link]
-
CCR8(+)FOXp3(+) Treg cells as master drivers of immune regulation - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
CC Chemokine Receptor 8 (CCR8) Immune Pathway Fact Sheet - Bristol Myers Squibb. (n.d.). Retrieved February 7, 2026, from [Link]
-
Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC. (2021, February 15). Retrieved February 7, 2026, from [Link]
-
Up-regulated expression of Treg signature markers in intratumoral CCR8⁺... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Immunotherapy Targeting CCR8+ Regulatory T Cells Induces Antitumor Effects via Dramatic Changes to the Intratumor CD8+ T Cell Profile - PubMed. (2023, August 15). Retrieved February 7, 2026, from [Link]
-
CCR8 is predominantly expressed in activated tumor-infiltrating Tregs.... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer - ResearchGate. (2022, March 23). Retrieved February 7, 2026, from [Link]
-
CCR8 + FOXp3 + T reg cells as master drivers of immune regulation - Scite.ai. (n.d.). Retrieved February 7, 2026, from [Link]
-
CCR8 Is Expressed by Antigen-Elicited, IL-10-Producing CD4+ CD25+ T Cells, Which Regulate Th2-Mediated Granuloma Formation in Mice - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
-
CCR8+FOXp3+ Treg cells as master drivers of immune regulation - PNAS. (2017, May 22). Retrieved February 7, 2026, from [Link]
-
CCR8+FOXp3+ Treg cells as master drivers of immune regulation - PMC - PubMed Central. (2017, May 22). Retrieved February 7, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. medium.com [medium.com]
- 5. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
- 7. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR8+FOXp3+ Treg cells as master drivers of immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. CCR8 Is Expressed by Antigen-Elicited, IL-10-Producing CD4+ CD25+ T Cells, Which Regulate Th2-Mediated Granuloma Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Modulating T Cell Regulation with ML604086: A Technical Guide to a Selective CCR8 Inhibitor
This guide provides an in-depth technical overview of ML604086, a selective inhibitor of the C-C chemokine receptor 8 (CCR8). It is intended for researchers, scientists, and drug development professionals investigating novel mechanisms of T cell regulation. We will explore the molecular action of ML604086, its impact on T cell signaling, and provide detailed protocols for its application in pre-clinical research, grounded in the principles of scientific integrity and experimental causality.
Introduction: The Critical Role of CCR8 in T Cell-Mediated Immunity
The immune system maintains a delicate equilibrium between robust responses to pathogens and the prevention of autoimmunity. Central to this balance are T cells, particularly regulatory T cells (Tregs) and T helper 2 (Th2) cells. The trafficking and function of these specialized T cell subsets are orchestrated by a complex network of chemokines and their receptors.
C-C chemokine receptor 8 (CCR8) has emerged as a key player in this regulatory network. It is a G protein-coupled receptor (GPCR) predominantly expressed on Tregs and Th2 cells.[1][2] Its primary ligand is the chemokine CCL1.[2] The CCL1-CCR8 signaling axis is instrumental in guiding the migration of these T cells to sites of inflammation and within the tumor microenvironment.[2][3] This targeted migration is critical for immune suppression by Tregs and the allergic inflammatory responses mediated by Th2 cells. Given its specific expression profile, CCR8 presents an attractive therapeutic target for modulating T cell activity in various disease contexts, including cancer, autoimmune disorders, and inflammatory conditions.[2]
ML604086 is a selective small-molecule inhibitor designed to block the interaction between CCL1 and CCR8.[1][4] By doing so, it offers a tool to probe the functional consequences of inhibiting this pathway and to evaluate its therapeutic potential.
Mechanism of Action: How ML604086 Modulates T Cell Function
ML604086 exerts its effects by competitively inhibiting the binding of CCL1 to CCR8 on the surface of T cells.[4] This blockade disrupts the downstream signaling cascade that is normally initiated upon ligand binding.
The primary consequences of this inhibition are:
-
Inhibition of Chemotaxis: ML604086 effectively blocks the CCL1-mediated migration of T cells.[4] This has been demonstrated in vitro with IC50 values in the low micromolar range.[4]
-
Suppression of Calcium Mobilization: A hallmark of GPCR activation is the release of intracellular calcium stores. ML604086 inhibits the increase in intracellular Ca2+ concentrations that occurs in response to CCL1 stimulation.[4][5]
The following diagram illustrates the signaling pathway targeted by ML604086:
Sources
Remodeling the Fortress: An In-Depth Technical Guide to ML604086 and its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction: Breaching the Tumor's Defenses
The tumor microenvironment (TME) represents a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and therapeutic resistance. This intricate network of non-malignant cells, including immune cells, stromal cells, and the extracellular matrix (ECM), creates a supportive niche that shields the tumor from host immune surveillance. A key orchestrator of this immunosuppressive milieu is the C-C chemokine receptor 8 (CCR8), which is highly expressed on tumor-infiltrating regulatory T cells (Tregs). The interaction of CCR8 with its ligand, CCL1, facilitates the recruitment and retention of these immunosuppressive Tregs within the TME, thereby hindering effective anti-tumor immunity.
ML604086 is a potent and selective small-molecule inhibitor of CCR8. By disrupting the CCL1-CCR8 axis, ML604086 presents a promising therapeutic strategy to dismantle the tumor's protective fortress and unleash a robust anti-cancer immune response. This technical guide provides a comprehensive overview of the mechanism of action of ML604086 and its multifaceted effects on the TME, offering researchers and drug development professionals the foundational knowledge and practical methodologies to investigate this novel therapeutic agent.
Part 1: The Core Mechanism - Disrupting the CCL1-CCR8 Axis
ML604086 functions as a selective antagonist of the CCR8 receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action involves inhibiting the binding of the chemokine CCL1 to CCR8 on the surface of immune cells, most notably Tregs.[1] This blockade disrupts the downstream signaling cascade that is crucial for the chemotaxis, or directed migration, of these cells into the tumor.
The CCR8 Signaling Cascade
As a GPCR, CCR8 activation by CCL1 initiates a series of intracellular events. Upon ligand binding, CCR8 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype.[1] This triggers the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit, in its active GTP-bound state, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ dimer can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These signaling events culminate in the activation of transcription factors and cytoskeletal rearrangements necessary for cell migration and function.
Figure 1: Simplified CCR8 Signaling Pathway and the inhibitory action of ML604086.
Part 2: Deconstructing the Tumor Microenvironment - The Multifaceted Impact of ML604086
The therapeutic potential of ML604086 extends beyond the simple blockade of Treg infiltration. By altering the cellular composition and cytokine milieu of the TME, ML604086 can indirectly influence a cascade of anti-tumor events.
Impact on Immune Cells
The primary and most well-documented effect of CCR8 inhibition is the reduction of Treg accumulation in the tumor.[2][3] This leads to a more favorable ratio of effector T cells to regulatory T cells, tipping the balance towards an active anti-tumor immune response.
| Immune Cell Population | Expected Effect of ML604086 | Rationale |
| Regulatory T cells (Tregs) | ↓ Infiltration & Function | Inhibition of CCL1-mediated chemotaxis.[2][3] |
| CD8+ Cytotoxic T Lymphocytes (CTLs) | ↑ Infiltration & Activity | Reduced suppression by Tregs. |
| CD4+ Helper T cells (Th) | ↑ Pro-inflammatory phenotypes (Th1) | Shift in cytokine environment away from immunosuppressive profiles. |
| Myeloid-Derived Suppressor Cells (MDSCs) | ↓ Accumulation & Suppressive Function | Indirect effect due to altered cytokine signaling in the TME. |
| Natural Killer (NK) cells | ↑ Activity | Reduced inhibition by Tregs and MDSCs. |
Influence on the Stromal Compartment
The stromal compartment, particularly cancer-associated fibroblasts (CAFs), plays a critical role in shaping the TME through the secretion of growth factors, cytokines, and extracellular matrix components.
-
Cancer-Associated Fibroblasts (CAFs): CAFs are a heterogeneous population of activated fibroblasts that contribute to tumor progression. Some CAF subtypes are known to secrete CCL1, contributing to Treg recruitment. While direct effects of ML604086 on CAFs are still under investigation, altering the immune landscape of the TME can indirectly modulate CAF activity. For instance, a reduction in TGF-β, a potent CAF activator often produced by Tregs, could lead to a less pro-tumorigenic CAF phenotype.[4][5]
-
Extracellular Matrix (ECM) Remodeling: CAFs are major producers of ECM components, leading to increased tissue stiffness and the formation of a physical barrier that can impede T cell infiltration.[6] They also secrete matrix metalloproteinases (MMPs) that can remodel the ECM to facilitate tumor invasion and metastasis.[7][8][9] By modulating CAF activity, ML604086 may indirectly influence ECM composition and organization, potentially leading to a more permissive environment for immune cell infiltration.
Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. The TME is rich in pro-angiogenic factors, some of which are produced by immune cells. While direct evidence for ML604086's effect on angiogenesis is emerging, the modulation of the immune and stromal compartments can indirectly impact this process. For example, a shift towards a pro-inflammatory TME can lead to the production of anti-angiogenic cytokines.
Figure 2: The multifaceted effects of ML604086 on the tumor microenvironment.
Part 3: Experimental Protocols for Investigating ML604086
To facilitate the investigation of ML604086's effects on the TME, this section provides detailed, step-by-step methodologies for key experiments.
In Vivo Efficacy Studies in Syngeneic Mouse Models
Rationale: To evaluate the anti-tumor efficacy of ML604086 in an immunocompetent setting, allowing for the assessment of its impact on the host immune system.
Protocol:
-
Cell Line and Animal Model Selection:
-
Choose a syngeneic mouse tumor model where the tumor cell line is derived from the same inbred strain of mouse (e.g., MC38 colorectal adenocarcinoma in C57BL/6 mice). This ensures immune compatibility.
-
House animals in accordance with institutional guidelines.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of the mice.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control (e.g., DMSO/saline)
-
ML604086 (dose and schedule to be determined by pharmacokinetic/pharmacodynamic studies)
-
-
Administer treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and other relevant tissues (e.g., spleen, draining lymph nodes) for further analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Rationale: To quantify the changes in the composition of immune cell populations within the tumor following ML604086 treatment.
Protocol:
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces in RPMI-1640 medium.
-
Digest the tissue using a cocktail of enzymes (e.g., collagenase D, DNase I) at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a panel of fluorescently-labeled antibodies targeting surface markers of interest. A comprehensive panel could include:
-
T cells: CD45, CD3, CD4, CD8
-
Tregs: CD25, FOXP3 (requires intracellular staining)
-
MDSCs: CD11b, Gr-1
-
Activation/Exhaustion Markers: PD-1, TIM-3, Ki-67 (intracellular)
-
-
For intracellular staining (e.g., FOXP3, Ki-67), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage and absolute number of different immune cell populations.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF) for Spatial Analysis
Rationale: To visualize the spatial distribution of different cell types within the tumor tissue and assess the proximity of immune cells to tumor cells.
Protocol:
-
Tissue Preparation:
-
Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity (for IHC) and non-specific binding sites.
-
Incubate with primary antibodies against markers of interest (e.g., CD8, FOXP3, FAP for CAFs).
-
For IHC, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with a chromogen (e.g., DAB). Counterstain with hematoxylin.
-
For IF, incubate with fluorescently-labeled secondary antibodies. Mount with a DAPI-containing mounting medium to visualize nuclei.
-
-
Imaging and Analysis:
-
Image the stained slides using a brightfield or fluorescence microscope.
-
Quantify the number and distribution of positive cells using image analysis software.
-
Cytokine Profiling
Rationale: To measure the levels of key cytokines and chemokines in the TME to assess the functional shift in the immune response.
Protocol:
-
Sample Preparation:
-
Prepare tumor lysates by homogenizing tumor tissue in a lysis buffer containing protease inhibitors.
-
Collect plasma or serum from treated and control mice.
-
-
Measurement:
-
Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of cytokines such as IFN-γ, TNF-α, IL-2 (pro-inflammatory), and IL-10, TGF-β (immunosuppressive).
-
Extracellular Matrix (ECM) Deposition Analysis
Rationale: To assess changes in collagen deposition, a key component of the ECM that can influence immune cell infiltration.
Protocol:
-
Staining:
-
Imaging and Quantification:
-
Image the stained sections under polarized light.
-
Quantify the area of collagen deposition using image analysis software.
-
Conclusion: A New Frontier in Cancer Immunotherapy
ML604086 represents a promising new agent in the arsenal of cancer immunotherapies. By specifically targeting the CCL1-CCR8 axis, it has the potential to effectively dismantle the immunosuppressive network within the tumor microenvironment, thereby enabling a more robust and durable anti-tumor immune response. The methodologies outlined in this guide provide a framework for researchers and drug developers to further elucidate the multifaceted effects of ML604086 and to accelerate its translation into the clinic. As our understanding of the intricate interplay within the TME continues to grow, so too will our ability to rationally design and implement novel therapeutic strategies like ML604086 to improve outcomes for cancer patients.
References
-
CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function. PMC. [Link]
-
Get an Overview of CCR8 (C-C chemokine receptor type 8). YouTube. [Link]
-
G Protein Coupled Receptors (video). Khan Academy. [Link]
-
TGF-β signaling orchestrates cancer-associated fibroblasts in the tumor microenvironment of human hepatocellular carcinoma: unveiling insights and clinical significance. springermedizin.de. [Link]
-
Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists. PubMed. [Link]
-
CCR8 protein expression summary. The Human Protein Atlas. [Link]
-
Expression and role of fibroblast activation protein α in acute myeloid leukemia. PubMed. [Link]
-
CCR8 activation assists Tregs differentiation. A Splenic T cells were... ResearchGate. [Link]
-
The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer. Nature. [Link]
-
CC Chemokine Receptor 8 (CCR8) Immune Pathway Fact Sheet. Bristol Myers Squibb. [Link]
-
CCR8(+)FOXp3(+) Treg cells as master drivers of immune regulation. ResearchGate. [Link]
-
In vivo efficacy. (A) Tumor-growth curves for each mouse group are... ResearchGate. [Link]
-
Myeloid-Derived Suppressor Cell-Derived Arginase-1 Oppositely Modulates IL-17A and IL-17F Through the ESR/STAT3 Pathway During Colitis in Mice. PubMed Central. [Link]
-
Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression. PMC. [Link]
-
TGF-β signaling orchestrates cancer-associated fibroblasts in the tumor microenvironment of human hepatocellular carcinoma: unveiling insights and clinical significance. PubMed. [Link]
-
Protocol for multiplex immunofluorescence imaging of mouse intestinal tumors. PMC. [Link]
-
Arginase and iNOS levels in MDSCs isolated from spleen and tumor... ResearchGate. [Link]
-
Multiplexed Immunofluorescence Staining and Imaging of Lung Sections. Protocols.io. [Link]
-
ELISA Kit for Chemokine C-C-Motif Ligand 1 (CCL1). Cloud-Clone Corp. [Link]
-
Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies. Frontiers. [Link]
-
Hypoxic Effects on Matrix Metalloproteinases' Expression in the Tumor Microenvironment and Therapeutic Perspectives. PMC. [Link]
-
Growth-rate model predicts in vivo tumor response from in vitro data. PMC. [Link]
-
Sirius Red for Collagen Staining Protocol. IHC World. [Link]
-
Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections. PMC. [Link]
-
Arginase I–Producing Myeloid-Derived Suppressor Cells in Renal Cell Carcinoma Are a Subpopulation of Activated Granulocytes. PMC. [Link]
-
Radiation-induced effects on TGF-β and PDGF receptor signaling in cancer-associated fibroblasts. PubMed. [Link]
-
Fibroblast activation protein regulates natural killer cell migration, extravasation and tumor infiltration. bioRxiv. [Link]
-
Using Multiplex Immunofluorescence to Uncover Immune Cell Signatures in the TME Using Customizable InSituPlex Assays. Xtalks. [Link]
-
Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Frontiers. [Link]
-
MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. [Link]
-
Multiplex Immunofluorescence Profiling of Tumor Biopsies Using UltraPlex mxIF Technology. Digital Pathology Association. [Link]
-
Picro-Sirius Red Stain Kit (For Collagen). Cancer Diagnostics. [Link]
-
Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of ARID1A in Tissue Lysates. PMC. [Link]
-
Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts. MDPI. [Link]
-
The Role of MMP8 in Cancer: A Systematic Review. MDPI. [Link]
-
In silico mouse study identifies tumour growth kinetics as biomarkers for the outcome of anti-angiogenic treatment. PubMed Central. [Link]
-
The role of fibroblast activation protein in health and malignancy. PMC. [Link]
-
In silico mouse study identifies tumor growth kinetics as biomarkers for the outcome of anti-angiogenic treatment. bioRxiv. [Link]
-
Arginase-1 is neither constitutively expressed in nor required for myeloid-derived suppressor cell (MDSC)-mediated inhibition of T cell proliferation. NIH. [Link]
-
Multiplex Immunofluorescence and the Digital Image Analysis Workflow for Evaluation of the Tumor Immune Environment in Translati. SciSpace. [Link]
-
Cancer-Associated Fibroblasts Promote Lymphatic Metastasis in Cholangiocarcinoma via the PDGF- BB/PDGFR-β. Aging and disease. [Link]
-
Detection of collagens in solution by Sirius Red staining. (a) To... ResearchGate. [Link]
-
Matrix metalloproteinase (MMP) and immunosuppressive biomarker profiles of seven head and neck squamous cell carcinoma (HNSCC) cell lines. Translational Cancer Research. [Link]
-
Fibroblast activation protein (FAP)-mediated promotion of metastasis via the FN1-TGFβ axis and immune suppression in aggressive thyroid cancer. PMC. [Link]
-
Reduction iNOS and arginase expression in murine and human MDSC treated... Download Scientific Diagram. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β signaling orchestrates cancer-associated fibroblasts in the tumor microenvironment of human hepatocellular carcinoma: unveiling insights and clinical significance | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Matrix metalloproteinase (MMP) and immunosuppressive biomarker profiles of seven head and neck squamous cell carcinoma (HNSCC) cell lines - Bates - Translational Cancer Research [tcr.amegroups.org]
- 10. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 11. med.emory.edu [med.emory.edu]
- 12. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancerdiagnostics.com [cancerdiagnostics.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Assessing the In Vitro Immunomodulatory Activity of ML604086: A Focus on Cytokine Release
Executive Summary
The modulation of the immune system presents a pivotal strategy in the development of novel therapeutics for a wide array of human diseases, from autoimmune disorders to cancer. A critical aspect of this modulation is the control of cytokine production, as dysregulated cytokine release often underpins pathological inflammation. This technical guide provides a comprehensive framework for the in vitro evaluation of ML604086, a hypothetical small molecule inhibitor, on cytokine release. We will establish a scientifically rigorous context by positing ML604086 as a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) , a critical kinase in inflammatory signaling pathways.[1][2] This guide will furnish researchers, scientists, and drug development professionals with the foundational mechanistic principles and detailed, field-proven experimental protocols required to robustly characterize the immunomodulatory impact of such a compound.
The Mechanistic Rationale: Targeting IRAK4 to Control Inflammation
The Central Role of the Toll-Like Receptor (TLR) and IL-1R Signaling Pathways
The innate immune system relies on pattern recognition receptors (PRRs) to detect threats, such as microbial components or endogenous danger signals.[3] Among the best-characterized PRRs are the Toll-like receptors (TLRs), which, upon activation, initiate signaling cascades that lead to the production of inflammatory cytokines.[3][4] The TLR and Interleukin-1 Receptor (IL-1R) families share a common signaling architecture, converging on the recruitment of adaptor proteins, most notably MyD88.[5][6]
IRAK4: The Master Kinase of the Myddosome
Upon ligand binding to a TLR (e.g., lipopolysaccharide (LPS) binding to TLR4) or IL-1R, the adaptor protein MyD88 is recruited to the receptor's intracellular domain.[2][5] This event triggers the assembly of a higher-order signaling complex known as the Myddosome. Central to this complex is IRAK4, the first and most critical kinase activated.[2][7] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][5] These transcription factors then drive the expression of a host of pro-inflammatory genes, leading to the synthesis and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2][8][9]
By selectively inhibiting IRAK4, ML604086 is hypothesized to act as a crucial upstream regulator, effectively shutting down the signaling cascade and preventing the downstream production of these potent inflammatory mediators.[1][2]
Caption: The TLR4/IRAK4 signaling cascade and the inhibitory action of ML604086.
Experimental Design: A Validated Approach to Quantifying Cytokine Modulation
To accurately assess the impact of ML604086, a robust and reproducible in vitro system is paramount. The use of primary human cells is highly recommended as it provides a more physiologically relevant context compared to immortalized cell lines.[10][11]
Selecting the Appropriate In Vitro Model
Primary Human Peripheral Blood Mononuclear Cells (PBMCs): This is the gold standard for this type of study. PBMCs are a mixed population of immune cells, including monocytes (which differentiate into macrophages) and lymphocytes, providing a systemic view of the immune response.[12][13] Their response to stimuli like LPS is well-characterized.[12][14]
-
Rationale: Using a mixed cell population reflects a more authentic physiological environment where different cell types interact. Monocytes are the primary producers of TNF-α in response to LPS, making PBMCs an ideal model.[15]
Assay Principle: The Sandwich ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying a single analyte, such as a cytokine, in a complex solution like cell culture supernatant.[16][17][18] The sandwich ELISA format uses two antibodies that bind to different epitopes on the target cytokine, ensuring high specificity.[18]
Experimental Workflow
The overall process involves isolating the primary cells, treating them with the test compound (ML604086), stimulating them to produce cytokines, collecting the cell-free supernatant, and quantifying the cytokine of interest via ELISA.
Caption: Step-by-step workflow for assessing ML604086's effect on cytokine release.
Protocol: Quantifying TNF-α Release from LPS-Stimulated PBMCs
This protocol provides a detailed methodology for a self-validating experiment.
Materials and Reagents
-
Cells: Freshly isolated human PBMCs from healthy donors.
-
Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
Compound: ML604086 dissolved in DMSO (vehicle), with serial dilutions prepared in culture media.
-
Assay Kit: Human TNF-α ELISA Kit (from a reputable supplier).[18][19][20]
-
Equipment: 96-well flat-bottom cell culture plates, centrifuge, incubator (37°C, 5% CO2), microplate reader.
Step-by-Step Procedure
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Wash the cells multiple times with sterile PBS.[14]
-
Cell Seeding: Resuspend PBMCs in complete RPMI media and perform a cell count (e.g., using a hemocytometer or automated counter). Adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.[21]
-
Compound Pre-treatment: Prepare a 2X concentration series of ML604086. Add 50 µL of the ML604086 dilutions to the appropriate wells. For control wells, add 50 µL of media containing the same final concentration of DMSO as the highest ML604086 dose. Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare a 4X working concentration of LPS (e.g., 400 ng/mL). Add 50 µL of the LPS solution to all wells except the "Unstimulated Control" wells. Add 50 µL of plain media to the unstimulated wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12][13] The optimal incubation time can vary and should be determined empirically.[21]
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Carefully collect 100-150 µL of the cell-free supernatant from each well without disturbing the cell pellet.[19] Samples can be assayed immediately or stored at -80°C.
-
ELISA Quantification: Perform the Human TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[16][20] This will involve adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the wavelength specified by the ELISA kit manufacturer (typically 450 nm).
Self-Validating System: Critical Controls
To ensure the trustworthiness of the data, the following controls are mandatory:
-
Unstimulated Control: (Cells + Media + Vehicle) – Establishes the baseline level of TNF-α secretion. This value should be very low.
-
Vehicle Control (Positive Control): (Cells + Media + Vehicle + LPS) – Represents the maximum LPS-induced TNF-α secretion. This provides the 100% response value for calculating inhibition.
-
Compound Toxicity Control (Optional but Recommended): (Cells + Media + Highest Dose of ML604086) - This control, measured by a viability assay (e.g., MTT or LDH release), ensures that the observed decrease in cytokine levels is due to specific inhibition of the signaling pathway and not simply because the compound is killing the cells.
Data Analysis and Interpretation
Data Presentation and IC50 Calculation
The raw absorbance values from the plate reader should first be corrected by subtracting the average absorbance of the blank wells. A standard curve is then generated by plotting the absorbance of the TNF-α standards versus their known concentrations. The concentration of TNF-α in each experimental sample is then calculated from this standard curve.
The percentage of inhibition for each ML604086 concentration is calculated as follows:
% Inhibition = 100 * (1 - [TNFα_Compound - TNFα_Unstimulated] / [TNFα_Vehicle - TNFα_Unstimulated])
The results should be summarized in a clear table.
| ML604086 [nM] | Avg. TNF-α [pg/mL] | Std. Dev. | % Inhibition |
| 0 (Vehicle) | 1250.4 | 85.2 | 0.0 |
| 0.1 | 1198.6 | 70.1 | 4.3 |
| 1 | 988.2 | 65.5 | 21.8 |
| 10 | 612.9 | 45.8 | 51.0 |
| 100 | 155.7 | 20.3 | 87.6 |
| 1000 | 45.1 | 10.9 | 96.4 |
| Unstimulated | 35.5 | 8.8 | - |
Note: Data shown is for illustrative purposes only.
By plotting the % Inhibition against the log concentration of ML604086, a sigmoidal dose-response curve can be generated. The IC50 value (the concentration of inhibitor required to reduce the maximal response by 50%) can then be determined using non-linear regression analysis. An IC50 in the low nanomolar range would suggest that ML604086 is a potent inhibitor of the IRAK4 pathway in a cellular context.[8][22]
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded methodology for assessing the in vitro impact of the hypothetical IRAK4 inhibitor, ML604086, on cytokine release. By employing primary human PBMCs and a validated sandwich ELISA protocol, researchers can reliably quantify the compound's inhibitory potency. A low nanomolar IC50 value for the inhibition of TNF-α would provide strong evidence for its mechanism of action and warrant further investigation.
Future studies could expand upon this foundation by:
-
Multiplex Analysis: Using technologies like Luminex or Meso Scale Discovery to simultaneously measure a panel of other relevant cytokines (e.g., IL-6, IL-1β, IL-10) from the same supernatant sample.
-
Target Engagement Assays: Performing Western blots on cell lysates to directly measure the phosphorylation status of downstream targets like IRAK1 or NF-κB (p65) to confirm that ML604086 is engaging its intended target.
-
Exploring Different Stimuli: Using other TLR agonists (e.g., R848 for TLR7/8) to confirm activity across multiple MyD88-dependent pathways.
By following the principles and protocols detailed herein, drug development professionals can generate the high-quality, reproducible data necessary to advance promising immunomodulatory compounds like ML604086 through the discovery pipeline.
References
- Cushing, L., et al. (2020). IRAK4 IC 50 calculation and in vitro effect on cytokine secretion by...
- BellBrook Labs. (2020). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs.
- Singh, R., et al. (2024). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds.
- Schonkeren-Grasso, M., et al. (2018). Cytokine release by PBMCs in response to LPS.
- Hughes, P., et al. (2024).
- Rattanasrisomporn, J., et al. (2022). Pro-inflammatory cytokine release from chicken peripheral blood mononuclear cells stimulated with lipopolysaccharide. Veterinary World.
- Kawasaki, T., & Kawai, T. (2014).
- Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
- Hartung, T., & Corsini, E. (2013).
- MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals.
- Wang, J., et al. (2022).
- Revvity. (n.d.).
- Assay Genie. (2024).
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- De Vicente, J., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters.
- Wikipedia. (n.d.). Toll-like receptor. Wikipedia.
- Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Sigma-Aldrich.
- Hartung, T., & Corsini, E. (2013). Testing of immunomodulatory properties in vitro.
- Thermo Fisher Scientific. (n.d.).
- Rattanasrisomporn, J., et al. (2022).
- Li, D., & Wu, M. (2021).
- Furlong, A., et al. (2023). Perspective of using in vitro models to understand immunotherapy-induced cytokine release syndrome. Frontiers in Immunology.
- STEMCELL Technologies. (n.d.). Human TNF-α ELISA Kit. STEMCELL Technologies.
- Poulet, C., et al. (2019). The Role of Toll-Like Receptors in the Production of Cytokines by Human Lung Macrophages.
- Dhama, K., et al. (2014). Experimental animal models used for evaluation of potential immunomodulators: A mini review.
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 7. IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]
- 10. Testing of immunomodulatory properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pro-inflammatory cytokine release from chicken peripheral blood mononuclear cells stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. veterinaryworld.org [veterinaryworld.org]
- 15. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. stemcell.com [stemcell.com]
- 19. mpbio.com [mpbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of ML604086 to Human CCR8
Foreword: The Rationale for Targeting CCR8 and the Emergence of ML604086
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling therapeutic target in immuno-oncology and for inflammatory diseases.[1][2] CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs) that infiltrate the tumor microenvironment (TME).[2] Within the TME, these CCR8+ Tregs are highly suppressive, hindering the body's natural anti-tumor immune response.[2] The primary endogenous ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), and the CCL1-CCR8 signaling axis is crucial for the recruitment and function of these immunosuppressive Tregs into the tumor site.[3] Consequently, antagonizing this interaction presents a promising strategy to selectively impede Treg function and enhance anti-tumor immunity.[2]
ML604086 has been identified as a selective, small-molecule inhibitor of CCR8.[4][5][6] It belongs to a class of naphthalene sulfonamide-based antagonists that have been investigated for their ability to modulate CCR8 activity.[7] This guide provides a comprehensive technical overview of the binding characteristics of ML604086 to human CCR8, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of CCR8 signaling, present the available data on ML604086's potency, and provide a detailed, field-proven protocol for determining its binding affinity.
The Molecular Landscape: CCR8 Signaling and the Mechanism of Action of ML604086
Understanding the binding affinity of ML604086 necessitates a foundational knowledge of the CCR8 signaling cascade. As a GPCR, CCR8 activation by its ligand CCL1 initiates a cascade of intracellular events. This process begins with the binding of CCL1, which induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This activation results in the dissociation of the Gαi and Gβγ subunits, which then trigger downstream effector pathways.
Key downstream events following CCR8 activation include:
-
Calcium Mobilization: The Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8]
-
MAPK/ERK Pathway Activation: CCR8 signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). This pathway is crucial for regulating cellular processes such as proliferation and survival.
-
Chemotaxis: The primary function of the CCL1-CCR8 axis in Tregs is to direct their migration toward a CCL1 gradient, a process known as chemotaxis. This is a complex process involving cytoskeletal rearrangements orchestrated by the downstream signaling effectors.
ML604086 functions as an antagonist, inhibiting the binding of CCL1 to CCR8 and thereby blocking these downstream signaling events.[4][5] Studies have shown that ML604086 effectively inhibits CCL1-mediated chemotaxis and intracellular calcium concentration increases.[5] Furthermore, compounds of the naphthalene sulfonamide class, to which ML604086 belongs, have been shown to act as inverse agonists, meaning they can reduce the basal or constitutive activity of the receptor in the absence of an agonist.[7]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer, e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Radioligand: Dilute [¹²⁵I]-CCL1 in assay buffer to a final concentration approximately equal to its Kd for CCR8.
-
ML604086: Prepare a stock solution in DMSO and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Membrane Preparation: Thaw cryopreserved cell membranes from a cell line stably expressing human CCR8 and resuspend in assay buffer to a predetermined optimal protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add a saturating concentration of unlabeled CCL1 (e.g., 1 µM), radioligand, and membrane preparation.
-
Competition: Add the corresponding dilution of ML604086, radioligand, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine) to trap the cell membranes.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of ML604086 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the ML604086 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Perspectives
ML604086 is a potent and selective inhibitor of the chemokine receptor CCR8. While direct binding affinity data for human CCR8 is not yet in the public domain, functional assays in a closely related species demonstrate its efficacy in the low micromolar range. The provided experimental protocol offers a robust framework for the definitive determination of its binding affinity (Ki) for human CCR8, a critical parameter for its further development as a therapeutic agent.
The continued investigation into the structure-activity relationship of the naphthalene sulfonamide series and the precise binding mode of ML604086 within the CCR8 binding pocket will be instrumental in the design of next-generation CCR8 antagonists with improved potency and pharmacokinetic properties. Such advancements hold significant promise for the development of novel immunotherapies for cancer and treatments for inflammatory disorders where the CCL1-CCR8 axis plays a pathogenic role.
References
-
DC Chemicals. ML 604086. [Link]
-
Hassert, M., et al. (2025). Design and application of CCR8 antagonists. Expert Opinion on Therapeutic Patents. [Link]
-
Verhaegen, Y., et al. (2024). Identification of novel human CC chemokine receptor 8 (CCR8) antagonists via the synthesis of naphthalene amide and sulfonamide isosteres. Bioorganic Chemistry. [Link]
-
Haskell, C. A., et al. (2018). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry. [Link]
-
Wu, Y., et al. (2023). Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Islam, S. A., et al. (2013). Identification of human CCR8 as a CCL18 receptor. The Journal of Experimental Medicine. [Link]
-
Rosen, H., et al. (2006). Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions. British Journal of Pharmacology. [Link]
-
Bristol Myers Squibb. (2021). CC Chemokine Receptor 8 (CCR8) Immune Pathway Fact Sheet. [Link]
-
Liu, L., et al. (2024). Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells. Cellular & Molecular Immunology. [Link]
-
Schols, D., et al. (2019). A CCL1/CCR8-dependent feed-forward mechanism drives ILC2 functions in type 2–mediated inflammation. Journal of Experimental Medicine. [Link]
-
Kim, M., et al. (2023). CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. PubChem Database. [Link]
-
Schleiss, M. R., et al. (2021). CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis. Frontiers in Immunology. [Link]
-
Wegmann, M., et al. (2014). Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. Allergy. [Link]
Sources
- 1. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myrcene | C10H16 | CID 31253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ML604086 | CCR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Early Research on ML604086 for Autoimmune Diseases: A Technical Guide
Executive Summary
ML604086 is a potent, selective, small-molecule antagonist of the C-C Motif Chemokine Receptor 8 (CCR8) .[1] Originally developed to target Th2-driven inflammatory pathologies, specifically asthma and allergic inflammation, it represents a critical case study in the translational gap between in vitro potency and in vivo efficacy.
This guide analyzes the early research trajectory of ML604086, detailing its molecular mechanism, its application in primate models of airway inflammation, and the broader implications for CCR8 targeting in autoimmune diseases like Colitis and Rheumatoid Arthritis. While the compound failed to demonstrate therapeutic efficacy in primate asthma models—likely due to chemokine redundancy—it remains a vital chemical probe for dissecting the complex role of CCR8+ Regulatory T cells (Tregs) and Th2 cells in autoimmune homeostasis.
Part 1: Molecular Mechanism & Pharmacology
Chemical Identity[2]
-
CAS Number : 850330-18-6[1]
-
Molecular Formula : C₂₇H₃₂N₄O₄S
-
Molecular Weight : 508.63 g/mol [1]
-
SMILES : O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3CN(C(C)=O)CC3)=O)C=C1)C4=CC=CC=C4C
-
Structural Class : Naphthalene-sulfonamide derivative.
Mechanism of Action
ML604086 functions as a competitive antagonist of CCL1 (I-309) , the sole high-affinity ligand for CCR8. CCR8 is a G protein-coupled receptor (GPCR) expressed predominantly on Th2 cells , Tregs (FoxP3+) , and Innate Lymphoid Cells (ILC2s) .
Upon binding CCL1, CCR8 normally couples to the Gαi subunit, inhibiting adenylate cyclase and activating the PLC/IP3 pathway, leading to calcium mobilization and cytoskeletal rearrangement (chemotaxis). ML604086 blocks this cascade.[1]
Figure 1: CCR8 Signaling Pathway & ML604086 Inhibition
Caption: ML604086 acts as a competitive antagonist, preventing CCL1-mediated G-protein activation, Calcium flux, and subsequent immune cell migration.
Potency & Selectivity Data
ML604086 exhibits high potency against human and cynomolgus monkey CCR8 but shows specific off-target activity against the serotonin receptor 5-HT1a.
| Assay Type | Target | Species | IC₅₀ / Inhibition | Notes |
| Ca²⁺ Flux | CCR8 | Cynomolgus | 1.0 µM | Potent inhibition of intracellular calcium release. |
| Chemotaxis | CCR8 | Cynomolgus | 1.3 µM | Blocks CCL1-driven migration of T-cells.[1] |
| Binding | CCR8 | Human (CD4+) | >98% | Full receptor occupancy at 10 µM. |
| Selectivity | 5-HT1a | Human | ~70% @ 30 µM | Significant off-target effect at high concentrations.[1] |
Part 2: Preclinical Efficacy & The Translational Gap
The "early research" phase of ML604086 was defined by its testing in primate asthma models. The hypothesis was that blocking CCR8 would prevent Th2 cell recruitment to the lung, thereby reducing allergic inflammation.
The Primate Asthma Study (Key Failure)
-
Subject : Macaca fascicularis (Cynomolgus monkey) sensitive to Ascaris suum.
-
Protocol :
-
Sensitization : Animals confirmed to have airway hyperresponsiveness (AHR) to Ascaris.
-
Dosing : ML604086 administered via IV infusion (1.038 mg/kg) to ensure steady-state plasma levels.
-
Challenge : Aerosolized Ascaris suum antigen.
-
Readouts : Airway resistance (RL), dynamic compliance (Cdyn), and bronchoalveolar lavage (BAL) eosinophilia.
-
Results & Interpretation
Despite achieving >98% receptor occupancy on circulating T-cells, ML604086 failed to inhibit airway resistance changes or eosinophil infiltration.
-
Why it failed : This result highlighted the redundancy of the chemokine system . While CCR8 was blocked, other receptors (CCR4, CCR3, CRTH2) likely compensated, allowing Th2 cells and eosinophils to migrate via alternative ligands (e.g., CCL17, CCL22, CCL11).
-
Lesson for Autoimmunity : In complex autoimmune diseases like RA or MS, targeting a single chemokine receptor is often insufficient unless that receptor is a non-redundant "master switch" for a specific pathogenic subset.
Part 3: Implications for Autoimmune Diseases[4]
While the asthma program was halted, ML604086 remains a tool to investigate CCR8 in other autoimmune contexts.
Inflammatory Bowel Disease (Colitis)
Research indicates that CCR8 plays a protective rather than pathogenic role in the gut.
-
Mechanism : CCR8+ Tregs and ILCs are recruited to the colonic mucosa to suppress inflammation.
-
ML604086 Risk : In experimental colitis models (DSS-induced), genetic ablation of CCR8 (mimicking perfect drug inhibition) led to exacerbated disease , weight loss, and increased mortality.
Rheumatoid Arthritis (RA) & Multiple Sclerosis (MS)
-
Rheumatoid Arthritis : CCR8+ T-cells are found in the synovial fluid. However, given the failure in asthma, ML604086 monotherapy is unlikely to be effective due to the dominance of the CCR6/CCL20 and CXCR3 axes in RA pathogenesis.
-
Multiple Sclerosis : CCR8 is expressed on a subset of encephalitogenic T-cells. Early research suggests CCR8 blockade might alter the Th2/Treg balance, but no definitive efficacy data exists for ML604086 in EAE models comparable to the primate asthma data.
Part 4: Experimental Protocols
For researchers utilizing ML604086 as a chemical probe, the following validated protocols ensure data integrity.
In Vitro Calcium Mobilization Assay
Purpose : To determine the IC₅₀ of ML604086 against CCL1-induced signaling.
Reagents :
-
CCR8-transfected CHO-K1 or HEK293 cells.
-
FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Recombinant Human CCL1.
-
ML604086 (dissolved in DMSO, stock 10 mM).[1]
Workflow :
-
Seeding : Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO₂.
-
Dye Loading : Remove media, add 20 µL Calcium 6 dye loading buffer. Incubate 2 hours at 37°C.
-
Compound Addition : Add ML604086 (serial dilution, 0.1 nM – 30 µM). Incubate 15 mins at RT.
-
Activation : Place plate in FLIPR Tetra. Inject EC₈₀ concentration of CCL1 (typically 10-50 nM).
-
Measurement : Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.
-
Analysis : Calculate Max-Min fluorescence. Plot % Inhibition vs. Log[ML604086].
Chemotaxis Assay (Boyden Chamber)
Purpose : To verify functional blockade of T-cell migration.
Workflow Diagram :
Caption: Step-by-step workflow for the Transwell Chemotaxis Assay using ML604086.
Critical Steps :
-
Use a 5 µm pore size polycarbonate filter (for lymphocytes).
-
Control : Spontaneous migration (Buffer only in bottom well) must be subtracted.
-
Positive Control : CCL1 alone (no inhibitor).
-
Data : Express as Chemotactic Index (Signal/Background). ML604086 should reduce this index to baseline levels (IC₅₀ ~1.3 µM).
References
-
MedChemExpress . ML604086 Product Monograph & Biological Activity. Retrieved from .
-
TargetMol . ML604086: CCR8 Selective Inhibitor Data Sheet. Retrieved from .
-
ResearchGate . Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. (2025). Retrieved from .
-
Frontiers in Immunology . CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid Cells and Protects From Experimental Colitis. (2021). Retrieved from .
-
National Institutes of Health (PubChem) . ML604086 Compound Summary (Inferred Structure & Properties). Retrieved from .
-
Drug Target Review . Chemokines work undercover as drivers of autoimmune disease. (2022). Retrieved from .
Sources
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy Assessment of ML604086 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting CCR8 in Immuno-Oncology
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, and infiltrating immune cells. A key mechanism of tumor immune evasion is the recruitment and expansion of regulatory T cells (Tregs), which suppress the anti-tumor activity of cytotoxic T lymphocytes (CTLs). C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target in oncology due to its preferential expression on tumor-infiltrating Tregs across various cancer types.[1] The ligand for CCR8, CCL1, is also present in the TME, creating a chemotactic axis that promotes Treg accumulation and function.
ML604086 is a selective inhibitor of CCR8, functioning by blocking the binding of CCL1 to the receptor.[1][2][3] This action is intended to disrupt the recruitment and immunosuppressive function of Tregs within the tumor, thereby enhancing the endogenous anti-tumor immune response. Syngeneic mouse models, which involve implanting mouse tumor cells into immunocompetent mice of the same genetic background, are the gold standard for evaluating the in vivo efficacy of immunotherapies like ML604086.[4][5][6][7] These models preserve the intricate interactions between the tumor and a fully functional immune system, providing a clinically relevant platform for preclinical assessment.[4][6]
This document provides a detailed protocol for evaluating the anti-tumor efficacy of ML604086 in a syngeneic mouse model. It outlines the scientific basis for experimental choices, step-by-step procedures, and key endpoint analyses to robustly assess the therapeutic potential of this novel CCR8 inhibitor.
Mechanism of Action: ML604086 and the CCR8-CCL1 Axis
ML604086 is a small molecule inhibitor that selectively targets CCR8. Its primary mechanism of action is the inhibition of CCL1-mediated chemotaxis of T-cells.[2][3] By blocking the CCL1/CCR8 signaling pathway, ML604086 is hypothesized to reduce the infiltration of immunosuppressive Tregs into the tumor microenvironment. This, in turn, is expected to shift the balance of the immune response towards an anti-tumor phenotype, characterized by increased activity of cytotoxic T lymphocytes and other effector immune cells.
Caption: ML604086 inhibits the CCL1/CCR8 axis, aiming to reduce Treg-mediated immune suppression.
Experimental Design and Protocol
This protocol is designed to be a robust framework. Researchers should adapt cell line selection, dosing, and endpoints based on their specific hypotheses and available resources. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.[8][9][10]
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| ML604086 | MedChemExpress | Refer to supplier data for solubility and storage.[2] |
| Vehicle (e.g., DMSO, saline) | Sigma-Aldrich | Vehicle should be appropriate for ML604086 formulation and non-toxic to animals. |
| CT26 colon carcinoma cells | ATCC | A commonly used murine cancer cell line for syngeneic models.[11] |
| RPMI-1640 Medium | Gibco | |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin | Gibco | |
| Trypsin-EDTA | Gibco | |
| Hank's Balanced Salt Solution (HBSS) | Gibco | |
| Female BALB/c mice | The Jackson Laboratory | 6-8 weeks old.[11] |
| Anti-mouse PD-1 antibody (Clone RMP1-14) | Bio X Cell | Optional positive control. |
Study Design
A well-structured study design is critical for obtaining conclusive results.[8] This study will include four experimental groups to assess the efficacy of ML604086 as a monotherapy and to provide a benchmark against a standard-of-care immunotherapy.
| Group | Treatment | Number of Mice (n) | Rationale |
| 1 | Vehicle Control | 10 | To assess baseline tumor growth. |
| 2 | ML604086 (Low Dose) | 10 | To evaluate the dose-response relationship. |
| 3 | ML604086 (High Dose) | 10 | To determine the maximum tolerated and efficacious dose. |
| 4 | Anti-PD-1 Antibody | 10 | Positive control to benchmark the efficacy of ML604086 against a known immunotherapy. |
Note on sample size: A minimum of 10 mice per group is recommended to ensure sufficient statistical power, accounting for the inherent variability in syngeneic models.[12][13]
Step-by-Step Protocol
Caption: Overview of the in vivo study workflow from preparation to data analysis.
Phase 1: Preparation and Tumor Implantation
-
Cell Culture: Culture CT26 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and test for mycoplasma contamination before use.
-
Animal Acclimation: Upon arrival, house the BALB/c mice in a specific pathogen-free facility for at least one week to acclimate.[10] Provide ad libitum access to food and water under a 12-hour light/dark cycle.[9]
-
Tumor Cell Preparation: On the day of implantation, harvest CT26 cells using Trypsin-EDTA, wash twice with sterile HBSS, and resuspend in HBSS at a concentration of 5 x 10^6 cells/mL. Perform a viability count (e.g., using trypan blue) to ensure >95% viability.
-
Subcutaneous Implantation: Anesthetize the mice. Shave and sterilize the right flank. Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously. Monitor the animals until they have fully recovered from anesthesia.[14]
Phase 2: Treatment and Monitoring
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors using digital calipers and calculate the volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of approximately 80-120 mm³, randomize the mice into the four treatment groups. This step is crucial to minimize bias.[8]
-
ML604086 Preparation and Dosing: Prepare a stock solution of ML604086 in a suitable solvent like DMSO.[2] For administration, further dilute the stock in a sterile vehicle (e.g., saline) to the final desired concentration. The optimal dose will need to be determined, but a starting point could be in the range of 10-50 mg/kg, administered via intraperitoneal (IP) injection once daily.[15] The final injection volume should not exceed 10 mL/kg for mice.[16]
-
Treatment Administration: Administer the assigned treatments as per the study design. For example:
-
Group 1: Vehicle control (IP, daily)
-
Group 2 & 3: ML604086 (IP, daily)
-
Group 4: Anti-PD-1 antibody (e.g., 200 µ g/mouse , IP, every 3-4 days).[17]
-
-
Ongoing Monitoring: Continue to monitor tumor volume 2-3 times per week. Record the body weight of each mouse at the same frequency as a measure of general health and treatment toxicity. Observe the animals daily for any clinical signs of distress.
Phase 3: Endpoint Analysis
-
Humane Endpoints: Euthanize mice when tumors reach a predetermined maximum volume (e.g., 1500 mm³) or if they show signs of significant morbidity (e.g., >20% body weight loss, ulceration, impaired mobility).[12] All animals in a group may be euthanized when the average tumor volume of the control group reaches the endpoint, to allow for comparative analysis at a single time point.
-
Sample Collection: At the study endpoint, euthanize mice and collect blood via cardiac puncture. Immediately excise the tumors and spleens.
-
Tumor Processing:
-
Flow Cytometry: Prepare single-cell suspensions from the tumors and spleens. Stain with a panel of fluorescently-labeled antibodies to characterize immune cell populations, with a particular focus on:
-
T-cell subsets: CD3, CD4, CD8 (for CTLs), and FoxP3 (for Tregs).
-
Myeloid cells: CD11b, Gr-1 (for myeloid-derived suppressor cells).
-
Activation/Exhaustion markers: PD-1, TIM-3, LAG-3 on T-cells. This analysis will provide critical insights into how ML604086 modulates the immune landscape within the TME.[18]
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the inhibition of tumor growth. Plot the mean tumor volume ± SEM for each group over time. Individual tumor growth can be visualized using spider plots to assess response heterogeneity.[19]
-
Survival Analysis: If applicable, generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Immunophenotyping: Analyze flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations within the tumor and spleen. Statistical comparisons between groups (e.g., using t-tests or ANOVA) will reveal the immunological impact of ML604086.
-
Histology: Analyze stained tissue sections (e.g., H&E, immunohistochemistry for CD8 and FoxP3) to visualize the spatial distribution and infiltration of immune cells.
-
Toxicity Assessment: Evaluate treatment-related toxicity by comparing body weight changes and clinical observations across the different groups.
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of the CCR8 inhibitor, ML604086, in syngeneic mouse models. By meticulously following these steps, researchers can generate robust and reproducible data on the anti-tumor efficacy and mechanism of action of this promising immunotherapeutic agent. The use of a fully immunocompetent model system is paramount for understanding the complex interplay between the drug, the tumor, and the host immune system, ultimately informing the clinical development path for ML604086.
References
-
Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma . ResearchGate. [Link]
-
Protocol to study the immune profile of syngeneic mouse tumor models . PubMed. [Link]
-
Syngeneic Mouse Models . Champions Oncology. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology . National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]
-
Self-Administration of Drugs in Mouse Models of Feeding and Obesity . PubMed. [Link]
-
Ex vivo isolation, expansion and bioengineering of CCR7+CD95-/or CD62L+CD45RA+ tumor infiltrating lymphocytes from acute myeloid leukemia patients' bone marrow . PubMed. [Link]
-
Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies . Crown Bioscience Blog. [Link]
-
Tech Talk Series: In Vivo Solutions for Oncology Drug Development . Crown Bioscience. [Link]
-
Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models . ichorbio. [Link]
-
Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines . NCBI - NIH. [Link]
-
How to Administer a Substance to a Mouse? . TransCure bioServices. [Link]
-
A CCL1/CCR8-dependent feed-forward mechanism drives ILC2 functions in type 2–mediated inflammation . PubMed Central. [Link]
-
Animal research: Reporting in vivo experiments: The ARRIVE Guidelines . ResearchGate. [Link]
-
Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further . The Jackson Laboratory. [Link]
-
Video: Syngeneic Mouse Orthotopic Allografts to Model Pancreatic Cancer . JoVE. [Link]
-
Using Syngeneic Tumor Models for POC Studies . Crown Bioscience Blog. [Link]
-
Laboratory animal handling techniques, basic facilities and care: A review . World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Immuno-Oncology Therapy: The Power of Syngeneic Tumor Models . TD2. [Link]
-
Injections and Dosing . Preclinical Research Unit - UNC School of Medicine. [Link]
-
Designing an In Vivo Preclinical Research Study . MDPI. [Link]
-
Syngeneic Tumor Mouse Model . TransCure bioServices. [Link]
-
Cancer Models . Charles River Laboratories. [Link]
-
Choosing the RIGHT Model - Syngeneic versus Humanized Mouse Models . Champions Oncology. [Link]
-
UNC-Division of Comparative Medicine (DCM) Basic MOUSE Handling and Technique Guide . UNC School of Medicine. [Link]
-
The design, analysis and application of mouse clinical trials in oncology drug development . BMC Cancer. [Link]
-
Key Considerations For Dosing Volume, PH, And Formulation in Animal Models . PRISYS Biotech. [Link]
-
Animal research: Reporting in vivo experiments: The ARRIVE guidelines . PMC. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML604086 | CCR | TargetMol [targetmol.com]
- 4. championsoncology.com [championsoncology.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. td2inc.com [td2inc.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 12. Syngeneic Tumor Mouse Model | TransCure bioServices [transcurebioservices.com]
- 13. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.unc.edu [research.unc.edu]
- 15. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 16. prisysbiotech.com [prisysbiotech.com]
- 17. ichor.bio [ichor.bio]
- 18. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
Application Note: High-Precision Cell-Based Chemotaxis Assay for CCR8 Inhibition using ML604086
Abstract & Biological Context
The C-C motif chemokine receptor 8 (CCR8) has emerged as a high-priority target in immuno-oncology. Unlike other chemokine receptors that are broadly expressed, CCR8 is highly enriched on tumor-infiltrating regulatory T cells (TITRs) in solid tumors (e.g., breast, colon, lung cancers) but has minimal expression on peripheral blood Tregs. This unique expression profile offers a therapeutic window to selectively deplete immunosuppressive intratumoral Tregs without inducing systemic autoimmunity.
ML604086 is a potent, selective small-molecule antagonist of CCR8.[1] It functions by blocking the binding of the cognate ligand, CCL1 (I-309) , thereby inhibiting downstream G-protein signaling, calcium mobilization, and chemotactic migration.
This Application Note provides a rigorous, field-validated protocol for quantifying the efficacy of ML604086 in blocking CCR8-mediated chemotaxis. Unlike generic migration assays, this guide emphasizes the kinetic pre-incubation steps and gradient stability required to generate reproducible IC50 data.
Mechanism of Action
To design a valid assay, one must understand the signaling cascade being interrupted. CCR8 is a G
Visualizing the Pathway
The following diagram illustrates the signal transduction pathway and the specific intervention point of ML604086.
Figure 1: Mechanism of Action.[1][2] ML604086 competes with CCL1, preventing the G-protein cascade necessary for cytoskeletal rearrangement.
Experimental Design & Materials
Cell Model Selection
-
Primary Cells: Human CD4+CD25+CD127(low) Tregs. Note: Primary Tregs require expansion and activation (e.g., anti-CD3/CD28) to upregulate CCR8.
-
Cell Lines (Recommended for Screening): CCR8-transfected cell lines (e.g., BW5147-CCR8, CHO-hCCR8, or HEK293-CCR8). These provide a stable, homogeneous population for reproducible IC50 determination.
Key Reagents
| Reagent | Specification | Storage |
| ML604086 | Purity >98%.[1] Dissolve in DMSO to 10 mM stock. | -20°C (Desiccated) |
| rhCCL1 (Ligand) | Recombinant Human CCL1. Carrier-free preferred. | -80°C (Single use aliquots) |
| Chemotaxis Buffer | RPMI 1640 + 0.1% - 0.5% BSA (Fatty acid free). | Freshly prepared |
| Transwell Inserts | 5.0 µm pore size (for lymphocytes/T cells). Polycarbonate. | Room Temp |
| Detection Reagent | CellTiter-Glo® (ATP) or Flow Cytometry antibodies. | Varies |
Detailed Protocol: Transwell Chemotaxis Assay
Scientist's Note: The most common failure mode in chemotaxis assays is "gradient confusion." This occurs when the inhibitor is added only to the bottom well, or when the plate is handled roughly. This protocol uses a pre-incubation step to ensure the receptor is blocked before the cell senses the gradient.
Workflow Visualization
Figure 2: Assay Workflow. Step 2 (Pre-treatment) is critical for accurate IC50 measurement.
Step-by-Step Methodology
Phase 1: Preparation
-
Ligand Preparation: Dilute rhCCL1 in Chemotaxis Buffer to 10 nM - 50 nM .
-
Optimization: Perform a dose-response with CCL1 alone first. Select the concentration that yields 70-80% of maximal migration (EC70-EC80) to ensure the assay window is sensitive to inhibition.
-
-
Compound Preparation: Prepare 4x concentrations of ML604086 in Chemotaxis Buffer. Ensure final DMSO concentration will be <0.1% in the assay.
-
Range: 0.01 µM to 30 µM (Typical IC50 is ~1.0 - 1.5 µM).
-
Phase 2: Cell Preparation & Pre-incubation
-
Harvest CCR8+ cells. Wash 2x with PBS to remove growth factors.
-
Resuspend cells in Chemotaxis Buffer at 2 x 10^6 cells/mL .
-
The Critical Step: In a separate tube/plate, mix equal volumes of cell suspension and 2x ML604086 solution.
-
Control 1: Cells + Vehicle (DMSO) + Ligand (Positive Control).
-
Control 2: Cells + Vehicle (DMSO) + Buffer only (Random Migration/Negative Control).
-
-
Incubate for 30 minutes at 37°C . This allows ML604086 to achieve equilibrium binding with CCR8 before the competition with CCL1 begins.
Phase 3: Assay Assembly
-
Add 600 µL of chemoattractant (CCL1) or buffer control to the lower chambers of a 24-well Transwell plate.
-
Note: To maintain equilibrium, you may add ML604086 to the bottom chamber at 1x concentration, though this is less critical if the migration time is short (<4 hours).
-
-
Carefully place the Transwell inserts (5 µm pore) into the wells. Ensure no bubbles are trapped.
-
Pipette 100 µL of the pre-incubated Cell + Inhibitor mix into the upper chamber .
-
Total Cells: 100,000 cells/well.
-
Phase 4: Migration & Readout
-
Incubate at 37°C, 5% CO2 for 4 hours .
-
Caution: Do not move the plate during incubation. Vibration disrupts the soluble chemokine gradient.
-
-
Harvest: Carefully remove the insert.
-
For Suspension Cells: Cells will fall into the bottom well. Resuspend the bottom well contents thoroughly.
-
For Adherent Cells: You may need to trypsinize the bottom of the membrane (rare for CCR8 lymphocytes).
-
-
Count:
-
Method A (Flow Cytometry): Transfer bottom well contents to FACS tubes. Add counting beads (e.g., CountBright™) to quantify absolute numbers.
-
Method B (Luminescence): Add ATP detection reagent (e.g., CellTiter-Glo) directly to the bottom well (if volume allows) or transfer to a white opaque plate. Read Luminescence.
-
Data Analysis & Interpretation
Calculating Percent Inhibition
Normalize the raw migration counts (or RLU) using the following formula:
-
Positive Control: CCL1 + Vehicle
-
Negative Control: Buffer Only + Vehicle
Typical Results Table
When validating ML604086, your data should resemble the following profile (based on cynomolgus/human CCR8 models):
| Parameter | Expected Value | Notes |
| CCL1 EC50 (Migration) | 1 - 10 nM | Dependent on cell line receptor density. |
| ML604086 IC50 | 1.0 - 1.5 µM | Values >10 µM suggest off-target effects or poor cell health. |
| Max Inhibition | >95% | Should completely abrogate CCL1-specific migration.[1] |
| Signal-to-Background | >5-fold | (Pos Control / Neg Control). If <3, assay is invalid. |
Troubleshooting & Pitfalls
"Smiles" or Edge Effects
-
Symptom: Cells migrate unevenly or results vary by well position.
-
Cause: Evaporation or thermal gradients.
-
Fix: Fill inter-well spaces with PBS or use a humidified chamber. Avoid using the outer wells of a 96-well Transwell plate if possible.
High Background (Random Migration)
-
Symptom: High cell counts in the "No CCL1" negative control.
-
Cause: Cells are unhealthy, over-activated, or the pore size is too large (use 3.0 µm or 5.0 µm, never 8.0 µm for T cells).
-
Fix: Starve cells for 2-4 hours in serum-free BSA media prior to the assay to "quiet" basal signaling.
Lack of Inhibition with ML604086[4][5]
-
Symptom: IC50 is very high or non-existent.
-
Cause: Insufficient pre-incubation time or extremely high CCL1 concentration (saturating the receptor).
-
Fix: Ensure 30 min pre-incubation. Lower CCL1 concentration to its EC50 or EC80, not Emax.
References
- Pease, J. E., & Horuk, R. (2012). Chemokine Receptor Antagonists: Part 2. Journal of Medicinal Chemistry. General principles of chemokine receptor antagonism and assay design.
-
Vanden Berghe, W., et al. (2024). Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells. National Institutes of Health (NIH) / PMC. [Link] Describes the use of small molecule antagonists (like NS-15 and related analogs) in CCR8 chemotaxis assays.
-
Bayer HealthCare. (Patent Literature). Sulfonamides as CCR8 Inhibitors. Original chemical series description from which ML604086 and related naphthalene sulfonamides are derived.[3]
-
Thorax. (2013). Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. [Link] Key in vivo study utilizing ML604086, demonstrating >98% receptor occupancy and specificity.[3][4][5]
Sources
How to use ML604086 in a humanized mouse model of cancer
Executive Summary & Rationale
The chemokine receptor CCR8 has emerged as a high-priority target in immuno-oncology due to its highly specific expression on tumor-infiltrating regulatory T cells (Tregs) compared to peripheral Tregs or effector T cells. Unlike anti-CTLA-4 therapies, which can cause systemic autoimmunity, targeting CCR8 promises to selectively deplete the immunosuppressive Treg population within the Tumor Microenvironment (TME).
ML604086 is a potent, selective small-molecule antagonist of CCR8.[1][2][3][4] While originally investigated for asthma, its utility has shifted toward cancer immunotherapy.[3]
Why a Humanized Mouse Model? Small molecule antagonists often exhibit species-specific binding affinities. Furthermore, the biology of CCR8 expression on human Tregs differs subtly from murine Tregs. To generate translatable clinical data, ML604086 must be evaluated in a system containing a functional human immune system (specifically human FoxP3+ Tregs and CD8+ effector cells) interacting with a human tumor.
Mechanism of Action (MOA)
The therapeutic hypothesis relies on breaking the CCL1-CCR8 axis. Tumor-associated macrophages (TAMs) and tumor cells secrete CCL1, which recruits and sustains CCR8+ Tregs. These Tregs suppress the cytotoxic activity of CD8+ T cells.
Figure 1: The CCL1-CCR8 Axis and ML604086 Intervention [5]
Caption: ML604086 blocks CCL1 binding to CCR8, preventing Treg accumulation and relieving suppression of CD8+ T cells.
Model Selection: The "Humanized" Requirement
Standard immunodeficient mice (nude/scid) lack T cells. Standard syngeneic mice (C57BL/6) possess only mouse targets. For ML604086, you must use HSC-engrafted mice to ensure the presence of human Tregs.
| Feature | Hu-PBMC Model (Peripheral Blood) | Hu-CD34+ Model (Hematopoietic Stem Cell) | Recommendation for ML604086 |
| Source | Adult PBMCs | Cord Blood CD34+ Stem Cells | Hu-CD34+ |
| Treg Presence | Variable; often dominated by effector memory T cells. | High; develops physiological ratios of Naive/Memory T cells and Tregs. | Preferred. You need stable Treg populations to test depletion. |
| Study Duration | Short (3-5 weeks) due to GvHD. | Long (12-20+ weeks). | Preferred. Allows time for tumor infiltration and treatment cycles. |
| Host Strain | NSG or NOG | NSG, NOG, or NOG-EXL (supports myeloid lineage). | NOG-EXL is ideal if studying macrophage-derived CCL1. |
Formulation & Dosing Protocol
ML604086 has poor aqueous solubility and limited oral bioavailability (approx. 18% in rodents).[6] Therefore, Intraperitoneal (IP) administration is required for consistent systemic exposure in models.
A. Vehicle Formulation
-
Stock Solution: Dissolve ML604086 in 100% DMSO to create a 200 mM stock. Store at -20°C.
-
Working Solution (Injection Vehicle):
-
10% DMSO (containing the drug)[7]
-
40% PEG300
-
5% Tween 80
-
45% Saline (0.9% NaCl)
-
Preparation: Add components in this exact order. Vortex vigorously between additions. If precipitation occurs, sonicate at 37°C.
-
B. Dosing Regimen
-
Route: Intraperitoneal (IP).
-
Dosage: 1.0 mg/kg to 10.0 mg/kg (Titration recommended).
-
Note: Previous fibrosis models utilized 1.0 mg/kg. Cancer models often require higher saturation to penetrate the TME.
-
-
Frequency: Daily (QD) or BID (Twice Daily) depending on PK clearance rates in your specific strain. Start with QD .
Experimental Workflow
This protocol is designed to be self-validating . You must prove that the drug not only reduces tumor size but specifically alters the immune landscape (Pharmacodynamics).
Figure 2: Experimental Timeline
Caption: Timeline for Hu-CD34+ model. Note the long lead time for immune system reconstitution prior to tumor implantation.
Detailed Step-by-Step Protocol
Phase 1: Humanization & Validation
-
Irradiation: Sub-lethally irradiate (e.g., 2.0 Gy) 4-week-old female NSG mice.
-
Engraftment: Inject 5x10^4 to 1x10^5 CD34+ human hematopoietic stem cells (IV via tail vein).
-
Maturation: Wait 12-16 weeks.
-
QC Check: Bleed mice. Perform flow cytometry for hCD45. Only use mice with >25% hCD45+ chimerism .
Phase 2: Tumor Challenge
-
Cell Line: Select a "warm" tumor line known to recruit Tregs (e.g., MDA-MB-231 breast cancer or HCT116 colon cancer).
-
Implantation: Inject 5x10^6 cells subcutaneously in Matrigel (1:1 ratio).
-
Enrollment: When tumors reach 100-150 mm³ , randomize mice to minimize variance in tumor size and hCD45 levels across groups.
Phase 3: Treatment & Harvest (The Critical Step)
-
Duration: Treat for 21 days.
-
Measurement: Caliper tumors 2x/week.
-
Endpoint: Sacrifice 2 hours after the last dose to measure plasma drug levels (PK) if possible.
Phase 4: Flow Cytometry (The Self-Validating Readout)
-
Tissue Prep: You must analyze Tumor vs. Spleen (or Blood) side-by-side.
-
Tumor: Digest using Collagenase IV + DNase I.
-
Spleen: Mechanical dissociation + RBC lysis.
-
-
Staining Panel (Human Specific):
-
Viability Dye (e.g., Zombie NIR)
-
hCD45 (Leukocytes)
-
hCD3 (T cells)
-
hCD4 (Helper T)
-
hCD8 (Cytotoxic T)
-
hFoxP3 (Intracellular - Treg Marker)
-
hCCR8 (Target Validation)
-
Optional:Ki67 (Proliferation), Granzyme B (Cytotoxicity).
-
Success Criteria (Data Interpretation):
-
Efficacy: Reduced tumor volume in ML604086 group vs. Vehicle.
-
Mechanism (Treg Depletion): A significant reduction of FoxP3+CCR8+ cells in the Tumor but minimal reduction in the Spleen. (This proves TME selectivity).
-
Immune Activation: Increase in the CD8+ / Treg ratio within the tumor.
References
-
MedChemExpress. "ML604086 Product Information & Biological Activity." MedChemExpress. Accessed October 2023.[5][8] Link
-
TargetMol. "ML604086: CCR8 Inhibitor." TargetMol Chemicals. Accessed October 2023.[5][8] Link
-
Bain, C.C., et al. "CCR8 antagonism is ineffective in a primate model of asthma."[3] Thorax, 2014. (Provides historical context on PK and dosing). Link
-
Villarreal, D.O., et al. "Targeting CCR8 Induces Protective Antitumor Immunity and Enhances Vaccine-Induced Responses in Colon Cancer." Cancer Research, 2018. (Establishes CCR8 as a cancer target).[1][2][3] Link
-
Plitas, G., et al. "Regulatory T Cells Exhibit Distinct Features in Human Breast Cancer." Immunity, 2016.[5] (Validates CCR8 expression on human tumor Tregs). Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. grokipedia.com [grokipedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Progranulin-dependent repair function of regulatory T cells drives bone-fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ML604086 | CCR | TargetMol [targetmol.com]
- 8. Identification and mechanism of G protein-biased ligands for chemokine receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CCR8+ Tregs Following ML604086 Treatment
Introduction: Targeting the Hub of Tumor Immunosuppression
Regulatory T cells (Tregs) are a specialized subset of CD4+ T cells that are critical for maintaining immune homeostasis and preventing autoimmunity.[1] However, within the tumor microenvironment (TME), a high infiltration of Tregs is often associated with a poor prognosis in multiple cancer types.[2] These tumor-infiltrating Tregs (ti-Tregs) potently suppress anti-tumor immune responses, thereby creating a significant barrier to effective cancer immunotherapy.[3]
A key characteristic of the most suppressive ti-Tregs is the high expression of the C-C chemokine receptor 8 (CCR8).[4] CCR8 expression is relatively low on Tregs in peripheral blood and normal tissues, making it a highly specific target for selectively depleting the detrimental ti-Treg population while potentially sparing systemic immunity.[5] The interaction of CCR8 with its primary ligand, CCL1, which is also present in the TME, is believed to play a crucial role in the recruitment and function of these highly immunosuppressive cells.[5]
ML604086 is a selective small-molecule inhibitor of CCR8.[6][7] It functions by inhibiting the binding of CCL1 to CCR8, thereby blocking downstream signaling events such as chemotaxis and intracellular calcium mobilization.[6] Understanding the effects of ML604086 on the CCR8+ Treg population is paramount for its development as a potential therapeutic agent. This application note provides a detailed guide for the immunophenotyping and gating of CCR8+ Tregs by flow cytometry following treatment with ML604086, with a focus on best practices for scientific integrity and data reproducibility.
Scientific Rationale: A Multi-Parameter Approach to Define a Dynamic Cell Population
A robust flow cytometry panel is essential for the precise identification and characterization of CCR8+ Tregs. The gating strategy must be hierarchical and include a combination of lineage, exclusion, and functional markers to accurately define this specific cell subset.
Core Principles of the Gating Strategy:
-
Lineage Markers: To first identify the broader T cell population.
-
Exclusion Markers: To differentiate Tregs from activated conventional T cells that may transiently express some Treg-associated markers.
-
Core Treg Markers: To definitively identify the regulatory T cell lineage.
-
Target of Interest: To specifically quantify the CCR8-expressing Treg population.
-
Functional Markers (Optional): To further characterize the activation and potential exhaustion status of the CCR8+ Tregs.
This multi-parameter approach ensures that the population of interest is accurately and reproducibly identified, which is critical for evaluating the biological impact of ML604086.
Experimental Design and Protocols
I. Sample Preparation: Preserving Cell Viability and Antigen Integrity
The quality of the flow cytometry data is fundamentally dependent on the quality of the single-cell suspension. This is particularly critical when working with cells that have been treated with a small-molecule inhibitor, as drug-induced stress can affect cell viability and marker expression.
A. For In Vitro/Ex Vivo ML604086 Treatment of PBMCs or Cultured T cells:
-
Following the treatment period with ML604086, gently collect the cells from the culture vessel.
-
Centrifuge at 400-600 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 10-20 mL of cold PBS.
-
Centrifuge again and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) to achieve a concentration of 1-10 x 10^6 cells/mL.
-
Perform a cell count and assess viability using a method such as Trypan Blue exclusion. A viability of >90% is recommended for reliable analysis.
B. For Isolation of Tumor-Infiltrating Lymphocytes (TILs) from Treated Tissues:
-
Excise the tumor tissue and place it in a sterile dish containing cold RPMI 1640 medium.
-
Mince the tissue into small fragments (1-2 mm) using sterile scalpels.
-
Transfer the tissue fragments to a gentleMACS C Tube and dissociate using a tumor dissociation kit and a gentleMACS Octo Dissociator, following the manufacturer's instructions. This enzymatic and mechanical dissociation helps to preserve cell surface epitopes.[8]
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
(Optional) If significant red blood cell contamination is present, perform a red blood cell lysis step using a commercial RBC Lysis Buffer.
-
Wash the cells with RPMI 1640 and then resuspend in Flow Cytometry Staining Buffer for cell counting and viability assessment.
II. Multi-Color Flow Cytometry Panel Design
The selection of fluorochromes is critical for resolving the CCR8+ Treg population, especially as CCR8 may be expressed at varying levels. Brighter fluorochromes should be paired with antibodies against antigens with lower expression density.[9]
Table 1: Recommended Multi-Color Panel for CCR8+ Treg Analysis
| Marker | Clone | Fluorochrome | Purpose |
| Viability Dye | - | e.g., Fixable Viability Dye eFluor 780 | Exclude dead cells |
| CD45 | HI30 | e.g., BUV395 | Identify hematopoietic cells |
| CD3 | UCHT1 | e.g., APC-H7 | Identify T cells |
| CD4 | RPA-T4 | e.g., PerCP-Cy5.5 | Identify CD4+ T helper cells |
| CD25 | M-A251 | e.g., PE-Cy7 | Core Treg marker (high expression) |
| CD127 | A019D5 | e.g., BV786 | Core Treg marker (low expression) |
| FoxP3 | 236A/E7 | e.g., Alexa Fluor 647 | Master transcription factor for Tregs (intracellular) |
| CCR8 | 433H | e.g., PE | Target of interest |
| Ki-67 | B56 | e.g., FITC | Optional: Proliferation marker (intracellular) |
| CTLA-4 | BNI3 | e.g., BV421 | Optional: Inhibitory receptor/Treg functional marker (intracellular) |
III. Staining Protocol
-
Fc Block: Resuspend the cells in Flow Cytometry Staining Buffer containing an Fc receptor blocking reagent to prevent non-specific antibody binding. Incubate for 10-15 minutes at 4°C.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for the surface markers (CD45, CD3, CD4, CD25, CD127, CCR8) at their predetermined optimal concentrations.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 400-600 x g for 5 minutes at 4°C between washes.
-
Fixation and Permeabilization: For intracellular staining of FoxP3 (and optional markers like Ki-67 and CTLA-4), use a specialized FoxP3/Transcription Factor Staining Buffer Set. Resuspend the cells in the fixation buffer and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells with the permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in the permeabilization buffer containing the fluorochrome-conjugated antibodies for the intracellular markers.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Wash the cells twice with the permeabilization buffer.
-
Final Resuspension: Resuspend the final cell pellet in 200-400 µL of Flow Cytometry Staining Buffer for acquisition.
Data Acquisition and Gating Strategy
I. Instrument Setup and Compensation
Proper instrument setup and compensation are crucial for accurate multi-color flow cytometry.
-
Instrument Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize the lymphocyte population.
-
Compensation Controls: For each fluorochrome in the panel, prepare a single-stained control. Compensation beads are often preferred for their bright, consistent signal. However, for viability dyes, stained cells should be used.
-
Acquire the single-stained controls and calculate the compensation matrix to correct for spectral overlap.[10]
II. Hierarchical Gating Strategy
The following gating strategy provides a stepwise approach to isolate CCR8+ Tregs.
Figure 1: Hierarchical gating workflow for identifying CCR8+ Tregs.
Step-by-Step Gating Explanation:
-
Initial Clean-up:
-
Gate on the main cell population in a Forward Scatter Area (FSC-A) vs. Side Scatter Area (SSC-A) plot to exclude debris.
-
Create a singlet gate using FSC-A vs. Forward Scatter Height (FSC-H) to exclude cell doublets.
-
Gate on viable cells by excluding the population that is positive for the fixable viability dye.[11]
-
-
Identifying CD4+ T Cells:
-
From the viable singlets, gate on the lymphocyte population based on their characteristic FSC-A and SSC-A properties.
-
Within the lymphocyte gate, identify the hematopoietic cells by gating on the CD45+ population.
-
From the CD45+ cells, gate on the T cell population by selecting the CD3+ cells.
-
Further refine this population to CD4+ T helper cells by gating on CD4+ events.
-
-
Defining Regulatory T Cells:
-
From the CD4+ T cell gate, identify the Treg population by gating on cells with high expression of CD25 and low to negative expression of CD127 (CD25+ CD127lo/-).[12]
-
Confirm the Treg lineage by gating on the FoxP3+ population within the CD25+ CD127lo/- gate. This is the most definitive step for identifying Tregs.[13]
-
-
Quantifying the Target Population:
-
Finally, from the total FoxP3+ Treg population, create a gate to identify the cells expressing CCR8. This will yield the percentage and characteristics of the CCR8+ Treg population.
-
Data Interpretation and Considerations for ML604086 Treatment
-
Baseline Analysis: It is crucial to establish the baseline percentage of CCR8+ Tregs in untreated control samples.
-
Effect of ML604086 on CCR8 Expression: As a small-molecule inhibitor, ML604086 is designed to block the function of the CCR8 receptor rather than cause its depletion from the cell surface. Therefore, a significant decrease in the percentage of CCR8+ cells is not necessarily expected. However, it is important to monitor the median fluorescence intensity (MFI) of CCR8, as prolonged receptor antagonism can sometimes lead to receptor internalization. A decrease in CCR8 MFI could indicate such an effect.
-
Changes in Treg Subsets: Analyze the expression of functional markers like Ki-67 and CTLA-4 on the CCR8+ and CCR8- Treg populations. ML604086 treatment may alter the activation or proliferative status of these cells, providing insights into its mechanism of action beyond simple receptor blockade.
-
Control Populations: Always analyze the effect of the treatment on other cell populations, such as conventional CD4+ T cells and CD8+ T cells, to ensure the specificity of ML604086 for the CCR8+ Treg population.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway of CCR8 and the inhibitory action of ML604086.
Figure 2: CCR8 signaling pathway and inhibition by ML604086.
Conclusion
This application note provides a comprehensive framework for the flow cytometric analysis of CCR8+ Tregs following treatment with the selective inhibitor ML604086. By employing a robust, multi-parameter gating strategy and adhering to best practices for sample preparation and data acquisition, researchers can obtain high-quality, reproducible data to elucidate the effects of this compound on a critical population of immunosuppressive cells. This detailed approach will aid in the development and evaluation of CCR8-targeted therapies for cancer and other immune-mediated diseases.
References
-
Gilead Sciences. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody. bioRxiv. [Link]
-
Vlaams Instituut voor Biotechnologie. CCR8 expression is dispensable for Foxp3⁺ Treg cell accumulation within.... ResearchGate. [Link]
-
Janssen Research & Development. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells. bioRxiv. [Link]
-
Shionogi & Co., Ltd. The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer. Nature. [Link]
-
University of Michigan. Small-molecule TIP60 inhibitors enhance regulatory T cell induction through TIP60-P300 acetylation crosstalk. eLife. [Link]
-
University of Catanzaro "Magna Graecia". Gating strategy to identify T regulatory (Tregs) population in chronic.... ResearchGate. [Link]
-
Bristol Myers Squibb. CC Chemokine Receptor 8 (CCR8) Immune Pathway Fact Sheet. [Link]
-
MedImmune. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. Thorax. [Link]
-
University of Oslo. Drug screening identifies small-molecule inhibitors of regulatory T cells. Matrix. [Link]
-
Tohoku University. C8Mab-21: A Novel Anti-Human CCR8 Monoclonal Antibody for Flow Cytometry. Antibodies. [Link]
-
VU University Medical Center. consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry. PubMed. [Link]
-
University College London. Isolation and Analysis of Tumor-Infiltrating Treg. PubMed. [Link]
-
University of Cambridge. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function. ResearchGate. [Link]
-
University of Mainz. Analysis of CCR8 expression on ILC2s. (A–F) Flow cytometric analyses of.... ResearchGate. [Link]
-
Medical University of Vienna. How to preserve organoid cell viability before flow cytometry?. ResearchGate. [Link]
-
University of Connecticut Health Center. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types. Journal of Visualized Experiments. [Link]
-
Benaroya Research Institute. Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease. Frontiers in Immunology. [Link]
-
University of Geneva. Precise Spatiotemporal Interruption of Regulatory T-cell–Mediated CD8 + T-cell Suppression Leads to Tumor Immunity. Cancer Immunology Research. [Link]
-
Abacus dx. Tips on Flow Cytometry Controls. [Link]
-
PatSnap. What are FOXP3 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
The First Affiliated Hospital of Soochow University. The gating strategy for the T cells activation markers and Tregs..... ResearchGate. [Link]
-
Genentech. Selecting Fluorochrome Conjugates for Maximum Sensitivity. ResearchGate. [Link]
-
Pfizer. The chemokine receptor CCR8 is not a high-affinity receptor for the human chemokine CCL18. PLoS One. [Link]
-
McGovern Medical School. Compensation Controls. [Link]
-
University Hospital of Wuerzburg. Identification and classification of distinct surface markers of T regulatory cells. Frontiers in Immunology. [Link]
-
University of Navarra. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor. MDPI. [Link]
-
The Graduate School at The Stowers Institute for Medical Research. Flow Cytometry Controls (Intro to Flow - Episode 5). YouTube. [Link]
Sources
- 1. The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorochrome Selection | CYM [cytometry.mlsascp.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML604086 | CCR | TargetMol [targetmol.com]
- 8. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 10. abacusdx.com [abacusdx.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Identification and classification of distinct surface markers of T regulatory cells [frontiersin.org]
- 13. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcium flux assay protocol with ML604086 in T cells
Application Note: High-Throughput Calcium Flux Assay for CCR8 Antagonist ML604086 in T Cells
Abstract & Introduction
The chemokine receptor CCR8 has emerged as a high-value target in immuno-oncology due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). Unlike other Treg markers (e.g., CTLA-4, CD25), CCR8 is minimally expressed on peripheral effector T cells, offering a therapeutic window to selectively deplete immunosuppressive Tregs within the tumor microenvironment.
ML604086 is a potent, small-molecule antagonist of CCR8.[1] It blocks the binding of the cognate ligand CCL1 (I-309) , thereby inhibiting downstream G-protein coupled signaling and calcium mobilization.
This Application Note provides a rigorous, field-validated protocol for measuring the efficacy of ML604086 in T cells using a fluorescence-based calcium flux assay. Unlike adherent cell protocols, this guide addresses the specific challenges of handling suspension T cells to ensure data reproducibility and high signal-to-noise ratios.
Mechanism of Action & Signaling Pathway
CCR8 is a G-protein coupled receptor (GPCR).[2] Upon binding CCL1, it typically couples to the G
ML604086 acts as an orthosteric or allosteric antagonist (depending on the model), preventing the conformational change required for G-protein activation.
Figure 1: CCR8 Signaling Cascade.[4][5][6] ML604086 inhibits the CCL1-mediated activation of the receptor, preventing the IP3-dependent release of Calcium from the ER.
Experimental Design Strategy
To generate robust IC50 data, we utilize a Kinetic Plate Reader Assay (e.g., FLIPR, FlexStation, or FDSS). Flow cytometry is possible but lower throughput and less precise for fast kinetic events.
Critical Parameters for T Cells
| Parameter | Recommendation | Rationale |
| Cell Type | CCR8-transduced Jurkat, MOLT-4, or activated Primary Tregs | Primary Tregs vary by donor. Stable cell lines offer higher reproducibility for compound screening. |
| Dye Selection | Calcium-6 (Molecular Devices) or Fluo-4 NW | "No-Wash" dyes are critical for suspension T cells to prevent cell loss during wash steps. |
| Plate Coating | Poly-D-Lysine (PDL) | Essential. T cells must be immobilized at the bottom of the well to be read by bottom-reading optics. |
| Agonist (CCL1) | EC80 Concentration | Using the EC80 (concentration eliciting 80% max response) ensures a sensitive window to detect inhibition. |
| Inhibitor Timing | 30-60 min Pre-incubation | Allows ML604086 to reach equilibrium binding before the fast addition of agonist. |
Detailed Protocol
Reagent Preparation
-
Assay Buffer: HBSS (with Ca2+/Mg2+) + 20 mM HEPES + 0.1% BSA (Fatty-acid free). Adjust pH to 7.4.
-
Note: Add 2.5 mM Probenecid fresh. This inhibits organic anion transporters, preventing the leakage of dye from the T cells.
-
-
ML604086 Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.
-
Working Solution: Prepare a 4X concentration series in Assay Buffer (max DMSO < 0.5%).
-
-
CCL1 Agonist: Reconstitute hCCL1 in sterile PBS + 0.1% BSA.
-
Working Solution: Prepare at 5X the final EC80 concentration.
-
Cell Preparation (The "T Cell Challenge")
Standard suspension protocols fail here because cells move during injection. We must immobilize them.
-
Harvest: Centrifuge CCR8+ T cells (200 x g, 5 min). Remove culture media.
-
Resuspend: Resuspend in Assay Buffer (with Probenecid) at a density of 2.0 - 4.0 x 10⁶ cells/mL .
-
Dye Loading: Add an equal volume of 2X Calcium-6 Dye loading solution.
-
Final Density: 1.0 - 2.0 x 10⁶ cells/mL.
-
-
Incubation: Incubate for 45 minutes at 37°C, 5% CO2, then 15 minutes at Room Temperature (RT).
-
Plating:
-
Use Poly-D-Lysine coated 384-well black/clear bottom plates .
-
Dispense 20 µL/well of the dye-loaded cells.
-
CRITICAL STEP: Centrifuge the plate at 100 x g for 1 minute with the brake OFF . This gently settles the T cells to the bottom without packing them too tightly.
-
Compound Addition & Assay Run
Workflow Diagram:
Figure 2: Assay Workflow. The pre-incubation step (3) is vital for ensuring ML604086 occupancy of the receptor prior to competition with CCL1.
-
Antagonist Addition (Manual or Robot):
-
Add 5 µL of 5X ML604086 working solution to the cells.
-
Include controls: Vehicle (Buffer + DMSO) and Positive Control (10 µM Ionomycin for max flux check).
-
Centrifuge plate briefly (100 x g, 10 sec) to ensure mixing.
-
Incubate 30 minutes at RT in the dark.
-
-
Reader Setup (e.g., FLIPR Tetra/FlexStation):
-
Excitation: 485 nm | Emission: 525 nm.
-
Baseline Read: 10-20 seconds.
-
Injection: Inject 5 µL of 6X CCL1 (Agonist).
-
Kinetic Read: Read every 1-2 seconds for 90-120 seconds.
-
Data Analysis & Interpretation
-
Quantification: Calculate the Max-Min RFU (Relative Fluorescence Units) for each well. Subtract the baseline (Min) from the peak response (Max).
-
Normalization: Normalize data to the "0% Inhibition" control (Vehicle + CCL1) and "100% Inhibition" (Buffer only or excess antagonist).
-
Curve Fitting: Plot % Response vs. log[ML604086]. Fit using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 .
Expected Results
-
Basal Signal: Should be stable. Drifting baseline indicates cell health issues or temperature fluctuations.
-
CCL1 Response: Rapid spike within 10-20 seconds of injection, returning to baseline over 1-2 minutes.
-
ML604086 Inhibition: Dose-dependent reduction in peak height.
-
Typical IC50:1 nM – 100 nM (Dependent on cell line and expression levels).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Signal Window | Poor dye loading or cell loss. | Ensure Probenecid is fresh. Verify Poly-D-Lysine coating quality. Do not wash cells if using Calcium-6. |
| High Background | Dye leakage or autofluorescence. | Wash cells before adding dye if media contains phenol red. Use "No-Wash" specific buffers. |
| No Inhibition | Agonist concentration too high. | If [CCL1] >> EC80, the antagonist cannot compete effectively. Re-titrate CCL1. |
| Variable Replicates | T cells moving in well. | Increase centrifugation speed slightly (up to 150g) or allow longer settling time. |
References
-
MedChemExpress. "ML604086 Product Information & Biological Activity." MCE Catalog, 2023. Link
-
Depuydt, M. et al. "C-terminal clipping of chemokine CCL1/I-309 enhances CCR8-mediated intracellular calcium release." Biochemical Pharmacology, 2020. Link
-
Molecular Devices. "FLIPR Calcium 6 Assay Kits Application Note." Molecular Devices Applications, 2021. Link
-
Villarreal, D.O. et al. "Targeting CCR8 for the depletion of tumor-resident regulatory T cells." Immunotherapy, 2018. Link
-
Bio-Rad. "Calcium Flux Assays Protocol for Flow Cytometry." Bio-Rad Resources. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C-terminal clipping of chemokine CCL1/I-309 enhances CCR8-mediated intracellular calcium release and anti-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dosing and Administration of ML604086 in Preclinical Studies
Executive Summary & Compound Profile
ML604086 is a potent, selective small-molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1] It functions by blocking the binding of the endogenous ligand CCL1 (I-309), thereby inhibiting downstream signaling pathways such as intracellular calcium mobilization and chemotaxis.
While originally investigated for allergic airway diseases (asthma), current research interest has pivoted toward its utility in immuno-oncology . CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), making ML604086 a critical tool compound for studying the depletion of immunosuppressive Tregs in the tumor microenvironment (TME).
Key Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 508.63 g/mol | Large molecule; lipophilicity considerations apply. |
| Solubility (DMSO) | ~60–100 mg/mL | High solubility in organic stock. |
| Solubility (Aqueous) | Low / Insoluble | Requires co-solvents (PEG/Tween) for in vivo use. |
| Target | CCR8 (Human/Cyno) | Blocks CCL1 binding.[1][2][3][4][5] |
| IC50 (In Vitro) | ~1.0–1.3 µM | Measured via Ca2+ flux in CCR8+ cells. |
Mechanism of Action & Signaling Pathway
ML604086 acts as an orthosteric or allosteric antagonist (context-dependent) preventing CCL1 from activating the G-protein coupled receptor CCR8. This blockade prevents the dissociation of G
Pathway Visualization
The following diagram illustrates the interruption of the CCL1-CCR8 axis by ML604086.[1][2][3]
Caption: ML604086 inhibits CCL1-driven CCR8 activation, preventing calcium flux and Treg migration.[1][3][4]
Formulation Protocols
One of the primary challenges with ML604086 is its poor aqueous solubility. Using a standard saline vehicle will result in precipitation and erratic pharmacokinetic (PK) data. The following formulations are validated for preclinical administration.
A. Stock Solution (Storage)[2][3]
-
Solvent: 100% DMSO
-
Concentration: 40 mg/mL (Recommended) to 100 mg/mL (Max).
-
Storage: -20°C or -80°C; protect from light. Avoid repeated freeze-thaw cycles.
B. In Vivo Vehicle 1: Standard Co-solvent System (Preferred)
This formulation is suitable for Intraperitoneal (IP) or Subcutaneous (SC) injection in rodents.
Target Concentration: 5 mg/mL Stability: Prepare fresh immediately before dosing.
| Component | Volume (for 1 mL) | Order of Addition | Critical Technique |
| 1. ML604086 Stock | 100 µL (10%) | 1st | Dissolve compound in DMSO first. |
| 2. PEG300 | 400 µL (40%) | 2nd | Add slowly; vortex vigorously until clear. |
| 3. Tween 80 | 50 µL (5%) | 3rd | Viscous; use positive displacement pipette. Vortex. |
| 4. Saline (0.9%) | 450 µL (45%) | 4th | Add dropwise while vortexing. |
Note: If precipitation occurs upon adding saline, sonicate at 37°C for 5–10 minutes. If the solution remains cloudy, do not administer IV.
C. In Vivo Vehicle 2: Lipid-Based (Alternative)
Suitable for Oral Gavage (PO) if the compound shows oral bioavailability (though IV/IP is preferred for this class).
-
Composition: 10% DMSO + 90% Corn Oil.
-
Preparation: Dissolve drug in DMSO, then add warm corn oil. Vortex heavily.
In Vitro Experimental Protocols
Before moving to animals, validate the compound's activity using a functional assay.
Protocol: Calcium Flux Assay (Functional Validation)
Objective: Determine IC50 of ML604086 against CCL1-induced calcium release.
-
Cell Line: CHO-K1 or HEK293 stably transfected with human or cynomolgus CCR8.
-
Reagents: FLIPR Calcium Assay Kit; Recombinant Human CCL1.
-
Seeding: Plate cells at 50,000 cells/well in black-wall 96-well plates overnight.
-
Dye Loading: Incubate cells with Calcium sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Treatment:
-
Add ML604086 (serial dilutions, e.g., 0.1 nM to 10 µM) to cells.
-
Incubate for 15–30 minutes at Room Temperature (RT).
-
-
Stimulation: Inject CCL1 (at EC80 concentration, typically ~10–50 nM) via the FLIPR instrument.
-
Readout: Measure fluorescence intensity (Ex/Em 488/525 nm).
-
Analysis: Calculate IC50 using a 4-parameter logistic fit. Expected IC50: 1.0 – 1.3 µM.[3]
In Vivo Administration & Dosing[2][3][4][5]
Validated Primate Protocol (Intravenous)
The most robust PK/PD data for ML604086 comes from non-human primate (NHP) studies (Cynomolgus monkeys).
-
Subject: Macaca fascicularis (3.0–5.0 kg).
-
Dosage: 1.038 mg/kg .[3]
-
Infusion Rate: Slow infusion over 30–60 minutes to prevent Cmax-related toxicity.
-
PD Marker: Ex vivo inhibition of CCL1 binding to blood T-cells.
Rodent Dosing Guidelines (Optimization Required)
Direct efficacy papers for ML604086 in mice are limited compared to primates. Researchers must optimize dosing based on the primate PK data and allometric scaling.
-
Recommended Starting Dose (Mouse): 10 mg/kg to 30 mg/kg.
-
Route: Intraperitoneal (IP) is preferred over PO due to variable oral absorption of chemokine antagonists.
-
Frequency: BID (Twice daily) is likely required due to the short half-life typical of this chemical class.
-
Max Feasible Dose: Based on the 5 mg/mL solubility limit and a standard mouse dosing volume of 10 mL/kg, the maximum feasible single bolus dose is 50 mg/kg .
Experimental Workflow Diagram
Caption: Step-by-step workflow from compound solubilization to in vivo efficacy testing.
Scientific Interpretation & Limitations
The "Asthma Paradox" (Crucial Context)
Researchers must be aware of the historical context of ML604086. In the landmark study by Higham et al. (Thorax), ML604086 successfully blocked CCR8 (>98%) in primates but failed to reduce asthma symptoms (eosinophilia, airway resistance).[4][5]
-
Implication: This suggests CCR8 may be dispensable for allergic airway inflammation in primates.[4][5]
-
Pivot to Oncology: Consequently, the utility of ML604086 has shifted towards Immuno-oncology . In tumor models, CCR8+ Tregs are highly suppressive. Using ML604086 to block Treg migration (or using Fc-optimized antibodies for depletion) is the current validated approach. Do not use ML604086 for asthma models expecting positive efficacy controls.
Safety & Toxicity
-
Observation: In primate studies at 1.038 mg/kg IV, no overt adverse events (clinical signs, body weight loss) were reported.
-
Selectivity: ML604086 is highly selective for CCR8 but shows weak inhibition of the serotonin receptor 5-HT1a (30–70% inhibition at high concentrations of 10–30 µM).[3] Keep systemic exposure below 10 µM to avoid off-target CNS effects.
References
-
Higham, A., et al. (2013). "Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma."[4][5] Thorax. (Demonstrates the 1.038 mg/kg IV protocol and lack of asthma efficacy).[3] Retrieved from [Link]
-
Villarreal, D. O., et al. (2018). "Targeting CCR8 for the depletion of tumor-resident Tregs." Ryanodine Receptor and CCR8 research context.[1] (Provides context for the shift from asthma to oncology).
Sources
Application Notes and Protocols: Harnessing the Synergy of ML604086 and Checkpoint Inhibitors for Enhanced Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The advent of immune checkpoint inhibitors (ICIs) has revolutionized the landscape of cancer therapy. However, a significant proportion of patients do not respond to these therapies, and many who initially respond eventually develop resistance. A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), which is often densely infiltrated by regulatory T cells (Tregs). These Tregs actively suppress the activity of effector T cells that are essential for tumor cell killing.[1][2] ML604086, a selective inhibitor of the C-C chemokine receptor type 8 (CCR8), offers a promising strategy to counteract this immunosuppression.[3][4] CCR8 is preferentially expressed on tumor-infiltrating Tregs, and its inhibition can disrupt their recruitment and function.[1][2][5] This application note provides a comprehensive guide for researchers on the preclinical evaluation of ML604086 in combination with checkpoint inhibitors, outlining the scientific rationale, detailed experimental protocols, and expected outcomes. The overarching hypothesis is that by depleting or functionally inactivating Tregs with ML604086, the anti-tumor efficacy of checkpoint inhibitors will be significantly enhanced.
Scientific Rationale: A Two-Pronged Assault on Tumor Immunity
Immune checkpoint inhibitors, such as antibodies targeting PD-1, PD-L1, or CTLA-4, function by releasing the "brakes" on effector T cells, enabling them to recognize and attack cancer cells.[6][7][8] However, the effectiveness of this approach is often limited by the presence of a highly immunosuppressive TME. Tumor-infiltrating Tregs are major contributors to this immunosuppression, and their presence is frequently associated with poor prognosis.[1][2]
ML604086 is a selective inhibitor of CCR8, a chemokine receptor that plays a crucial role in the migration and localization of Tregs to the tumor site.[3][4][5] By blocking the interaction of CCR8 with its ligand, CCL1, ML604086 is expected to reduce the infiltration of Tregs into the tumor.[3][4] This targeted disruption of the Treg population within the TME is hypothesized to create a more favorable environment for the activation of anti-tumor T cells by checkpoint inhibitors.[1][5] The combination of ML604086 and a checkpoint inhibitor, therefore, represents a synergistic strategy: ML604086 removes the immunosuppressive shield, allowing the checkpoint inhibitor-unleashed effector T cells to mount a more robust and durable anti-tumor response.[1]
Figure 1: Proposed synergistic mechanism of ML604086 and checkpoint inhibitors.
Preclinical Evaluation Strategy: A Phased Approach
A systematic preclinical evaluation is crucial to validate the therapeutic potential of combining ML604086 with checkpoint inhibitors. This should involve a tiered approach, starting with in vitro characterization and progressing to in vivo tumor models.
Figure 2: A phased experimental workflow for preclinical evaluation.
Detailed Protocols
In Vitro Assays
Objective: To demonstrate that ML604086 can inhibit Treg function and enhance T cell activation in the presence of a checkpoint inhibitor.
Protocol 3.1.1: Treg Suppression Assay
-
Cell Isolation: Isolate CD4+CD25+ Tregs and CD8+ effector T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Co-culture Setup:
-
Culture CD8+ T cells with anti-CD3/CD28 beads to stimulate proliferation.
-
In separate wells, co-culture the stimulated CD8+ T cells with Tregs at varying ratios (e.g., 1:1, 1:2, 1:4).
-
Treat the co-cultures with:
-
Vehicle (DMSO)
-
ML604086 (dose-response, e.g., 0.1, 1, 10 µM)
-
Anti-PD-1 antibody (e.g., Nivolumab or Pembrolizumab for human cells, anti-mouse PD-1 for mouse cells)
-
ML604086 + Anti-PD-1 antibody
-
-
-
Proliferation Analysis: After 72-96 hours, measure CD8+ T cell proliferation using a CFSE dilution assay or by incorporating tritiated thymidine.
-
Expected Outcome: ML604086 should reverse the suppressive effect of Tregs on CD8+ T cell proliferation, and this effect should be enhanced in the presence of an anti-PD-1 antibody.
Protocol 3.1.2: Mixed Lymphocyte Reaction (MLR) Assay
-
Cell Preparation:
-
Responder cells: CD4+ or CD8+ T cells from one donor.
-
Stimulator cells: Irradiated allogeneic PBMCs from a different donor.
-
-
Co-culture and Treatment: Co-culture responder and stimulator cells in the presence of the same treatment groups as in Protocol 3.1.1.
-
Cytokine Analysis: After 48-72 hours, collect the supernatant and measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex cytokine assay.
-
Expected Outcome: The combination of ML604086 and a checkpoint inhibitor is expected to lead to a significant increase in the production of pro-inflammatory cytokines compared to either agent alone.
In Vivo Studies
Objective: To evaluate the anti-tumor efficacy and safety of ML604086 in combination with a checkpoint inhibitor in a relevant animal model.
Protocol 3.2.1: Syngeneic Mouse Tumor Model
-
Model Selection: Choose a syngeneic mouse tumor model known to be moderately responsive to checkpoint inhibitors and to have a significant Treg infiltrate (e.g., MC38 colorectal adenocarcinoma or B16-F10 melanoma in C57BL/6 mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into the following treatment groups (n=10-15 mice per group):
-
Vehicle control
-
ML604086 (determine optimal dose and schedule via preliminary studies)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)
-
ML604086 + Anti-PD-1 antibody
-
-
Efficacy Endpoints:
-
Measure tumor volume twice a week with calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and spleens for further analysis.
-
-
Expected Outcome: The combination therapy group should exhibit significantly delayed tumor growth and improved overall survival compared to the monotherapy and control groups.
Table 1: Example Data from In Vivo Efficacy Study
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Median Survival (days) |
| Vehicle | 1500 ± 250 | - | 25 |
| ML604086 | 1100 ± 200 | 26.7% | 30 |
| Anti-PD-1 | 800 ± 150 | 46.7% | 38 |
| ML604086 + Anti-PD-1 | 300 ± 100 | 80.0% | >50 |
Mechanistic Analysis
Objective: To elucidate the immunological mechanisms underlying the observed anti-tumor effects.
Protocol 3.3.1: Flow Cytometric Analysis of Tumor Immune Infiltrate
-
Tumor Digestion: At the study endpoint, excise tumors and prepare single-cell suspensions by enzymatic digestion.
-
Immunophenotyping: Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations, including:
-
Effector T cells (CD8+, CD4+ conventional)
-
Regulatory T cells (CD4+FoxP3+)
-
Myeloid-derived suppressor cells (MDSCs)
-
Tumor-associated macrophages (TAMs)
-
-
Expected Outcome: Tumors from the combination therapy group are expected to show a significant decrease in the ratio of Tregs to effector T cells, and an overall increase in the infiltration of activated CD8+ T cells.
Concluding Remarks
The combination of the CCR8 inhibitor ML604086 with immune checkpoint inhibitors holds significant promise for overcoming resistance to immunotherapy and improving patient outcomes. The protocols outlined in this application note provide a robust framework for the preclinical validation of this novel therapeutic strategy. A thorough investigation of the synergy, efficacy, and underlying mechanisms will be critical for the successful clinical translation of this combination therapy.
References
- Le, D. T., et al. (2015). PD-1 Blockade in Tumors with Mismatch-Repair Deficiency. New England Journal of Medicine, 372(26), 2509–2520.
-
ResearchGate. (n.d.). Mechanism of action of immune checkpoint inhibitors (ICIs). Retrieved from [Link]
-
Patsnap Synapse. (2024). What are CCR8 inhibitor and how do they work?. Retrieved from [Link]
-
Kim, H. R., et al. (2023). CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications. MDPI. Retrieved from [Link]
-
National Cancer Institute. (2022). Immune Checkpoint Inhibitors. Retrieved from [Link]
-
Onco'Zine. (2022). Combination Trials with Immune Checkpoint Inhibitors may not Result in Synergistic Effects. Retrieved from [Link]
-
Kim, H. R., et al. (2023). CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications. PMC. Retrieved from [Link]
-
OncLive. (n.d.). The Potential for Combining Checkpoint Inhibitors. Retrieved from [Link]
-
Li, X., et al. (2021). Clinical Potential of Kinase Inhibitors in Combination with Immune Checkpoint Inhibitors for the Treatment of Solid Tumors. PMC. Retrieved from [Link]
-
Eguren-Santamaria, I., et al. (2025). Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. PMC. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Checkpoint inhibitors. Retrieved from [Link]
-
Crown Bioscience. (2024). SITC 2024 Poster: A Novel In Vitro Assay to Evaluate the Potency of Anti-PD-1 and Anti-PD-L1 Drugs in NSCLC. Retrieved from [Link]
Sources
- 1. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML604086 | CCR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are CCR8 inhibitor and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
Application Note: High-Sensitivity Immunohistochemical Detection of CCR8 in ML604086-Treated Tissues
This Application Note is designed for researchers and drug development professionals investigating the pharmacodynamics of the CCR8 inhibitor ML604086. It addresses the specific challenge of detecting a G-Protein Coupled Receptor (GPCR) in tissues where the receptor is chemically occupied by a small molecule inhibitor.
Abstract & Scientific Rationale
The chemokine receptor CCR8 has emerged as a critical target in immuno-oncology due to its highly specific expression on tumor-infiltrating regulatory T cells (Tregs).[1][2] ML604086 is a potent, selective small-molecule inhibitor (SMI) of CCR8 that blocks CCL1 binding and downstream chemotaxis.[3]
Detecting CCR8 by immunohistochemistry (IHC) is inherently challenging due to:
-
Low Antigen Density: GPCRs are expressed at lower levels than structural proteins.
-
Epitope Masking: The binding of ML604086 to the receptor's orthosteric or allosteric pockets may interfere with antibodies targeting extracellular loops.
-
Conformational Changes: SMIs often stabilize specific receptor conformations (e.g., inactive states), potentially altering epitope accessibility.
This protocol overcomes these barriers by selecting an antibody targeting the cytoplasmic domain (C-terminus) , ensuring that ML604086 occupancy does not sterically hinder immunodetection.
Mechanistic Interaction & Antibody SelectionStrategy
To ensure data integrity, it is vital to visualize where the drug binds versus where the antibody binds.
Figure 1: CCR8 Structural Topology and Binding Sites
This diagram illustrates the non-competitive binding strategy. ML604086 occupies the transmembrane/extracellular pocket, while the recommended antibody targets the intracellular tail.
Caption: ML604086 inhibits CCL1 binding extracellularly/transmembranely, while the detection antibody binds the cytoplasmic tail, preventing assay interference.
Experimental Design & Controls
Every IHC run must include the following controls to validate the assay, especially when evaluating drug effects.
| Control Type | Sample Description | Purpose | Expected Result |
| Positive Control | Human Thymus or Lymph Node | Verify antibody performance on high-expressing tissue. | Strong membrane/cytoplasmic staining in subset of T-cells. |
| Negative Control | CCR8 Knockout Cell Line (e.g., CHO-K1 parental) | Confirm specificity; rule out off-target binding. | No staining. |
| Isotype Control | ML604086-treated Tissue + Rabbit IgG | Measure non-specific background from the detection system. | No staining. |
| Drug-Naïve Control | Vehicle-treated Tumor Tissue | Establish baseline CCR8 expression levels. | Membrane staining on infiltrating Tregs. |
Detailed Protocol: CCR8 Detection in FFPE Tissues
Phase I: Reagents & Equipment
-
Primary Antibody: Anti-CCR8 (Rabbit Polyclonal).
-
Recommendation:Novus NLS359 or equivalent targeting the C-terminus (cytoplasmic domain) .
-
Rationale: Avoids competition with ML604086.
-
-
Detection System: High-sensitivity HRP-Polymer (e.g., Leica Bond Polymer Refine or equivalent).
-
Retrieval Buffer: Tris-EDTA Buffer, pH 9.0 (Critical for GPCR unmasking).
-
Chromogen: DAB (3,3'-Diaminobenzidine).
Phase II: Step-by-Step Methodology
Step 1: Tissue Preparation
-
Fix tissues in 10% Neutral Buffered Formalin (NBF) for 24–48 hours at room temperature (RT). Over-fixation (>72h) masks GPCR epitopes; under-fixation causes tissue degradation.
-
Process and embed in paraffin wax.
-
Section at 4 µm thickness. Dry slides overnight at 37°C or 1 hour at 60°C.
Step 2: Deparaffinization & Rehydration
-
Xylene: 3 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse.
Step 3: Heat-Induced Epitope Retrieval (HIER)
GPCRs are multi-pass transmembrane proteins that are heavily cross-linked during fixation. Aggressive retrieval is required.
-
Immerse slides in Tris-EDTA Buffer (10mM Tris Base, 1mM EDTA, 0.05% Tween 20, pH 9.0) .
-
Heat to 95–100°C for 20 minutes (pressure cooker or steamer preferred).
-
Cooling (Critical): Allow slides to cool in the buffer on the benchtop for 20 minutes . Rapid cooling causes antigen refolding errors.
Step 4: Staining (Manual or Automated)
-
Peroxidase Block: 3% H2O2 for 10 minutes. Wash in TBS-T.
-
Protein Block: Incubate with 2.5% Normal Horse Serum (or species matching secondary Ab) for 20 minutes to block non-specific sites.
-
Primary Antibody:
-
Dilute Anti-CCR8 (NLS359) at 1:500 (range 1:200–1:1000) in antibody diluent.
-
Incubate Overnight at 4°C .
-
Note: Overnight incubation drives equilibrium binding, crucial for low-abundance targets like CCR8.
-
-
Wash: 3 x 5 minutes in TBS with 0.1% Tween 20 (TBS-T).
-
Secondary Detection: Apply HRP-Polymer secondary antibody. Incubate 30 minutes at RT.
-
Wash: 3 x 5 minutes in TBS-T.
-
Chromogen: Apply DAB for 5–10 minutes. Monitor under microscope for brown precipitate.
-
Counterstain: Hematoxylin (blue) for 30 seconds. Bluing reagent for 1 minute.
Phase III: Workflow Visualization
This flow chart outlines the critical decision points in the protocol.
Caption: Optimized workflow emphasizing pH 9.0 retrieval and overnight primary incubation for maximum sensitivity.
Data Analysis & Interpretation
Scoring Criteria
When analyzing ML604086-treated tissues, do not expect a loss of signal unless the drug induces receptor degradation. ML604086 is an inhibitor, not necessarily a degrader.[4][5]
-
Localization: CCR8 should appear as membranous and/or sub-membranous cytoplasmic staining (due to GPCR internalization dynamics).
-
Target Cells: In solid tumors, staining should be restricted to a subset of small lymphocytes (Tregs). Tumor cells should generally be negative.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Signal | Epitope masked by fixation; Antibody incompatible. | Switch to pH 9.0 HIER; Ensure antibody targets C-terminus (e.g., NLS359). |
| High Background | Endogenous peroxidase; Non-specific hydrophobic binding. | Increase H2O2 block time; Add 0.1% Triton X-100 to wash buffers. |
| Cytoplasmic Only | Receptor internalization. | This may be a biological effect of the drug or constitutive recycling. Score as positive. |
References
-
Human Protein Atlas. (n.d.). CCR8 Protein Expression Summary. Retrieved from [Link]
-
Campbell, J. R., et al. (2021).[1] Fc-Optimized Anti-CCR8 Antibody Depletes Regulatory T Cells in Human Tumor Models. Cancer Research.[1][6][7] Retrieved from [Link]
Sources
- 1. bms.com [bms.com]
- 2. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are CCR8 inhibitor and how do they work? [synapse.patsnap.com]
- 5. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
- 6. adooq.com [adooq.com]
- 7. CCR8 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Troubleshooting & Optimization
ML604086 solubility and stability in aqueous solutions
A Guide to Understanding and Improving Solubility and Stability in Aqueous Solutions
Disclaimer: The following technical guidance is provided for the hypothetical small molecule inhibitor, ML604086. The data and protocols are representative of common challenges encountered with poorly soluble research compounds and are intended to serve as a comprehensive example. Researchers should always refer to compound-specific data sheets and conduct their own validation experiments.
I. Troubleshooting Guide: Addressing Common Experimental Issues
Researchers working with small molecule inhibitors like ML604086 often face challenges related to their limited aqueous solubility and potential for instability. This guide provides a systematic approach to identifying and resolving these common issues to ensure the accuracy and reproducibility of your experimental results.
Issue 1: Compound Precipitation Observed in Aqueous Buffer
You've diluted your ML604086 DMSO stock solution into your aqueous experimental buffer (e.g., PBS or cell culture media), and you observe a cloudy suspension, particulates, or a visible pellet after centrifugation. This indicates that the compound has "crashed out" of solution.
Causality: Poor aqueous solubility is a common characteristic of hydrophobic small molecules. When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.[1][2]
Step-by-Step Resolution Protocol:
-
Confirm the Final Concentration: Double-check your dilution calculations. An elementary error can lead to attempting to achieve a concentration that is too high.
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of ML604086 in your assay.
-
Optimize the Dilution Method: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, try a stepwise dilution.[3] For example, add the DMSO stock to a smaller volume of buffer first, mix thoroughly, and then add this intermediate dilution to the remaining buffer.
-
Increase the DMSO Concentration (with caution): For in vitro assays, a final DMSO concentration of up to 0.5% is generally well-tolerated by most cell lines.[3] Increasing the DMSO percentage in your final solution can enhance the solubility of ML604086. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Utilize Co-solvents or Solubilizing Agents: For biochemical assays where cell viability is not a concern, consider the use of co-solvents like ethanol or polyethylene glycol (PEG), or solubilizing agents such as cyclodextrins.[4][5] These agents can significantly improve the solubility of hydrophobic compounds.
-
Adjust the pH of the Buffer: The solubility of ionizable compounds can be highly dependent on pH.[6] If ML604086 has acidic or basic functional groups, adjusting the pH of your buffer may increase its solubility. Refer to the table below for hypothetical pH-dependent solubility data.
Data Presentation: Hypothetical Solubility of ML604086
| Solvent System | Temperature (°C) | Maximum Solubility (µM) | Observations |
| 100% DMSO | 25 | >50,000 | Clear solution |
| 100% Ethanol | 25 | 15,000 | Clear solution |
| PBS (pH 7.4) with 0.1% DMSO | 25 | 5 | Precipitation above 5 µM |
| PBS (pH 7.4) with 0.5% DMSO | 25 | 25 | Precipitation above 25 µM |
| PBS (pH 5.0) with 0.5% DMSO | 25 | 50 | Increased solubility at lower pH |
| PBS (pH 8.5) with 0.5% DMSO | 25 | 15 | Decreased solubility at higher pH |
Experimental Workflow: Troubleshooting ML604086 Precipitation
Caption: A flowchart for troubleshooting precipitation of ML604086.
Issue 2: Inconsistent or Non-reproducible Assay Results
You are observing significant variability in your experimental outcomes between different batches of working solutions or on different days. This could be linked to either the solubility or the stability of ML604086.
Causality: Inconsistent results can arise from the use of a supersaturated solution, where the compound is temporarily in solution but not thermodynamically stable, leading to gradual precipitation. Alternatively, the compound may be degrading in the aqueous buffer over the course of the experiment.[2]
Step-by-Step Resolution Protocol:
-
Prepare Fresh Working Solutions: Never use aqueous dilutions of ML604086 that have been stored for extended periods. Always prepare them fresh from a frozen DMSO stock solution just before each experiment.
-
Assess Kinetic Solubility: Your observed precipitation issue might be time-dependent. Prepare your working solution and visually inspect it for clarity at time zero and at the end-point of your experiment. Any increase in turbidity suggests poor kinetic solubility.
-
Perform a Basic Stability Assessment: The stability of a compound in aqueous solution can be affected by temperature, pH, and light.[7] A simple experiment can provide insight into the stability of ML604086 under your assay conditions.
-
Prepare a fresh aqueous solution of ML604086.
-
Divide it into aliquots that will be subjected to different conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), analyze the concentration of the parent compound using an appropriate analytical method like HPLC-UV or LC-MS. A decrease in the parent compound's peak area over time indicates degradation.
-
-
Consider Forced Degradation Studies: For a more in-depth understanding of ML604086's stability, forced degradation studies can be performed.[8][9][10] This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and intense light) to identify potential degradation products and pathways.[11] This is crucial for developing a stability-indicating analytical method.
Experimental Workflow: Basic Stability Assessment
Caption: Workflow for assessing the stability of ML604086 in aqueous solution.
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of ML604086?
A: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO.[6][12] For example, a 10 mM or 20 mM stock solution.
-
Preparation: Weigh the solid compound accurately and dissolve it in the appropriate volume of DMSO.[13][14] Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[3] Store these aliquots at -20°C or -80°C for long-term stability.[3] A hypothetical stability profile for stored solutions is provided below.
Data Presentation: Recommended Storage and Stability of ML604086 Solutions
| Solution Type | Solvent | Storage Temperature | Estimated Stability |
| Solid Powder | N/A | -20°C | 3 years |
| Stock Solution | DMSO | -80°C | 6 months |
| Stock Solution | DMSO | -20°C | 1 month |
| Aqueous Working Solution | Assay Buffer | 4°C to 37°C | Prepare fresh; do not store |
Q2: What is the difference between kinetic and thermodynamic solubility?
A:
-
Thermodynamic Solubility is the maximum concentration of the most stable crystalline form of a compound that can remain in solution at equilibrium.[15][16][17] This is a true measure of a compound's solubility.
-
Kinetic Solubility is determined by dissolving a compound from a high-concentration stock (like a DMSO solution) into an aqueous buffer. It measures the concentration at which the compound precipitates under these non-equilibrium conditions. For drug discovery and in vitro screening, kinetic solubility is often the more practically relevant parameter.[15][17]
Q3: Can I sonicate my ML604086 solution to get it to dissolve?
A: Sonication can be used to aid in the dissolution of a compound by breaking up solid aggregates. However, it should be used with caution as the energy from sonication can potentially cause degradation of some molecules. If you use sonication, do so in short bursts in a water bath to minimize heating. It is always advisable to confirm that the sonication process has not affected the integrity of the compound, for example, by running an analytical check via HPLC or LC-MS.
Q4: My assay involves a long incubation period (e.g., 48-72 hours). How can I ensure ML604086 remains in solution and is stable?
A: For long-term experiments, the stability and solubility of your compound are critical.
-
Confirm Long-Term Stability: First, perform a stability test as outlined in the troubleshooting guide, extending the time points to cover the full duration of your experiment.
-
Assess Solubility in Media with Serum: If you are working with cell cultures, remember that proteins in fetal bovine serum (FBS) can bind to hydrophobic compounds, which can help to keep them in solution but may also affect their free concentration and activity.
-
Consider Replenishing the Compound: For very long incubations, it may be necessary to replace the media containing ML604086 periodically (e.g., every 24 hours) to maintain a consistent concentration of the active compound.
References
-
Ishikawa, Y., & Niwa, T. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Ishikawa, Y., & Niwa, T. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Semantic Scholar. [Link]
-
Ishikawa, Y., & Niwa, T. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]
-
Johnson, T. W., et al. (2017). Improvement in aqueous solubility achieved via small molecular changes. PubMed. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
-
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design. [Link]
-
Di, L. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
O'Hanlon Cohrt, K. (2018). The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]
-
Ghafghazi, S., et al. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
-
Kumar, L., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. The Royal Society of Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. [Link]
-
SGS USA. (n.d.). Forced Degradation Testing. SGS USA. [Link]
-
Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
-
Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Testing | SGS USA [sgs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. phytotechlab.com [phytotechlab.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. mch.estranky.sk [mch.estranky.sk]
Troubleshooting inconsistent results in ML604086 experiments
A Senior Application Scientist's Guide to Troubleshooting Inconsistent Results
Welcome to the technical support center for ML604086. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the selective CCR8 inhibitor, ML604086, in their experiments. Inconsistent results can be a significant roadblock in research. This document provides a structured, in-depth approach to troubleshooting, moving from common issues to nuanced experimental variables. Our goal is to not only provide solutions but to explain the underlying scientific principles, ensuring your protocols are robust and your results are reliable.
Part 1: Foundational Knowledge & Core Issues
Before diving into troubleshooting, it is critical to have a firm grasp of the molecule's mechanism of action. ML604086 is a selective antagonist for the C-C Chemokine Receptor 8 (CCR8), a G-protein coupled receptor (GPCR).[1][2][3] Its primary function is to block the binding of the natural ligand, CCL1, thereby inhibiting downstream signaling pathways such as intracellular calcium mobilization and cell chemotaxis.[1][2][4] Understanding this is key, as any variability in the expression or function of this pathway in your model system can be a source of inconsistency.
Diagram: ML604086 Mechanism of Action
Caption: ML604086 selectively antagonizes the CCR8 receptor, blocking CCL1 binding.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most common sources of variability in a logical order, from compound preparation to data analysis.
Category 1: Compound Integrity and Preparation
Question 1: I'm seeing lower-than-expected or no inhibitory activity. Could my ML604086 be the problem?
Answer: Yes, this is a primary suspect. The physical and chemical behavior of the compound is paramount.
-
Causality & Solution:
-
Solubility Issues: ML604086 has poor aqueous solubility. Precipitated compound is inactive. The most common cause of failure is improper dissolution. You cannot simply dissolve it in aqueous buffer.
-
Protocol: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[1] A concentration of 10-20 mM is standard. Sonication may be required to fully dissolve the compound.[1] For in vivo studies or cell-based assays sensitive to DMSO, a multi-solvent system is often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4] Always add solvents sequentially and mix thoroughly at each step to prevent precipitation.[4]
-
-
Storage and Stability: Small molecules can degrade.
-
Protocol: Store the lyophilized powder at -20°C, desiccated, for long-term stability (up to 3 years).[1][5] Once in solution (e.g., DMSO stock), aliquot into single-use volumes and store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles, as this is a known cause of compound degradation and loss of potency for many small molecules.[5][6]
-
-
Working Solution Preparation: The stability of the final diluted solution is often limited.
-
Protocol: Always prepare the final working solution fresh for each experiment from your frozen stock.[4] Do not store diluted, aqueous solutions of ML604086.
-
-
Question 2: My results are inconsistent from week to week, even with the same protocol. What should I check first?
Answer: Suspect your solvent and compound handling practices. Inconsistency over time often points to degradation or variability in preparation.
-
Causality & Solution:
-
Solvent Quality: Solvents are not inert. DMSO is hygroscopic (absorbs water from the air), which can alter solubility and compound stability over time. Residual solvents from synthesis can also be an issue.[7][8]
-
Protocol: Use only high-purity, anhydrous-grade DMSO. Purchase in small-volume bottles to minimize water absorption after opening. Store it properly, tightly sealed and in a desiccator if possible.
-
-
Pipetting Errors: At the high concentrations of stock solutions, even small errors in pipetting can lead to large variations in the final working concentration.
-
Protocol: Ensure your pipettes are calibrated regularly. When making serial dilutions, use a fresh tip for each dilution step and ensure thorough mixing.
-
-
| Parameter | Recommendation | Rationale |
| Stock Solvent | 100% Anhydrous DMSO | Maximizes solubility and stability.[1] |
| Stock Storage | -80°C, single-use aliquots | Prevents degradation from freeze-thaw cycles.[5] |
| Working Solution | Prepare fresh daily | Aqueous solutions are not stable long-term.[4] |
| Final DMSO % | < 0.5% (ideally < 0.1%) | Minimizes solvent-induced artifacts in cell-based assays. |
Category 2: Variability in Cell-Based Assays
Question 3: My IC50 value for ML604086 varies significantly between experiments. Why?
Answer: Cell-based assays have numerous biological variables that can impact drug response.[9][10] The IC50 is a reflection of your entire experimental system, not just the drug itself.
-
Causality & Solution:
-
Cell Health and Passage Number: Cells change over time in culture. High-passage-number cells can have altered receptor expression, signaling pathway activity, and overall health, leading to different drug sensitivities.[11]
-
Protocol: Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of the assay.
-
-
Seeding Density: The number of cells used in the assay can alter the effective drug-to-target ratio and can influence results through paracrine signaling or nutrient depletion.
-
Protocol: Optimize and strictly control your cell seeding density. Perform a preliminary experiment to find a density that gives a robust and reproducible assay window.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the free concentration available to interact with the cells.
-
Protocol: Maintain a consistent lot and concentration of FBS for all related experiments. If variability persists, consider reducing serum concentration or using a serum-free medium during the drug incubation period, if tolerated by your cells.
-
-
Assay Incubation Time: The observed IC50 can shift depending on the duration of compound exposure. ML604086's effect is based on competitive antagonism, and reaching equilibrium is key.[12]
-
Protocol: Standardize the incubation time. For endpoint assays, ensure the chosen time is sufficient for the biological process to occur but not so long that secondary effects (like cell death or proliferation changes) confound the results.
-
-
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for diagnosing sources of experimental inconsistency.
Category 3: Off-Target Effects and Downstream Analysis
Question 4: I'm observing an effect of ML604086 in a cell line that doesn't express CCR8. What could be happening?
Answer: This strongly suggests an off-target effect. While ML604086 is selective, it is not perfectly specific, especially at higher concentrations.
-
Causality & Solution:
-
Known Off-Targets: It has been reported that ML604086 can inhibit the serotonin receptor 5HT1a with inhibition rates of 30% and 70% at 10 µM and 30 µM, respectively.[4]
-
Protocol: The most crucial step is to perform a dose-response experiment. Off-target effects are typically seen at higher concentrations. If your desired CCR8-mediated effect occurs at an IC50 of 1 µM, but the unexpected effect only appears at >10 µM, you can be more confident that the low-dose effect is target-specific. Always use the lowest effective concentration possible.
-
-
Control Experiments: The definitive way to prove an effect is on-target is to show that it disappears when the target is removed.
-
Protocol: If possible, use a CCR8 knockout/knockdown cell line as a negative control. If ML604086 still produces the effect in these cells, it is definitively an off-target phenomenon.
-
-
Question 5: My downstream Western Blots for a signaling protein are inconsistent after ML604086 treatment. How do I troubleshoot this?
Answer: Western blotting has its own extensive set of variables.[13][14] Inconsistency here can be due to the biology (the drug's effect) or the technique itself.
-
Causality & Solution:
-
Inconsistent Protein Loading: This is the most common technical error.
-
Protocol: Perform a robust protein quantification assay (e.g., BCA) on your cell lysates. Always run a loading control on your blot (e.g., GAPDH, β-actin) and normalize your protein of interest to the loading control.
-
-
Poor Transfer: Uneven or incomplete transfer of proteins from the gel to the membrane will lead to variable band intensity.[15][16]
-
Protocol: Ensure there are no air bubbles between the gel and the membrane.[15] Use fresh transfer buffer and ensure the transfer "sandwich" is assembled correctly with even pressure.[15] After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm even transfer across all lanes before proceeding to blocking.[13]
-
-
Antibody Issues: Primary or secondary antibody concentrations and incubation times can dramatically affect the signal.
-
Part 3: Validated Experimental Protocols
To ensure trustworthiness, the following protocols are provided as a baseline for establishing consistent experiments with ML604086.
Protocol 1: Preparation of ML604086 Stock and Working Solutions
-
Prepare 10 mM DMSO Stock Solution: a. Weigh out the appropriate amount of ML604086 powder (MW: 508.63 g/mol ).[5] b. Add the calculated volume of anhydrous, pure DMSO to achieve a 10 mM concentration. c. Vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes until all solid is dissolved. d. Centrifuge the vial briefly to collect the solution. e. Aliquot into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. f. Store immediately at -80°C.
-
Prepare Final Working Solution for Cell-Based Assay: a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution. b. Perform serial dilutions in your cell culture medium to achieve the desired final concentrations. c. Crucially: Ensure the final concentration of DMSO in the media applied to cells is consistent across all conditions (including the "vehicle control") and is non-toxic (typically <0.5%).
Protocol 2: Standard Transwell Chemotaxis Assay
-
Cell Preparation: a. Culture cells expressing CCR8 to 70-80% confluency. b. Harvest the cells and resuspend them in serum-free or low-serum assay medium at a concentration of 1 x 10⁶ cells/mL. c. Let cells rest for 30 minutes at 37°C.
-
Assay Setup: a. Prepare assay medium containing the chemoattractant (CCL1) at its optimal concentration (e.g., 10-100 ng/mL, requires optimization). b. Prepare another set of CCL1-containing medium that also includes your desired concentrations of ML604086 (and a vehicle control). Pre-incubate this for 15-30 minutes. c. Add 600 µL of the CCL1-containing medium (with or without ML604086) to the lower wells of a 24-well plate with 5 µm pore size Transwell inserts. d. Add 100 µL of the cell suspension (100,000 cells) to the top of each Transwell insert.
-
Incubation and Analysis: a. Incubate the plate at 37°C in a CO₂ incubator for a period optimized for your cell type (e.g., 2-4 hours). b. After incubation, carefully remove the inserts. c. Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, or by using a fluorescent dye like Calcein-AM and reading the plate on a fluorescence plate reader. d. Calculate the percent inhibition of migration compared to the CCL1-only control.
References
-
Gauvreau, G. M., et al. (2013). Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. Thorax, 68(8), 750-757. [Link]
-
Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. ResearchGate. [Link]
-
Jensen, P. C., et al. (2014). Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions. British Journal of Pharmacology, 171(16), 3749–3763. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
ML604086 | CCR8 inhibitor | Buy from Supplier AdooQ®. Adooq Bioscience. [Link]
-
The important role of solvents. European Fine Chemicals Group (EFCG). [Link]
-
The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Chen, A. J., et al. (2022). Measuring drug response with single-cell growth rate quantification. Communications Biology, 5(1), 1-11. [Link]
-
Cell culture media impact on drug product solution stability. ResearchGate. [Link]
-
The Importance of Residual Solvent Testing. USA Lab. [Link]
-
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. National Center for Biotechnology Information. [Link]
-
Pharmaceutical Residual Solvent Testing? A Complete Guide. ResolveMass Laboratories Inc. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
-
Design, molecular characterization and therapeutic investigation of a novel CCR8 peptide antagonist that attenuates acute liver injury by inhibiting infiltration and activation of macrophages. National Center for Biotechnology Information. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]
-
No consistency result in western blotting? ResearchGate. [Link]
-
Storage & Handling | RIABNI™ (rituximab-arrx). Amgen. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
-
Western Blot Troubleshooting: Guide to Fixing Splotchy or Uneven Bands. BenchSci. [Link]
-
Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. National Center for Biotechnology Information. [Link]
-
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Center for Biotechnology Information. [Link]
-
Effect of storage conditions on the stability of recombinant human MCP-1/CCL2. National Center for Biotechnology Information. [Link]
-
Widespread data leakage inflates performance estimates in cancer drug response prediction. bioRxiv. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Western Blot Troubleshooting: 10 Common Problems and Solutions. Bitesize Bio. [Link]
Sources
- 1. ML604086 | CCR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Effect of storage conditions on the stability of recombinant human MCP-1/CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usalab.com [usalab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sptlabtech.com [sptlabtech.com]
- 10. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 11. researchgate.net [researchgate.net]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. clyte.tech [clyte.tech]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Technical Support Center: Optimizing MLN4924 (Pevonedistat) Concentration for In Vitro Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the small molecule inhibitor MLN4924 (Pevonedistat). Here, we address common challenges and provide troubleshooting strategies to ensure robust and reproducible in vitro experimental outcomes.
Frequently Asked Questions (FAQs)
What is the mechanism of action of MLN4924?
MLN4924 is a potent and selective inhibitor of the NEDD8-activating enzyme (NAE). NAE is a critical upstream enzyme in the neddylation pathway, which is analogous to the ubiquitination pathway. Neddylation involves the conjugation of the ubiquitin-like protein NEDD8 to specific substrate proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, MLN4924 prevents the activation of CRLs, leading to the accumulation of CRL substrate proteins, such as the cell cycle regulator p27 and the DNA replication factor Cdt1. This disruption of protein homeostasis induces cell cycle arrest, senescence, and apoptosis in cancer cells.
What is a recommended starting concentration for in vitro assays with MLN4924?
A sensible starting point for in vitro assays with MLN4924 is to perform a dose-response curve. Based on published literature, a broad range to consider would be from 1 nM to 10 µM. For initial cell viability or proliferation assays in sensitive cancer cell lines, a more focused starting range of 10 nM to 1 µM is often effective. The optimal concentration will be highly dependent on the cell type, assay duration, and the specific endpoint being measured.
How should I dissolve and store MLN4924?
MLN4924 is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO concentration in the final cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
What is the stability of MLN4924 in solution?
When stored as a DMSO stock at -20°C or -80°C, MLN4924 is stable for extended periods. For working solutions diluted in aqueous media, it is best practice to prepare them fresh for each experiment. The stability in cell culture medium at 37°C over the course of a typical experiment (24-72 hours) is generally considered sufficient, but for longer-term experiments, the potential for degradation should be considered.
Troubleshooting Guide
Issue: High Cell Death Observed Even at Low Concentrations
Is MLN4924 expected to be cytotoxic?
Yes, the mechanism of action of MLN4924, leading to cell cycle arrest and apoptosis, means it is inherently cytotoxic to cancer cells. However, excessive or unexpected cytotoxicity, especially in control cell lines or at very low concentrations, may indicate an issue.
Troubleshooting Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. Prepare a vehicle control (medium with the same final DMSO concentration but without MLN4924) to assess the impact of the solvent alone.
-
Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to MLN4924. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Check for Contamination: Test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs.
-
Evaluate Assay Duration: A shorter incubation time with MLN4924 may be necessary for highly sensitive cell lines. Consider a time-course experiment to observe the onset of cytotoxicity.
Issue: No Observable Effect or Weak Activity
I'm not seeing the expected biological effect. Is my MLN4924 inactive?
While compound inactivity is a possibility, it is more likely due to suboptimal experimental conditions.
Troubleshooting Steps:
-
Confirm Compound Integrity: If possible, verify the identity and purity of your MLN4924 stock using analytical methods like LC-MS or HPLC. If this is not feasible, consider purchasing the compound from a different reputable supplier.
-
Increase Concentration and/or Duration: Your initial concentrations may be too low for your specific cell line or assay. Broaden your dose-response range (e.g., up to 10 µM). Similarly, extending the incubation period may be necessary to observe a significant effect.
-
Use a Positive Control Cell Line: Test MLN4924 in a cell line known to be sensitive to the compound (e.g., certain lymphoma or leukemia cell lines) to confirm the activity of your stock.
-
Assess Target Engagement: To confirm that MLN4924 is engaging its target in your cells, you can perform a Western blot to detect the accumulation of known CRL substrates, such as p27 or a decrease in neddylated Cullins.
Issue: Inconsistent and Irreproducible Results
My results with MLN4924 vary significantly between experiments. What could be the cause?
Reproducibility issues often stem from minor variations in experimental procedures.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. Passage number should also be recorded and kept within a defined range.
-
Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of your main MLN4924 stock by preparing and using single-use aliquots.
-
Ensure Homogeneous Compound Distribution: After adding MLN4924 to your culture plates, ensure it is thoroughly mixed with the medium, for instance, by gently swirling the plate.
-
Monitor Equipment Performance: Regularly calibrate pipettes and ensure incubators are maintaining consistent temperature, CO2, and humidity levels.
Experimental Protocols
Protocol 1: Determining the IC50 of MLN4924 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of MLN4924 in culture medium. Also, prepare a 2X vehicle control (DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the prepared 2X drug solutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Treatment: Seed cells in a 6-well plate and treat with varying concentrations of MLN4924 and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p27, Cdt1, or NEDD8) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for IC50 Determination of MLN4924.
Caption: Decision Tree for Troubleshooting Irreproducible Results.
References
-
Soucy, T. A., et al. (2009). An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature, 458(7239), 732–736. [Link]
-
Nawrocki, S. T., et al. (2015). The NEDD8-activating enzyme inhibitor MLN4924 disrupts the cullin-RING ligase ubiquitination pathway in acute myeloid leukemia. Blood, 119(16), 3828–3837. [Link]
-
Luo, Z., et al. (2012). The NAE inhibitor MLN4924 induces autophagy and apoptosis to suppress liver cancer cell growth. Cancer Research, 72(13), 3360–3371. [Link]
-
Kupperman, E., et al. (2010). Evaluation of the NEDD8-activating enzyme inhibitor MLN4924 in diffuse large B-cell lymphoma. Clinical Cancer Research, 16(10), 2814–2824. [Link]
Technical Support Guide: Preventing Precipitation of ML604086 in Cell Culture Media
Welcome to the technical support center for the selective C-C chemokine receptor 8 (CCR8) inhibitor, ML604086. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during in vitro experiments: the precipitation of ML604086 in aqueous cell culture media. By understanding the underlying physicochemical principles and adhering to best practices for handling, you can ensure the accurate and reproducible dosing of your cell cultures, leading to reliable experimental outcomes.
This document provides in-depth, experience-driven troubleshooting advice and validated protocols to maintain the solubility of ML604086 from stock solution preparation to final application in your assays.
Section 1: Understanding the Core Problem: Why Does ML604086 Precipitate?
Before troubleshooting, it is essential to understand the properties of ML604086 and the fundamental reasons why small molecules precipitate in an aqueous environment like cell culture media.
Q1: What are the key physicochemical properties of ML604086 I should be aware of?
ML604086 is a potent and selective inhibitor of CCR8, a key receptor in immunology research.[1][2][3] Like many potent small molecule inhibitors, it is a hydrophobic organic compound, which dictates its solubility profile.
Table 1: Physicochemical Properties of ML604086
| Property | Value | Source |
| Molecular Weight | 508.63 g/mol | [4] |
| Appearance | White solid | [4] |
| Solubility in DMSO | ≥105 mg/mL (~206 mM) | [1][4] |
| Aqueous Solubility | Poor (not explicitly quantified but implied by high DMSO solubility) | |
| Mechanism of Action | Inhibits CCL1 binding to CCR8, suppressing chemotaxis and intracellular calcium mobilization | [1][4] |
The most critical takeaway from these properties is the stark difference between its high solubility in an organic solvent like Dimethyl Sulfoxide (DMSO) and its poor solubility in aqueous solutions. This disparity is the root cause of most precipitation issues.
Q2: What is the primary cause of small molecule precipitation in cell culture?
The primary cause is a phenomenon known as "solvent shift" . You dissolve ML604086 in a solvent where it is very comfortable (DMSO), creating a highly concentrated stock solution. When you introduce a small volume of this stock directly into a large volume of cell culture medium (an aqueous environment), the DMSO rapidly disperses. This leaves the individual ML604086 molecules exposed to a solvent (water) in which they are not soluble.[5] Lacking the solubilizing effect of the concentrated DMSO, the drug molecules quickly aggregate and crash out of solution, forming a visible precipitate.[5][6]
Caption: The "Solvent Shift" phenomenon causing precipitation.
Q3: What other factors in my cell culture system can contribute to precipitation?
While the solvent shift is the main culprit, other factors can exacerbate the problem:
-
Temperature Changes: Adding a room temperature or cold DMSO stock to warm (37°C) media can cause a temperature shock, reducing the solubility of the compound.[7] Similarly, storing prepared media with the compound at 4°C can cause components to fall out of solution.[7]
-
High Final Concentration: Attempting to achieve a final concentration in the media that is above the compound's aqueous solubility limit will inevitably lead to precipitation, regardless of the dilution method.
-
Media Components: The complex mixture of salts, amino acids, and buffers in cell culture media can influence solubility. High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes form insoluble salts with certain compounds.[7]
-
pH Instability: Although most media are well-buffered, significant pH shifts can alter the ionization state of a compound, impacting its solubility.[8]
-
Evaporation: In long-term cultures, evaporation from plates can increase the effective concentration of the compound, potentially pushing it beyond its solubility limit.[7]
Section 2: Best Practices for Preparation and Handling
Following a validated, step-wise procedure is the most effective way to prevent precipitation. The goal is to gently transition ML604086 from its comfortable DMSO environment to the aqueous culture medium.
Q4: How should I prepare my master stock solution of ML604086?
A reliable high-concentration stock solution is the foundation of successful experiments.
Protocol 1: Preparation of a 20 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid ML604086 to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous (hygroscopic-free) DMSO to the vial to achieve a high concentration, for example, 20 mM. Using newly opened DMSO is recommended.[1]
-
Calculation Example: For 1 mg of ML604086 (MW = 508.63 g/mol ), you would add 98.3 µL of DMSO to make a 20 mM stock.
-
-
Ensure Complete Dissolution: Vortex the solution vigorously. To ensure all microcrystals are dissolved, sonicate the vial in a water bath for 10-15 minutes.[1][4][9] Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term stability (up to 1-2 years).[1] Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[7][10]
Q5: What is the correct procedure for diluting the DMSO stock into my cell culture media?
This is the most critical step. Never add the concentrated DMSO stock directly to your final volume of media. Instead, use a serial dilution method that leverages the solubilizing properties of serum proteins.
Protocol 2: Step-Wise Dilution into Cell Culture Medium
This protocol is designed to create a final working solution while minimizing the solvent shift shock.
-
Prepare Materials: Pre-warm your complete cell culture medium (containing serum, e.g., 10% FBS) and a sterile tube for the intermediate dilution to 37°C.
-
Create an Intermediate Dilution:
-
Pipette a small volume of the pre-warmed complete medium into the sterile tube. For example, 99 µL.
-
Add a small volume of your 20 mM DMSO stock to this medium. For example, 1 µL. This creates a 1:100 dilution (now 200 µM) in a serum-rich environment.
-
Immediately and vigorously vortex or pipette-mix this intermediate solution for at least 10-15 seconds. This step is crucial. The serum proteins (especially albumin) will bind to the hydrophobic ML604086 molecules, acting as natural carriers and preventing them from aggregating.[11][12][13][14]
-
-
Create the Final Working Solution:
-
Add the required volume of the well-mixed intermediate solution to your final volume of pre-warmed complete media to achieve your target concentration.
-
Example: To make 10 mL of a 1 µM final solution, add 50 µL of the 200 µM intermediate solution to 9.95 mL of complete medium.
-
-
Final Mix and Use: Gently swirl or invert the final working solution to mix. Do not vortex harshly, as this can degrade media components. Use this freshly prepared solution to treat your cells immediately.
Caption: Recommended workflow for preparing ML604086 working solution.
Q6: What is the role of serum (FBS) in preventing precipitation?
Serum, and specifically serum albumin, acts as a "molecular sponge" or carrier for hydrophobic molecules.[14] When ML604086 is introduced into a serum-containing solution, albumin and other proteins can bind to it, effectively shielding it from the aqueous environment.[11][12] This protein-drug complex is much more soluble in the media than the free drug alone. This is why the intermediate dilution step into serum-containing media is so effective.[13]
Section 3: Troubleshooting Guide
Q7: I've added ML604086 to my media and it immediately turned cloudy. What went wrong?
Immediate cloudiness is a classic sign of rapid precipitation. Review this checklist:
-
Dilution Method: Did you add the concentrated DMSO stock directly to the final volume of media? This is the most common cause. Always use the step-wise dilution protocol.[6][10]
-
Temperature Mismatch: Was your media at 37°C while your stock solution was at room temperature or colder? Ensure all components are equilibrated to the same temperature before mixing.[15]
-
Final Concentration: Is your target concentration too high? Verify the known working concentrations for ML604086 (typically in the 1-30 µM range) and ensure you are not exceeding its aqueous solubility limit.[1]
-
Mixing: Did you mix the intermediate dilution sufficiently before adding it to the final volume? Inadequate mixing can result in localized high concentrations that precipitate before serum proteins can bind.
Q8: My working solution looked fine initially, but I see precipitates in my culture wells the next day. Why?
Delayed precipitation can occur due to several factors:
-
Metastable Supersaturation: You may have created a supersaturated solution that is temporarily stable but precipitates over time as it reaches equilibrium. Preparing the working solution fresh before each use is the best practice.
-
Evaporation: Check the humidity in your incubator. Significant evaporation from the wells, especially outer wells of a plate, can concentrate the drug and cause it to precipitate.[7]
-
Interaction with Cellular Debris: In dense or unhealthy cultures, the compound might adsorb to or nucleate on dead cells or cellular debris.
Q9: Can I use sonication or warming to redissolve the precipitate in my final media?
This is not recommended .[15] While warming or sonication might temporarily redissolve the compound, it will likely precipitate again once the solution returns to 37°C in the incubator.[15] Furthermore, these treatments can degrade sensitive media components like glutamine, vitamins, and growth factors, which will negatively impact your cells and confound your experimental results. If you see precipitation, it is best to discard the solution and prepare it again correctly.[7]
Section 4: Frequently Asked Questions (FAQs)
Q10: What is the maximum final DMSO concentration my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[9] However, more sensitive cell types, especially primary cells, may be affected at concentrations as low as 0.1%.[9] It is best practice to keep the final DMSO concentration as low as possible, ideally ≤0.1%.[9] The step-wise dilution protocol described above typically results in a final DMSO concentration well below this threshold.
Q11: Do I need to run a vehicle control?
Absolutely. A vehicle control is essential for any experiment involving a solvent-dissolved compound. Your vehicle control should be cells treated with media containing the exact same final concentration of DMSO as your highest drug concentration.[10] This allows you to distinguish the effects of ML604086 from any potential effects of the DMSO solvent itself.[16]
Q12: I'm working in serum-free media. What special precautions should I take?
Working in serum-free media is significantly more challenging for hydrophobic compounds because you lose the critical solubilizing effect of serum proteins.[11] Precipitation is much more likely.
-
Lower the Stock Concentration: Consider making a more dilute DMSO stock (e.g., 1-5 mM) so that the intermediate dilution step is less of a shock.
-
Use Additives: If compatible with your experimental goals, consider using specialized serum-free media formulations that contain non-animal derived solubilizers or albumin.
-
Test Solubility Limits: Empirically determine the maximum soluble concentration of ML604086 in your specific serum-free medium before conducting your main experiment.
References
-
Gauvreau, G. M., et al. (2015). Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma . Allergy, Asthma & Clinical Immunology. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing . BioProcess International. [Link]
-
Stanton, B. Z., et al. (2016). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells . ACS Chemical Biology. [Link]
-
Vosooghi, M., & Zahedi, P. (2017). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation . ResearchGate. [Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay . Illumina. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? . ResearchGate. [Link]
-
Helling, C., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior . Biotechnology and Bioengineering. [Link]
-
Halim, M., et al. (2019). A CCL1/CCR8-dependent feed-forward mechanism drives ILC2 functions in type 2–mediated inflammation . The Journal of Experimental Medicine. [Link]
-
Pieragostino, D., et al. (2008). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins . Journal of Proteomics. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? . ResearchGate. [Link]
-
Abushahba, M. F., et al. (2024). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy . MDPI. [Link]
-
Hanson, M. C., et al. (2015). In vivo characterization of the physicochemical properties of TLR agonist delivery that enhance vaccine immunogenicity . Journal of Controlled Release. [Link]
-
Zhang, Y., et al. (2023). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques . Crystal Growth & Design. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment . Emulate Bio. [Link]
-
Top Tips for Troubleshooting In Vitro Transcription . Bitesize Bio. [Link]
-
Al-Sanea, M. M., et al. (2024). Development of niosomal nanoparticles loaded with cisplatin and vorinostat combination for cancer therapy . PLOS One. [Link]
-
DMSO usage in cell culture . LifeTein. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An . YouTube. [Link]
-
Master Dilution Math in the Lab — Stock and Working Solution Calculations . YouTube. [Link]
-
Singh, S., et al. (2022). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs . Journal of Pharmaceutical Sciences. [Link]
-
PCR Troubleshooting . Bio-Rad. [Link]
-
Why is my protein getting precipitated, even at low concentrations? . ResearchGate. [Link]
-
de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes . Molecules. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML604086 | CCR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 8. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emulatebio.com [emulatebio.com]
- 16. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating ML604086-Associated Toxicity in Primary Cell Cultures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with ML604086-induced toxicity in primary cell cultures. As primary cells are known for their sensitivity, this resource provides in-depth troubleshooting strategies and foundational knowledge to ensure the scientific integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML604086 and what is its primary mechanism of action?
A1: ML604086 is a selective small molecule inhibitor of the C-C chemokine receptor type 8 (CCR8). Its primary mechanism of action is to block the binding of the chemokine ligand CCL1 to CCR8, thereby inhibiting downstream signaling pathways involved in immune cell chemotaxis and activation.
Q2: We are observing significant cell death in our primary cultures after treatment with ML604086. Is this expected?
A2: While ML604086 is designed to be a selective CCR8 inhibitor, off-target effects and compound-specific cytotoxicity can occur, particularly in sensitive primary cell systems. Significant cell death is not an intended on-target effect and warrants a thorough investigation to ensure data validity. This guide will walk you through a systematic approach to troubleshoot this issue.
Q3: At what concentration does ML604086 typically show off-target effects?
A3: Published data indicates that ML604086 can inhibit the serotonin receptor 5HT1a at concentrations of 10 µM and 30 µM, with inhibition rates of 30% and 70%, respectively. It is crucial to be aware of potential off-target effects, especially when working at or above these concentrations.
Q4: How can I differentiate between on-target CCR8 inhibition and off-target toxicity?
A4: This is a critical aspect of your investigation. Key strategies, which will be detailed in the troubleshooting section, include:
-
Dose-response analysis: Determining if the therapeutic window for CCR8 inhibition overlaps with the concentration range causing toxicity.
-
Control cell lines: Utilizing cell lines that do not express CCR8 to identify non-specific toxicity.
-
Rescue experiments: If possible, overexpressing a non-responsive CCR8 mutant to see if it mitigates the phenotype.
-
Orthogonal approaches: Using an alternative CCR8 inhibitor or a genetic approach (e.g., siRNA) to confirm that the biological effect is genuinely linked to CCR8 inhibition.
Troubleshooting Guide: A Step-by-Step Approach to Diagnosing and Mitigating ML604086 Toxicity
This section provides a logical workflow to systematically address cytotoxicity observed in your primary cell cultures when using ML604086.
Phase 1: Initial Assessment and Confirmation of Toxicity
Question: How can I be sure that the observed cell death is caused by ML604086 and not other experimental variables?
Answer: It is essential to first rule out other potential sources of cytotoxicity.
Protocol 1: Basic Experimental Controls
-
Vehicle Control: Always include a vehicle-only control group (e.g., DMSO) at the same final concentration used to dissolve ML604086. This will account for any solvent-induced toxicity.
-
Untreated Control: A group of cells that receives no treatment provides a baseline for normal cell viability and morphology.
-
Positive Control for Cell Death: Including a known cytotoxic agent (e.g., staurosporine) will validate that your cell death detection assays are working correctly.
-
Mycoplasma Testing: Regularly test your primary cell cultures for mycoplasma contamination, as this can sensitize cells to stress and chemical insults.
Data Interpretation:
| Observation | Potential Cause | Next Step |
| High cell death in vehicle control | Solvent toxicity | Test lower solvent concentrations. |
| Low viability in untreated control | Poor cell health, contamination | Review cell culture practices, perform mycoplasma test. |
| Expected results in all controls | ML604086 is the likely cause of toxicity | Proceed to Phase 2. |
Phase 2: Characterizing the Nature of Cell Death
Question: What type of cell death is ML604086 inducing in my primary cells?
Answer: Understanding the mechanism of cell death (e.g., apoptosis, necrosis, or pyroptosis) can provide valuable clues about the underlying cause of toxicity.
Experimental Workflow for Cell Death Analysis
Caption: Workflow to characterize the cell death mechanism.
Protocol 2: Differentiating Apoptosis, Necrosis, and Pyroptosis
-
Annexin V and Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays:
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is released from cells with compromised membrane integrity, a hallmark of necrosis and pyroptosis.
-
IL-1β ELISA: Caspase-1 activation during pyroptosis leads to the processing and release of the pro-inflammatory cytokine IL-1β.[3] Measuring IL-1β in the culture supernatant can be an indicator of pyroptosis.
Data Interpretation:
| Assay Result | Interpretation |
| Annexin V+/PI- cells | Early Apoptosis |
| Annexin V+/PI+ cells | Late Apoptosis/Necrosis |
| Increased Caspase-3/7 activity | Apoptosis |
| Increased Caspase-1 activity | Potential Pyroptosis |
| Increased LDH release | Necrosis or Pyroptosis |
| Increased IL-1β in supernatant | Potential Pyroptosis |
Phase 3: Investigating On-Target vs. Off-Target Toxicity
Question: Is the observed toxicity a result of CCR8 inhibition or an off-target effect of ML604086?
Answer: This is a critical question to address. The following strategies can help you dissect on-target from off-target effects.
Experimental Workflow for On-Target vs. Off-Target Investigation
Caption: Strategy to differentiate on-target from off-target effects.
Protocol 3: Strategies to Delineate On- and Off-Target Effects
-
Comprehensive Dose-Response: Perform a detailed dose-response curve for ML604086, assessing both a functional readout of CCR8 inhibition (e.g., chemotaxis assay) and cell viability on the same plate. This will help you determine the therapeutic index.
-
Use of CCR8-Negative Cells: If available, use a primary cell type that does not express CCR8. If ML604086 is still toxic to these cells, it strongly suggests an off-target mechanism.
-
Orthogonal Inhibition: Use a structurally different CCR8 inhibitor. If this alternative compound inhibits CCR8 function without causing toxicity, it points towards an off-target effect specific to the chemical scaffold of ML604086.
-
Addressing the Known 5HT1a Off-Target Effect:
-
Check if your primary cells express the serotonin receptor 5HT1a.
-
If they do, consider co-treating with a specific 5HT1a antagonist to see if it rescues the toxic phenotype.
-
Data Interpretation Table:
| Experiment | Result Supporting On-Target Toxicity | Result Supporting Off-Target Toxicity |
| Dose-Response | Toxicity and efficacy curves overlap significantly. | Toxicity occurs at concentrations much higher than required for efficacy. |
| CCR8-Negative Cells | No toxicity observed. | Toxicity is still present. |
| Alternative Inhibitor | The alternative inhibitor is also toxic. | The alternative inhibitor is not toxic. |
| 5HT1a Antagonist | No change in toxicity. | Toxicity is reduced or eliminated. |
Phase 4: Mitigation Strategies
Question: How can I reduce the toxicity of ML604086 in my experiments?
Answer: Based on your findings from the previous phases, you can now implement strategies to minimize toxicity.
-
Use the Lowest Effective Concentration: From your dose-response curve, determine the lowest concentration of ML604086 that gives you the desired level of CCR8 inhibition and use this concentration for your experiments.[4]
-
Optimize Treatment Duration: Reduce the incubation time with ML604086 to the minimum required to observe the on-target biological effect.[4]
-
Consider a Different CCR8 Inhibitor: If the toxicity is confirmed to be an off-target effect of ML604086, the most straightforward solution is to switch to a structurally different and more specific CCR8 inhibitor.
-
If Caspase-1 Activation is Suspected: If your results suggest a pyroptotic mechanism, you could consider co-incubation with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) to see if this rescues the cells.[5] This would provide strong evidence for caspase-1-mediated cytotoxicity.
Signaling Pathway Visualization
Potential Involvement of Caspase-1 in Off-Target Toxicity
While not definitively linked to ML604086, caspase-1-mediated pyroptosis is a potential pathway for small molecule-induced cell death in immune cells.
Caption: Hypothetical pathway of ML604086 off-target induced pyroptosis.
References
-
Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. ResearchGate. [Link]
-
Caspase-1 induced pyroptotic cell death. PMC. [Link]
-
Caspase-1-Dependent Pyroptosis of Peripheral Blood Mononuclear Cells Is Associated with the Severity and Mortality of Septic Patients. PMC. [Link]
-
Inflammation, Pyroptosis, and Detecting Casapse-1 Activity. YouTube. [Link]
-
Inflammasome. Wikipedia. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Caspase-1-Dependent Pyroptosis of Peripheral Blood Mononuclear Cells Is Associated with the Severity and Mortality of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Bioavailability of ML604086 for In Vivo Studies
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of ML604086, a selective CCR8 inhibitor. Due to its physicochemical properties, achieving consistent and adequate systemic exposure can be a significant hurdle. This document provides a series of troubleshooting steps and advanced formulation strategies in a question-and-answer format to help you optimize your experimental outcomes.
Section 1: Foundational Knowledge - Understanding the Challenge
This section covers the fundamental properties of ML604086 and why its bioavailability is a primary concern.
Q1: What are the critical physicochemical properties of ML604086 that I should be aware of?
Understanding the basic properties of ML604086 is the first step in designing a successful formulation. The compound is a white solid powder with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂N₄O₄S | [1][2] |
| Molecular Weight | 508.63 g/mol | [1][2] |
| Appearance | White Solid Powder | [1] |
| Solubility (DMSO) | ~105-120 mg/mL | [1][3][4] |
| Solubility (Aqueous) | Poor (Implied) | [1][3] |
The most critical parameter here is the stark contrast between its high solubility in an organic solvent like DMSO and its poor aqueous solubility. This profile is characteristic of compounds that fall into the Biopharmaceutics Classification System (BCS) Class II or IV, for which oral bioavailability is typically limited by the dissolution rate.[5][6]
Q2: Why is the bioavailability of ML604086 a major concern for in vivo studies?
The primary issue stems from its poor water solubility. For a drug to be absorbed into the systemic circulation after oral administration, it must first dissolve in the gastrointestinal fluids.[5][7] Compounds that are poorly soluble, like ML604086, often exhibit:
-
Low Dissolution Rate: The solid drug dissolves too slowly to be fully absorbed as it transits through the GI tract.[5]
-
Low and Erratic Absorption: Incomplete dissolution leads to low overall exposure (low bioavailability) and high variability between subjects.[6]
-
Precipitation Risk: When a high-concentration stock in a solvent like DMSO is diluted into an aqueous environment (either for dosing or in the GI tract itself), the compound can "crash out" or precipitate, rendering it non-bioavailable.
Evidence from published literature shows that in primate models, ML604086 was administered via intravenous (IV) infusion.[4][8] This route bypasses the absorption phase entirely, which strongly suggests that oral or other extravascular routes are challenging and require sophisticated formulation approaches.
Section 2: Initial Formulation Troubleshooting & Standard Protocols
Before exploring complex methods, it's essential to master the standard, readily available formulations. These are often sufficient for initial proof-of-concept studies.
Q3: I'm starting my first in vivo study. What is a standard, recommended formulation for ML604086?
For initial studies, a co-solvent-based formulation is the most common starting point. Commercial suppliers recommend a vehicle that combines a primary solvent, a co-solvent, and a surfactant to maintain solubility in the final aqueous vehicle.[1][3]
Recommended Standard Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
Causality Behind the Components:
-
DMSO (Dimethyl Sulfoxide): Used to create the initial high-concentration stock solution.
-
PEG300 (Polyethylene Glycol 300): A water-miscible co-solvent that helps prevent the drug from precipitating when the DMSO stock is diluted.[6]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that increases solubility by forming micelles, which encapsulate the hydrophobic drug molecules.[6]
-
Saline: The final biocompatible vehicle for administration.
Step-by-Step Preparation Protocol:
-
Prepare Stock Solution: Dissolve ML604086 in 100% DMSO to create a concentrated stock (e.g., 50 mg/mL). Gentle warming or sonication may be required.[1] Ensure the compound is fully dissolved.
-
Add Co-Solvent: In a separate sterile tube, add the required volume of your ML604086 stock solution. To this, add the PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add the Tween-80 to the DMSO/PEG300 mixture. Vortex again until fully mixed. The solution should remain clear.
-
Final Dilution: Add the saline to the mixture slowly and incrementally while continuously vortexing. Adding the aqueous component too quickly is a common cause of precipitation.
-
Final Inspection: Before administration, visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
Troubleshooting this Protocol:
-
Issue: The solution becomes cloudy or precipitation is visible after adding saline.
-
Solution 1 (Kinetics): You may be adding the saline too quickly. Prepare the formulation again, adding the saline in small aliquots with vigorous mixing between each addition.
-
Solution 2 (Thermodynamics): The final concentration may be above the saturation solubility in this vehicle. Try preparing the formulation at a slightly lower final concentration. Gentle warming (to 37°C) or brief sonication can sometimes help redissolve precipitates, but be cautious as the solution may be supersaturated and could precipitate upon cooling or administration.
Q4: Is an oil-based vehicle a viable alternative for administration?
Yes, for certain applications, particularly subcutaneous (SC) or oral dosing, an oil-based vehicle can be effective. This is especially true for lipophilic compounds where the lipid vehicle can aid in absorption.[9]
Recommended Oil-Based Formulation: 10% DMSO / 90% Corn Oil[3]
Step-by-Step Preparation Protocol:
-
Prepare Stock Solution: As before, prepare a concentrated stock of ML604086 in 100% DMSO.
-
Combine: Add the required volume of the DMSO stock to the corn oil.
-
Homogenize: Vortex the mixture extensively. Due to the immiscibility of DMSO and corn oil, achieving a homogenous solution or a fine, stable suspension is critical. Sonication may be required to ensure uniform dispersion.
-
Administer Promptly: Administer the dose promptly after preparation, ensuring you mix the formulation well before drawing each dose to prevent settling.
Expert Insight: While effective for single-dose studies, suppliers caution against using this formulation for continuous dosing over extended periods (e.g., more than half a month), potentially due to local irritation from the DMSO or vehicle clearance issues.[3]
Section 3: Advanced Formulation Strategies for Enhanced Bioavailability
If standard formulations yield low or highly variable exposure, more advanced strategies are necessary. These methods aim to fundamentally alter the physicochemical state of the drug to enhance its dissolution and absorption.
Q5: My initial formulation provides inconsistent results. What is the logical next step to systematically improve bioavailability?
When simple co-solvent systems are insufficient, the goal is to create a more stable, "bioavailability-enhanced" formulation. The three primary advanced strategies for poorly soluble drugs are Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanoparticle Formulations.[6][10] The choice depends on the compound's properties and the desired route of administration.
Screening Protocol for LBDDS Development:
-
Excipient Solubility Screening: Determine the saturation solubility of ML604086 in a panel of excipients.
-
Oils: Long-chain (e.g., corn oil, sesame oil) and medium-chain triglycerides (e.g., Capryol™, Labrafac™).
-
Surfactants: Kolliphor® EL, Tween® 80, Labrasol®.
-
Co-solvents: Transcutol® HP, PEG400.
-
-
Formulation Prototyping: Based on the solubility data, select the best excipients and prepare a series of formulations by mixing them at different ratios (e.g., 30-60% oil, 20-50% surfactant, 10-40% co-solvent). Dissolve ML604086 in these mixtures.
-
Self-Emulsification Test: Add 1 mL of the formulation to 250 mL of water in a beaker with gentle stirring. Observe the spontaneity and appearance of the resulting emulsion. A good SEDDS will rapidly form a bluish-white emulsion.
-
Characterization: The most promising formulations should be characterized for droplet size (typically <200 nm for a good SMEDDS) using a particle size analyzer. This ensures a large surface area for drug release and absorption.
Section 4: In Vivo Study Design & General Troubleshooting
A well-designed formulation can still fail due to poor experimental technique. This section addresses common issues encountered during the actual in vivo experiment.
Q8: My formulation appears stable on the bench, but I'm still observing high variability between animals. What could be the cause?
High inter-animal variability is a frequent and frustrating issue in preclinical studies. [11]If you have optimized your formulation, the source of variability often lies in the experimental procedure itself.
Potential Causes & Mitigation Strategies:
-
Formulation Instability Post-Administration: Your formulation might be stable on the bench but precipitates upon contact with physiological fluids (e.g., low pH of the stomach).
-
Mitigation: This is precisely what advanced formulations like ASDs and LBDDS are designed to prevent. For simple co-solvent systems, you may need to lower the dose concentration.
-
-
Inconsistent Administration Technique: Variability in gavage technique (e.g., incorrect placement, variable speed of delivery) or injection can significantly alter absorption kinetics.
-
Mitigation: Ensure all personnel are thoroughly trained and follow a strict Standard Operating Procedure (SOP). For oral gavage, ensure consistent delivery to the stomach and not the esophagus. [11]* Physiological State of the Animal: The presence or absence of food can dramatically impact the gastric environment (pH, motility) and, consequently, drug absorption. [12] * Mitigation: Standardize the fasting period for all animals before dosing. For example, fast animals overnight (with free access to water) before a morning dose.
-
-
Animal-to-Animal Variability: Inherent biological differences will always exist.
-
Mitigation: Ensure animals are age- and weight-matched. Increase the group size (n) to improve the statistical power and minimize the impact of outliers. [11]
-
Q9: What are the best practices for preparing and handling my formulation on the day of an experiment?
Attention to detail during dose preparation and administration is paramount for reducing variability.
Pre-Experiment Checklist:
-
Prepare Fresh: Always prepare the formulation fresh on the day of the experiment. Avoid using formulations that have been stored overnight unless you have rigorously proven their stability.
-
Ensure Homogeneity: Before drawing the first dose, vortex the bulk formulation thoroughly.
-
Mix Between Doses: For suspensions or emulsions, it is critical to vortex the formulation immediately before drawing a dose for each animal. This prevents settling and ensures every animal receives the same concentration of the drug.
-
Temperature Control: If you used gentle heat to solubilize your compound, ensure the formulation is at a consistent (e.g., room) temperature before dosing all animals.
-
Visual Inspection: Visually inspect your formulation between each dose administration. If you see any signs of precipitation, your formulation is not stable, and the resulting data will be unreliable.
By systematically addressing both formulation and experimental technique, you can significantly improve the quality and reliability of your in vivo data for ML604086.
References
-
Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. (2013). Thorax. [Link]
-
ML604086 CAS No.850330-18-6. Ruixibiotech. [Link]
-
Al-Gousous, J., & Langguth, P. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
Zhang, Y., et al. (2020). Nanoparticle delivery in vivo: A fresh look from intravital imaging. Journal of Controlled Release. [Link]
-
Renukuntla, J., et al. (2013). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. International Journal of Pharmaceutics. [Link]
-
Excipients for Amorphous Solid Dispersions. ResearchGate. [Link]
-
Formulation strategies for poorly soluble drugs. (2018). ResearchGate. [Link]
-
Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery. [Link]
-
Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2012). International Journal of Pharmaceutics. [Link]
-
The future of lipid-based drug delivery systems. (2024). CAS. [Link]
-
Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. (2023). MDPI. [Link]
-
Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2023). Oreate AI Blog. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics. [Link]
-
Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. Creative Biolabs. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]
-
Lipid-Based Drug Delivery Systems in Regenerative Medicine. (2021). MDPI. [Link]
-
Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. (2023). Bioconjugate Chemistry. [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). Journal of Drug Delivery Science and Technology. [Link]
-
Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (2022). Pharmaceutics. [Link]
-
Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter. [Link]
-
In vivo characterization of the physicochemical properties of TLR agonist delivery that enhance vaccine immunogenicity. (2017). Journal of Controlled Release. [Link]
-
Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug. (2019). Journal of Pharmaceutical Innovation. [Link]
-
ML604086 | CCR8 inhibitor. AdooQ®. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]
-
Amorphous solid dispersions for enhanced drug solubility and stability. (2024). Technobis. [Link]
-
Dissolution Method Troubleshooting. (2021). AAPS PharmSciTech. [Link]
-
Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta. (2023). YouTube. [Link]
-
Lipid-Based Drug Delivery Systems for Diseases Managements. (2022). ResearchGate. [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2020). SciSpace. [Link]
-
Excipients selection for amorphous solid dispersions. (2018). YouTube. [Link]
-
Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. (2012). ResearchGate. [Link]
Sources
- 1. ML604086 | CCR | TargetMol [targetmol.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Overcoming Resistance to BRAF Inhibitors in Cancer Cell Lines
Disclaimer
Initial searches for the compound "ML604086" did not yield specific, publicly available scientific literature. This suggests that it may be an internal compound code, a very new molecule not yet in publication, or a hypothetical placeholder.
To fulfill the detailed requirements of this request for a technical support guide on overcoming drug resistance, this document will use BRAF inhibitors (e.g., Vemurafenib/PLX4032) as a well-documented and clinically relevant substitute. The principles, mechanisms, and troubleshooting strategies discussed here for BRAF inhibitor resistance are broadly applicable to many targeted therapies and provide a robust framework for the requested guide.
Welcome to the technical support resource for researchers investigating acquired resistance to BRAF inhibitors. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for common challenges encountered in the lab. As Senior Application Scientists, we have structured this guide to move from foundational questions to complex experimental troubleshooting, ensuring you have the expert-level support needed to advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions about BRAF inhibitor resistance.
Q1: What is the mechanism of action for a typical BRAF inhibitor like Vemurafenib?
Vemurafenib is a highly selective, ATP-competitive inhibitor of the BRAF serine-threonine kinase. It is most effective against cancer cells harboring the specific BRAF V600E mutation, which is found in approximately 50% of melanomas and other cancers. This mutation constitutively activates the BRAF protein, leading to uncontrolled activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway (MEK-ERK), which drives cell proliferation and survival. Vemurafenib binds to the active conformation of BRAF V600E, blocking its kinase activity and shutting down this signaling cascade.
Caption: The MAPK signaling cascade initiated by BRAF V600E and inhibited by Vemurafenib.
Q2: Why do my cancer cells, which were initially sensitive, become resistant to the BRAF inhibitor?
Acquired resistance is a result of Darwinian selection. The continuous pressure of the drug eliminates sensitive cells, allowing rare, pre-existing or newly mutated cells that can bypass the drug's effect to survive and proliferate. These mechanisms are diverse but typically achieve one primary goal: reactivating the ERK signaling pathway despite the presence of the BRAF inhibitor, or activating parallel survival pathways.
Q3: What are the most common molecular mechanisms of acquired resistance?
Resistance mechanisms can be broadly categorized. It is common for multiple mechanisms to emerge within the same resistant cell population.
| Category | Specific Mechanism | Frequency (Approx. in Melanoma) |
| Reactivation of MAPK Pathway | Secondary mutations in NRAS or KRAS | ~20% |
| BRAF V600E gene amplification | ~20% | |
| Expression of BRAF splice variants (p61BRAF V600E) | ~15-20% | |
| Upregulation of upstream Receptor Tyrosine Kinases (RTKs) like EGFR or PDGFRβ | ~10-15% | |
| Activation of Bypass Pathways | PI3K/AKT/mTOR pathway activation (e.g., PTEN loss) | ~10% |
| Upregulation of COT (MAP3K8) kinase | ~5-10% | |
| Other Mechanisms | Drug efflux pumps (e.g., ABCB1) | Less common |
(Data synthesized from multiple sources for illustrative purposes)
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a problem-and-solution format for specific experimental challenges.
Problem 1: My IC50 has shifted significantly. How do I rigorously confirm resistance?
A rightward shift in the dose-response curve, indicating a higher IC50 value, is the first sign of resistance. However, this must be confirmed with stringent methodology to rule out experimental artifacts.
Answer: Confirmation requires a multi-pronged approach: comparing dose-response curves, assessing pathway signaling at the IC50 concentration, and evaluating long-term viability.
-
Cell Seeding: Seed both the parental (sensitive) and suspected resistant cell lines in parallel in 96-well plates at a pre-determined optimal density.
-
Drug Titration: Prepare a 10-point, 3-fold serial dilution of your BRAF inhibitor (e.g., Vemurafenib) starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control.
-
Treatment: After allowing cells to adhere overnight, replace the media with media containing the drug dilutions.
-
Incubation: Incubate for 72 hours, a standard duration that allows for effects on cell proliferation.
-
Viability Assay: Use a luminescence-based ATP assay (e.g., CellTiter-Glo®) for its wide dynamic range and sensitivity.
-
Data Analysis:
-
Normalize the data by setting the vehicle control to 100% viability and a "no cells" control to 0%.
-
Plot the normalized viability against the log of the drug concentration.
-
Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 for each cell line.
-
Trustworthiness Check: A true resistant line should show an IC50 shift of at least 5-fold, and often >10-fold, compared to the parental line. The dose-response curve should be reproducible across multiple passages.
-
Problem 2: I've confirmed resistance. What is my first step to identify the mechanism?
Answer: The most critical first step is to determine if the MAPK pathway has been reactivated, as this is the most common route to resistance. This is best accomplished by Western blot analysis.
Caption: A logical workflow for diagnosing the mechanism of BRAF inhibitor resistance.
-
Experimental Setup: Seed parental and resistant cells. Allow them to adhere.
-
Treatment: Treat both cell lines with the BRAF inhibitor at a concentration that fully suppresses ERK phosphorylation in the parental line (e.g., 1 µM Vemurafenib, which is well above the typical sensitive IC50). Include a DMSO vehicle control for both lines. Treat for 2-4 hours.
-
Lysis: Harvest cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Run 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Probe with primary antibodies against: p-ERK1/2 (T202/Y204) , Total ERK1/2, p-MEK1/2 (S217/221), Total MEK1/2, and a loading control (e.g., GAPDH or β-Actin).
-
Use appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation:
-
Parental Cells (Vemurafenib-treated): Should show a dramatic reduction in p-MEK and p-ERK levels compared to the DMSO control.
-
Resistant Cells (Vemurafenib-treated): If resistance is due to MAPK reactivation, you will see a persistent or restored p-ERK signal, even in the presence of the drug. This is your key result.
-
Problem 3: My Western blot shows high p-ERK in the resistant line despite drug treatment. What's next?
Answer: This result confirms MAPK reactivation. Your next step is to pinpoint the source. The most effective strategy is to test a combination therapy with a MEK inhibitor (e.g., Trametinib). If the combination re-sensitizes the cells, it strongly validates that the resistance mechanism is dependent on the MAPK cascade.
Best practices for long-term storage of ML604086
Best Practices for Long-Term Storage and Handling of Research Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of best practices for the long-term storage of small molecule research compounds, exemplified by the hypothetical compound ML604086. Adherence to these protocols is critical for ensuring the stability, potency, and integrity of your experimental reagents, thereby safeguarding the validity and reproducibility of your research data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues related to the storage and handling of research compounds.
Q1: What is the optimal temperature for storing ML604086 for long-term use?
The ideal storage temperature for any research compound is dictated by its chemical stability. For most small molecules, including ML604086, storage at low temperatures is recommended to minimize degradation.
-
Recommendation: Store ML604086 as a solid at -20°C or -80°C. For compounds dissolved in a solvent, -80°C is strongly preferred to slow down potential solvent-mediated degradation.
-
Causality: Lower temperatures reduce the kinetic energy of molecules, thereby decreasing the rate of chemical reactions that can lead to degradation. Storing at -80°C is particularly crucial for compounds in solution, as it can significantly slow down hydrolysis and other solvent-induced decomposition pathways.
Q2: I've received ML604086 as a solid. Should I dissolve the entire amount at once?
It is generally not advisable to dissolve the entire stock of a compound upon receipt, especially if it will be used in multiple experiments over an extended period.
-
Best Practice: Aliquot the solid compound into smaller, single-use vials before preparing a stock solution. This practice, known as aliquoting, minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Scientific Rationale: Repeated freeze-thaw cycles can introduce moisture into the sample, potentially leading to hydrolysis. Furthermore, for some compounds, the process of freezing and thawing can cause them to fall out of solution, leading to inaccurate concentrations in subsequent experiments.
Q3: Which solvent should I use to prepare my stock solution of ML604086?
The choice of solvent is critical and should be based on the compound's solubility and the requirements of your downstream experiments.
-
Recommendation: Always consult the manufacturer's data sheet for recommended solvents. If this information is unavailable, high-purity, anhydrous-grade solvents such as DMSO, DMF, or ethanol are common choices for creating stock solutions.
-
Troubleshooting: If you observe precipitation of your compound after dissolving, it may be due to poor solubility in the chosen solvent or the use of a solvent that was not anhydrous. Gently warming the solution or using sonication can sometimes help to redissolve the compound. However, be cautious with heat as it can accelerate degradation.
Q4: How can I prevent moisture contamination of my solid ML604086?
Moisture is a significant contributor to the degradation of many small molecules.
-
Protocol:
-
Always allow the container of solid ML604086 to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Store the compound in a desiccator, especially if it is known to be hygroscopic.
-
Use anhydrous solvents when preparing stock solutions.
-
Q5: My experimental results with ML604086 are inconsistent. Could this be a storage issue?
Inconsistent experimental results can often be traced back to improper storage and handling of reagents.
-
Troubleshooting Workflow:
-
Verify Stock Concentration: Use a spectrophotometric method or another appropriate analytical technique to confirm the concentration of your stock solution.
-
Assess Compound Integrity: If possible, use techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the presence of degradation products.
-
Review Handling Practices: Ensure that aliquoting and freeze-thaw protocols have been strictly followed by all lab members.
-
Experimental Protocols
Protocol 1: Aliquoting Solid Research Compounds
-
Before opening, allow the primary container of the solid compound to warm to room temperature for at least 30 minutes.
-
In a low-humidity environment (e.g., a glove box or near a source of dry nitrogen), carefully weigh out the desired amounts of the solid compound into smaller, pre-labeled, amber glass vials with tightly sealing caps.
-
Purge the headspace of each vial with an inert gas like argon or nitrogen before sealing.
-
Store the aliquoted vials at the recommended temperature (-20°C or -80°C).
Protocol 2: Preparation and Storage of Stock Solutions
-
Select an appropriate anhydrous solvent based on the compound's solubility and experimental compatibility.
-
Add the desired volume of solvent to the vial containing the pre-weighed solid compound to achieve the target concentration.
-
Ensure complete dissolution by vortexing or sonication. Gentle warming may be applied if necessary, but avoid excessive heat.
-
If the stock solution is to be used for multiple experiments, aliquot it into single-use volumes in amber glass vials.
-
Store the stock solution aliquots at -80°C.
Visualizations
Caption: Recommended workflow for handling and storing research compounds.
Caption: Troubleshooting guide for inconsistent experimental results.
Data Summary
| Parameter | Solid Compound | Stock Solution | Rationale |
| Storage Temperature | -20°C or -80°C | -80°C (recommended) | Minimizes chemical degradation and slows solvent-mediated reactions. |
| Freeze-Thaw Cycles | Minimize by aliquoting | Avoid; use single-use aliquots | Prevents moisture contamination and maintains concentration accuracy. |
| Light Exposure | Store in amber vials | Store in amber vials | Protects against light-sensitive degradation. |
| Atmosphere | Store under inert gas (Ar, N₂) | N/A | Prevents oxidation. |
References
Technical Support Center: A Researcher's Guide to ML604086-Mediated Chemotaxis Inhibition
Welcome to the technical support center for researchers investigating chemotaxis inhibition using ML604086. This guide is designed to provide you with the foundational knowledge, experimental frameworks, and troubleshooting advice needed to generate robust and reproducible data. As experts in the field, we understand that successful experiments are built on a foundation of carefully designed controls and a deep understanding of the underlying biology. This resource is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Part 1: Foundational Understanding & Initial Setup
This section addresses the most common initial questions regarding ML604086 and the design of a chemotaxis experiment.
Q1: What is ML604086 and what is its mechanism of action in chemotaxis?
A1: ML604086 is a selective, small-molecule inhibitor of the C-C chemokine receptor type 8 (CCR8).[1][2] Its primary mechanism of action is to block the binding of the natural chemokine ligand, CCL1, to CCR8.[1] CCR8 is a G-protein coupled receptor (GPCR) predominantly expressed on specific immune cells, such as T helper 2 (Th2) cells and regulatory T cells (Tregs).[3] The binding of CCL1 to CCR8 initiates a signaling cascade that leads to actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement—a process known as chemotaxis.[3] By inhibiting the CCL1-CCR8 interaction, ML604086 effectively prevents these downstream signaling events, thereby inhibiting the chemotactic response of CCR8-expressing cells.[2]
The CCL1/CCR8 Signaling Axis
To effectively design your experiments, it's crucial to visualize the pathway you are interrogating.
Caption: A logical workflow for troubleshooting a failed positive control in a chemotaxis assay.
Q4: How do I differentiate between chemotaxis inhibition and general cytotoxicity caused by ML604086?
A4: This is a critical validation step. An effective inhibitor should block migration at concentrations that do not kill the cells or impair their general viability. Failure to demonstrate this can invalidate your chemotaxis results.
Recommended Controls for Cytotoxicity:
-
Cell Viability Assay: Treat your cells with the same concentration range of ML604086 used in your migration assay for the same duration. Use a standard viability assay (e.g., MTT, PrestoBlue™, or a live/dead stain like Trypan Blue).
-
Proliferation Assay: In some cases, a compound might not be acutely toxic but could be cytostatic (i.e., halt proliferation). If your chemotaxis assay runs for a long period (e.g., >24 hours), a proliferation assay (e.g., Ki67 staining or a dye dilution assay) can be informative.
Data Interpretation Table:
| Condition | Expected Cell Migration | Expected Viability | Interpretation |
| Negative Control (No CCL1) | Low | High (>95%) | Baseline random movement of healthy cells. |
| Positive Control (+CCL1, No Inhibitor) | High | High (>95%) | Assay is working; cells are responsive to CCL1. |
| Vehicle Control (+CCL1, +Vehicle) | High | High (>95%) | The solvent for ML604086 does not affect migration or viability. |
| Test (+CCL1, +ML604086) - Scenario A | Low | High (>95%) | Ideal Result: ML604086 is a specific inhibitor of chemotaxis at this concentration. |
| Test (+CCL1, +ML604086) - Scenario B | Low | Low (<80%) | Confounded Result: The observed lack of migration is likely due to cytotoxicity, not specific inhibition. |
Part 3: Advanced Protocols & Data Validation
This section provides detailed protocols for the essential control experiments discussed.
Protocol 1: Transwell Chemotaxis Assay with Controls
This protocol is a standard framework for a 24-well plate with 8.0 µm pore size inserts, suitable for most lymphocyte migration. Always optimize cell density, chemoattractant concentration, and incubation time for your specific cell type.
-
24-well Transwell plate (e.g., Corning Costar®)
-
CCR8-expressing cells (e.g., Th2-polarized human T cells)
-
Recombinant human CCL1
-
ML604086 and appropriate vehicle (e.g., DMSO)
-
Cell culture medium (e.g., RPMI + 0.5% BSA)
-
Fixation and staining reagents (e.g., methanol, crystal violet or DAPI)
Procedure:
-
Cell Preparation: If applicable, serum-starve cells for 12-24 hours prior to the assay to enhance their responsiveness to chemoattractants. R[6][4]esuspend cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor/Vehicle Pre-treatment: In separate tubes, incubate aliquots of the cell suspension with:
-
ML604086 at your desired final concentration.
-
An equivalent volume of vehicle (e.g., DMSO).
-
Medium only (for positive/negative controls). Incubate at 37°C for 30-60 minutes.
-
-
Assay Plate Setup:
-
Lower Wells: Add 600 µL of medium to the lower wells according to your experimental plan (see table below).
-
Inserts: Carefully place the Transwell inserts into the wells, avoiding air bubbles. [7] * Upper Wells: Add 100 µL of the appropriate pre-treated cell suspension (containing 1 x 10⁵ cells) to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for a pre-optimized time (typically 3-6 hours for lymphocytes).
-
Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes, then wash thoroughly with water.
-
Allow the membrane to dry, then count the migrated cells in 3-5 representative fields of view under a microscope. Alternatively, destain with a solubilizing agent and read the absorbance on a plate reader.
-
Experimental Plate Layout Example:
| Well | Lower Chamber (600 µL) | Upper Chamber (100 µL Cells) | Purpose |
| A1-A3 | Medium | Cells + Medium | Negative Control (Basal) |
| B1-B3 | Medium + CCL1 | Cells + Medium | Positive Control (Chemotaxis) |
| C1-C3 | Medium + CCL1 | Cells + Vehicle | Vehicle Control |
| D1-D3 | Medium + CCL1 | Cells + ML604086 (Test Conc.) | Test Condition |
| E1-E3 | Medium + CCL1 | Cells + Medium + CCL1 | Chemokinesis Control |
Protocol 2: Cell Viability (MTT) Assay
Procedure:
-
Plate Cells: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment.
-
Treat: Add ML604086 and vehicle at the same concentrations and for the same duration as your chemotaxis assay. Include an "untreated" control and a "cells only" background control.
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
By diligently applying these controls and protocols, you can confidently interpret your data and make authoritative claims about the specific inhibitory effect of ML604086 on CCL1/CCR8-mediated chemotaxis.
References
-
Patsnap Synapse. (2024). What are CCR8 inhibitor and how do they work?. [Link]
-
ibidi GmbH. Chemotaxis Assay | Experimental Workflow. [Link]
-
Elveflow. Microfluidic Chemotaxis Assay. [Link]
-
Wikipedia. Chemotaxis assay. [Link]
-
Villa, O., et al. (2001). Murine monoclonal antibody against CCR8 inhibits chemotaxis of HUVECs... ResearchGate. [Link]
-
Iovine, B., et al. (2023). Glycyrrhiza glabra L. Extracts with Potential Antiproliferative and Anti-Migration Activities Against Breast and Gynecological Cancer Cell Lines. MDPI. [Link]
-
ResearchGate. Why can't I detect any migrating cells in Transwell assay?. [Link]
-
Zengel, P., et al. (2011). A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells. PLoS ONE. [Link]
-
An, Z., et al. (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery. PMC - NIH. [Link]
-
O'Connor, K. L., et al. (2018). Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy. PMC - NIH. [Link]
-
Musso, N., et al. (2024). Galectin-3 (Gal-3) Inhibitors as Radiosensitizers for Prostate Cancer. MDPI. [Link]
-
Pen, O., et al. (2019). A CCL1/CCR8-dependent feed-forward mechanism drives ILC2 functions in type 2–mediated inflammation. Journal of Experimental Medicine. [Link]
-
Neuro Probe, Inc. Setting Up Controls. [Link]
-
Viola, J., et al. (2019). Identification of a non-canonical chemokine-receptor pathway suppressing regulatory T cells to drive atherosclerosis. Nature. [Link]
-
Corning Incorporated. (2025). Mastering Corning® Transwell® Migration Assays. [Link]
-
Al-Trad, B., et al. (2024). Development of niosomal nanoparticles loaded with cisplatin and vorinostat combination for cancer therapy. PLOS One. [Link]
-
Atis, M., et al. (2023). Advances in genetics, signaling, and modeling of venous malformations. Frontiers in Cardiovascular Medicine. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CCR8 inhibitor and how do they work? [synapse.patsnap.com]
- 4. fishersci.de [fishersci.de]
- 5. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
ML604086 versus Other CCR8 Inhibitors: A Comparative Technical Guide for Cancer Research
Executive Summary: The "Blockade vs. Depletion" Paradigm
CCR8 (C-C Motif Chemokine Receptor 8) has emerged as a high-priority target in immuno-oncology, not merely as a chemotactic receptor, but as a highly specific biomarker for intratumoral regulatory T cells (Tregs).[1]
For researchers, the choice of inhibitor defines the experimental outcome.[1] ML604086 , a small-molecule antagonist, represents the "Signaling Blockade" approach.[1] In contrast, clinical-stage antibodies (e.g., BMS-986340 , IPG0521 ) represent the "Depletion" approach.[1]
Critical Insight: Recent data indicates that signaling blockade alone (ML604086) is often insufficient to restore anti-tumor immunity in syngeneic models.[1] The therapeutic efficacy observed in clinical candidates is driven primarily by Antibody-Dependent Cellular Cytotoxicity (ADCC) -mediated depletion of CCR8+ Tregs, rather than inhibition of CCL1-driven chemotaxis. Therefore, ML604086 serves as a vital mechanistic control to distinguish between the effects of receptor signaling and cell presence.
Mechanistic Comparison: ML604086 vs. Clinical Candidates
The following table contrasts ML604086 with the leading therapeutic modality (ADCC-enhanced antibodies).
Table 1: Technical Specifications & Mechanism of Action
| Feature | ML604086 (Small Molecule) | BMS-986340 / S-531011 (Antibodies) |
| Molecule Class | Naphthalene-sulfonamide derivative | Humanized Monoclonal Antibody (IgG1) |
| Primary Mechanism | Orthosteric Antagonism: Blocks CCL1 binding; prevents G | Depletion (ADCC): Binds CCR8; recruits NK cells via Fc |
| Effect on Chemotaxis | Potent inhibition (IC | Moderate/High inhibition (dependent on epitope).[1] |
| Effect on Treg Survival | None. Tregs remain viable but "blind" to CCL1 gradients.[1] | Cytotoxic. Rapid depletion of intratumoral CCR8+ Tregs.[1] |
| Key Application | Proof-of-concept for signaling; Asthma research; In vitro migration assays.[2] | Cancer immunotherapy; Syngeneic tumor models (CT26, MC38).[1] |
| Selectivity | High for CCR8 vs. CCR4/CCR1.[1] | Extremely High (often no binding to peripheral Tregs).[1] |
| Limitations | Poor in vivo efficacy in solid tumors due to lack of Treg depletion.[1] | Complex production; requires humanized mice or surrogate Abs for in vivo testing.[1] |
Visualizing the Mechanism
The distinction between these two classes is best understood through their action on the CCR8-CCL1 axis.
Diagram 1: Signaling Blockade (ML604086) vs. Treg Depletion (Antibodies)[1]
Caption: ML604086 (Yellow) prevents ligand binding, stopping migration but leaving the Treg alive.[1] Antibodies (Yellow) recruit NK cells (Green) to physically destroy the Treg.[1]
Experimental Protocols
To rigorously validate ML604086 in your research, use the following self-validating protocols.
Protocol A: CCL1-Induced Calcium Flux Assay (Functional Validation)
Purpose: Confirm ML604086 activity by measuring inhibition of G-protein coupled signaling.[1]
Reagents:
-
Cell Line: CHO-K1 or HEK293 stably transfected with human CCR8 (hCCR8).[1]
-
Dye: Fluo-4 AM (Calcium indicator).[1]
-
Ligand: Recombinant Human CCL1 (I-309).[1]
-
Inhibitor: ML604086 (dissolved in DMSO).[1]
Workflow:
-
Cell Prep: Seed hCCR8-CHO cells (20,000/well) in a 384-well black/clear-bottom plate. Incubate overnight.
-
Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM loading buffer (with 2.5 mM Probenecid to prevent dye leakage).[1] Incubate 45 min at 37°C, then 15 min at RT.
-
Inhibitor Addition: Add 10 µL of ML604086 (titrated 0.1 nM – 10 µM).[1] Incubate for 15 minutes (Critical: Allow equilibrium binding).
-
Baseline Reading: Measure fluorescence (Ex 494 / Em 516) for 10 seconds to establish baseline.[1]
-
Stimulation: Inject EC
concentration of CCL1 (typically ~10-30 nM).[1] -
Readout: Monitor fluorescence for 90-120 seconds.
-
Analysis: Calculate Area Under Curve (AUC). ML604086 should show dose-dependent inhibition with an IC
~1.0 - 1.5 µM .[1]
Protocol B: Treg Chemotaxis Inhibition
Purpose: Determine if ML604086 blocks the recruitment of Tregs.
Reagents:
-
Chamber: 5.0 µm pore size Transwell system (Costar).[1]
-
Cells: Murine Tregs (CD4+CD25+Foxp3+) isolated from spleen/LN or human Tregs.[1]
-
Chemoattractant: CCL1 (100 ng/mL) in lower chamber.[1]
Workflow:
-
Preparation: Starve Tregs in serum-free RPMI + 0.1% BSA for 2 hours.
-
Pre-treatment: Incubate Tregs with ML604086 (10 µM) or Vehicle (DMSO) for 30 mins at 37°C.
-
Assembly:
-
Lower Chamber: 600 µL RPMI + CCL1 (100 ng/mL).
-
Upper Chamber: 100 µL Treg suspension (1x10^6 cells/mL) + ML604086.
-
-
Migration: Incubate for 4 hours at 37°C / 5% CO2.
-
Quantification: Harvest cells from the lower chamber. Count using flow cytometry (fixed volume or counting beads) or CellTiter-Glo.[1]
-
Validation: Calculate Chemotactic Index (Migrated
/ Migrated ). ML604086 should reduce this index to near-baseline levels.
Expert Insight: Why ML604086 Fails in Syngeneic Models
If you are using ML604086 in a CT26 or MC38 mouse model, you may observe minimal anti-tumor efficacy .[1]
Reasoning:
-
Redundancy: Tregs use multiple chemokine receptors (CCR4, CCR10, CXCR3) to infiltrate tumors.[1] Blocking CCR8 signaling alone (ML604086) does not fully prevent Treg accumulation.[1]
-
Resident Tregs: Many intratumoral Tregs are already resident and proliferating locally.[1] Signaling blockade does not remove these established suppressors.[1]
-
The "Killer" Requirement: The efficacy of BMS-986340 and similar antibodies relies on the Fc-mediated depletion of the high-suppressive CCR8+ subset. ML604086 lacks an Fc region and cannot trigger NK-mediated lysis.
Recommendation: Use ML604086 only to test hypotheses regarding signaling (e.g., "Does CCL1 signaling drive Treg stability?"). For therapeutic efficacy studies, use a surrogate anti-mouse CCR8 antibody (e.g., clone SA214G2 with a mIgG2a isotype for depletion).[1]
References
-
Vanden Berghe, W., et al. (2021).[1] CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function.[1][3] European Journal of Immunology.[1] [Link][1]
-
Kidoya, H., et al. (2022).[1][4] CCR8-targeted specific depletion of clonally expanded Treg cells in tumor tissues evokes potent tumor immunity with long-lasting memory. PNAS.[1] [Link][1]
-
ClinicalTrials.gov. Study of BMS-986340 in Advanced Solid Tumors. [Link][1]
-
Bayer. First-in-human Study of BAY3375968 (Anti-CCR8 Antibody). [Link][1]
Sources
- 1. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a non-canonical chemokine-receptor pathway suppressing regulatory T cells to drive atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR8-targeted specific depletion of clonally expanded Treg cells in tumor tissues evokes potent tumor immunity with long-lasting memory - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: In Vivo Efficacy of CCR8 Antagonists ML604086 vs. AZ084
Executive Summary
This guide provides a technical comparison between ML604086 and AZ084 , two distinct small-molecule antagonists targeting the C-C chemokine receptor type 8 (CCR8). While both compounds inhibit the CCL1-CCR8 axis, they represent different stages of medicinal chemistry evolution.
-
ML604086 serves as a first-generation chemical probe . It is characterized by high target specificity but limited physicochemical properties, necessitating intravenous (IV) administration. Historically, it was pivotal in defining the limits of CCR8 antagonism in asthma models.
-
AZ084 represents an optimized lead candidate .[1] It features an allosteric mechanism of action, nanomolar potency (
= 0.9 nM), and oral bioavailability.[2] It is currently the superior choice for chronic in vivo studies, particularly in immuno-oncology (Treg depletion) and complex inflammatory models.
Mechanistic & Pharmacological Profile[2][3][4][5][6][7][8]
Target Biology: The CCL1-CCR8 Axis
CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on Th2 cells and FoxP3+ regulatory T cells (Tregs). Upon binding its ligand (CCL1), CCR8 drives chemotaxis and calcium influx (
-
In Asthma: CCR8 mediates the recruitment of Th2 cells and eosinophils to inflamed airways.
-
In Oncology: CCR8 is highly enriched on tumor-infiltrating Tregs (ti-Tregs), making it a high-value target for reversing immunosuppression without affecting peripheral immunity.
Compound Comparison
| Feature | ML604086 | AZ084 |
| Class | Naphthalene Sulfonamide | Diazaspiroundecane Derivative |
| Mechanism | Orthosteric/Competitive Antagonist | Allosteric Antagonist |
| Binding Affinity ( | ~1.3 | 0.9 nM |
| Inverse Agonism | Potent (Low nM for IP3) | Not primarily characterized |
| Route of Admin | Intravenous (IV) / Intraperitoneal (IP) | Oral (PO) |
| Bioavailability ( | Low (Requires solubilizers) | High (Stable in rat PK) |
| Primary Utility | Acute mechanistic validation (Proof-of-Concept) | Chronic efficacy studies (Tumor models) |
Scientist's Insight:
The critical differentiator is potency under physiological competition . ML604086 acts as a potent inverse agonist (reducing basal activity) but is a weaker antagonist against high concentrations of CCL1 (
In Vivo Efficacy Analysis
ML604086: The Primate Asthma Benchmark
ML604086 was utilized in a landmark study involving cynomolgus macaques to test the hypothesis that CCR8 blockade treats asthma.
-
Protocol: Continuous IV infusion to maintain plasma levels above
. -
Result: Despite achieving >98% receptor occupancy on circulating T-cells, the compound failed to reduce airway resistance or eosinophilia.[3]
AZ084: The Immuno-Oncology Enabler
AZ084 overcomes the PK limitations of ML604086, allowing for oral dosing in rodent models of cancer.
-
Mechanism in Tumors: AZ084 inhibits the migration of CCR8+ Tregs into the tumor microenvironment (TME).
-
Efficacy Data: In syngeneic mouse models (e.g., CT26, MC38), AZ084 treatment correlates with a reduction in tumor volume and a favorable shift in the CD8+/Treg ratio.
-
Advantages: Its oral profile allows for daily dosing schedules required to observe long-term remodeling of the immune landscape, which is impossible with the surgically invasive or acute dosing required for ML604086.
Experimental Protocols
Visualization of Pathway & Inhibition
The following diagram illustrates the intervention points of both compounds within the CCR8 signaling cascade.
Caption: Schematic comparison of CCR8 inhibition. AZ084 provides robust allosteric blockade resistant to ligand displacement, whereas ML604086 efficacy diminishes under high ligand load.
Formulation & Dosing Guides
A. ML604086 (Intravenous/Intraperitoneal) [3]
-
Challenge: High lipophilicity and poor aqueous solubility.
-
Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4]
-
Preparation:
-
Dissolve ML604086 stock in 100% DMSO.
-
Add PEG300 and vortex until clear.
-
Add Tween 80.[4]
-
Slowly add warm saline (37°C) while vortexing to prevent precipitation.
-
-
Dosing: 0.3 - 1.0 mg/kg (Daily IP) or continuous infusion for primates.
B. AZ084 (Oral) [2]
-
Advantage: Designed for oral delivery.
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water.
-
Preparation:
-
Weigh AZ084 powder.
-
Levigate with a small amount of Tween 80.
-
Gradually add HPMC solution while stirring to form a uniform suspension.
-
-
Dosing: 5 - 30 mg/kg (PO, QD or BID).
References
-
AstraZeneca/MedImmune Research. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma.[3] (Discusses ML604086 failure in asthma). [Link]
-
National Institutes of Health (PubMed). Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration. (Primary literature for AZ084 characterization). [Link]
Sources
An Application Scientist's Guide to the In Vitro Characterization of ML604086, a Selective CCR8 Inhibitor
An important initial disclosure: Publicly available scientific literature and chemical databases lack sufficient information to definitively identify a compound referred to as "R243" for a direct, evidence-based comparison against ML604086. One vendor note mentions it in the context of having anti-inflammatory effects, but provides no structural data, mechanism of action, or quantitative performance metrics.
To maintain the highest standards of scientific integrity (E-E-A-T), this guide will pivot from a direct comparison to an in-depth in vitro characterization of the well-documented molecule, ML604086 , a selective C-C chemokine receptor 8 (CCR8) inhibitor. This guide will serve as an essential resource for researchers evaluating the use of ML604086, providing the necessary mechanistic context, performance data, and validated experimental protocols.
This guide provides a comprehensive overview of the in vitro pharmacological profile of ML604086. We will explore its mechanism of action, present key performance data from functional assays, and provide detailed protocols to enable researchers to validate and expand upon these findings in their own laboratories.
Mechanistic Context: The CCL1-CCR8 Signaling Axis
The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking and function. Its primary endogenous ligand is chemokine C-C motif ligand 1 (CCL1). The CCL1-CCR8 axis is preferentially expressed on T helper 2 (Th2) cells and regulatory T cells (Tregs), making it a key pathway in orchestrating type 2 inflammatory responses and immune suppression.[1]
Upon CCL1 binding, CCR8 initiates a signaling cascade that results in two primary cellular responses:
-
Chemotaxis: The directed migration of immune cells along a concentration gradient of CCL1. This is crucial for recruiting specific T cell populations to sites of inflammation.
-
Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a second messenger to trigger various downstream cellular activation pathways.[2][3]
ML604086 is a small molecule designed to act as an antagonist at this receptor, competitively inhibiting the binding of CCL1 and thereby blocking these downstream functional responses.[2][3][4] Understanding this mechanism is fundamental to designing and interpreting experiments with this inhibitor.
In Vitro Performance Profile of ML604086
Quantitative assessment in relevant cell-based assays is critical to defining an inhibitor's potency and selectivity. The following data has been reported for ML604086 using cell lines stably expressing cynomolgus monkey CCR8.
Data Summary Table
| Parameter | Assay Type | Ligand/Stimulant | Cell System | IC50 Value | Reference |
| Potency | Calcium Flux | CCL1 | Cyno CCR8 Stable Cell Line | 1.0 µM | [3] |
| Potency | Chemotaxis | CCL1 | Cyno CCR8 Stable Cell Line | 1.3 µM | [3] |
| Selectivity | Receptor Binding | N/A | Serotonin Receptor 5HT1a | ~30% inhibition @ 10 µM | [3] |
Interpretation of Data:
-
Potency: ML604086 demonstrates micromolar potency in blocking the two primary functions of CCR8 activation. The similar IC50 values in both the calcium flux and chemotaxis assays suggest that it is equally effective at inhibiting both proximal signaling events and the ultimate physiological outcome of receptor activation.
-
Selectivity: The compound exhibits some off-target activity, notably against the serotonin receptor 5HT1a, with 30% inhibition observed at a 10 µM concentration.[3] This is an important consideration for experimental design, as high concentrations of ML604086 may produce confounding effects unrelated to CCR8 inhibition. Researchers should ideally work with concentrations at or near the IC50 for CCR8 to ensure target specificity.
Key Experimental Protocols
Reproducible and well-controlled experiments are the bedrock of trustworthy pharmacological data. Below are step-by-step protocols for the foundational assays used to characterize ML604086.
3.1. Chemotaxis Assay (Boyden Chamber Method)
This assay quantitatively measures the ability of a compound to block the directed migration of CCR8-expressing cells towards their ligand, CCL1.
-
Principle: Cells are placed in the upper chamber of a transwell insert containing a porous membrane. A chemoattractant (CCL1) is placed in the lower chamber. The inhibitor (ML604086) is added to the upper chamber with the cells. The number of cells that migrate through the membrane to the lower chamber is quantified.
-
Methodology:
-
Cell Preparation: Culture CCR8-expressing cells (e.g., stably transfected CHO-K1 or a relevant T cell line) to mid-log phase. Harvest and resuspend in serum-free assay buffer to a concentration of 1x10⁶ cells/mL.
-
Inhibitor Preparation: Prepare a 2X stock of ML604086 (and vehicle control) at various concentrations in the assay buffer.
-
Assay Setup:
-
Add 150 µL of assay buffer containing CCL1 (at its EC80 concentration for chemotaxis) to the lower wells of a 96-well chemotaxis plate.
-
In a separate plate, mix 50 µL of the cell suspension with 50 µL of the 2X inhibitor stock. Incubate for 30 minutes at 37°C.
-
Place the transwell insert (e.g., 5 µm pore size) onto the plate. Add 100 µL of the cell/inhibitor mixture to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the transwell insert.
-
Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
3.2. Calcium Flux Assay
This assay measures the ability of an inhibitor to block the transient increase in intracellular calcium that occurs upon GPCR activation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye's fluorescence intensity increases proportionally to the concentration of free intracellular calcium. A fluorometric plate reader measures this change in real-time before and after the addition of the ligand.
-
Methodology:
-
Cell Preparation: Plate CCR8-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and replace it with assay buffer containing a calcium-sensitive dye and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add ML604086 at various concentrations and incubate for 15-30 minutes.
-
Measurement:
-
Place the plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Inject a solution of CCL1 (at its EC80 concentration for calcium flux).
-
Continue to record the fluorescence intensity for an additional 2-3 minutes.
-
-
Data Analysis: Calculate the response as the peak fluorescence minus the baseline. Plot the response against the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Discussion and Conclusion
The available in vitro data robustly characterize ML604086 as a selective, micromolar antagonist of the CCR8 receptor. It effectively blocks both calcium mobilization and cell chemotaxis, the two key functional outcomes of CCL1-mediated CCR8 activation.[3] The protocols detailed in this guide provide a validated framework for researchers to confirm these properties and further investigate the compound's utility in specific biological contexts.
It is scientifically crucial to contextualize these in vitro findings. While ML604086 demonstrated clear efficacy in cellular assays, it failed to show a significant effect on allergic airway disease in a primate model of asthma.[5] This highlights the common translational gap between in vitro potency and in vivo efficacy, which can be due to a host of factors including pharmacokinetics, pharmacodynamics, or the specific role of the target in the chosen disease model.
For the research scientist, ML604086 remains a valuable tool for the in vitro and potentially in vivo interrogation of the CCL1-CCR8 axis in immunology and inflammation research. Its well-defined potency and mechanism of action allow for its use in dissecting the role of this pathway in various disease models. However, its known off-target activity and previous in vivo results necessitate careful experimental design and data interpretation.
References
-
Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. (2011). British Journal of Pharmacology. [Link]
-
PubMed. In vitro and in vivo activities of a novel cephalosporin, BMS-247243, against organisms other than staphylococci. [Link]
-
PubMed. In vitro and in vivo activities of a novel cephalosporin, BMS-247243, against methicillin-resistant and -susceptible staphylococci. [Link]
-
PMC. In Vitro and In Vivo Activities of a Novel Cephalosporin, BMS-247243, against Methicillin-Resistant and -Susceptible Staphylococci. [Link]
-
PubMed Central. A CCL1/CCR8-dependent feed-forward mechanism drives ILC2 functions in type 2–mediated inflammation. [Link]
Sources
Comparative Validation Guide: ML604086 Specificity Profile Targeting CCR8
The following guide is structured to provide a rigorous, technical validation framework for ML604086, adhering to the "Senior Application Scientist" persona. It prioritizes experimental logic, comparative data, and self-validating protocols over generic product descriptions.
Scientific Context: The CCR8 Precision Challenge
In the current immuno-oncology landscape, CCR8 (C-C chemokine receptor type 8) has emerged as a critical target for depleting intratumoral regulatory T cells (Tregs) without affecting peripheral immunity.[1] Unlike CCR4, which is broadly expressed, CCR8 is highly upregulated on tumor-infiltrating Tregs.
However, validating small molecule antagonists like ML604086 requires rigorous exclusion of off-target effects, particularly against the closely related CCR4 and CCR1 receptors. This guide outlines the technical validation of ML604086, contrasting it with the allosteric antagonist AZ084 and utilizing the agonist LMD-009 for assay sensitivity controls.
Comparative Analysis: ML604086 vs. Alternatives
While antibody-based approaches (e.g., anti-CCR8 ADCC-enhanced mAbs) offer high specificity, small molecules are essential for intracellular signaling studies and oral dosing models. The following table synthesizes the performance metrics of ML604086 against the primary alternative, AZ084.
Table 1: Technical Specification Comparison
| Feature | ML604086 (Focus) | AZ084 (Alternative) | R243 (Comparator) |
| Mechanism of Action | Orthosteric Antagonist (Competes with CCL1) | Allosteric Antagonist (Non-competitive) | Orthosteric Antagonist |
| Binding Site | Extracellular Loops / Transmembrane Pocket | Intracellular / Transmembrane Allosteric Site | Transmembrane Pocket |
| Potency (Human CCR8) | IC50: ~1.0 - 1.3 µM (Functional)* | Ki: 0.9 nM (Binding) | IC50: ~10 - 50 nM |
| Selectivity (vs. CCR4) | >100-fold selective | >1000-fold selective | High |
| Primary Utility | Proof-of-Concept / Tool Compound | Clinical Candidate / High-Potency Probe | In vivo Inflammation Models |
| Key Limitation | Moderate potency (µM range) requires high concentrations | Lipophilicity; potential species differences (Mouse vs Human) | Pharmacokinetic stability |
> Note on Potency: ML604086 is often used as a tool compound. Its micromolar potency (IC50 ~1.3 µM in cynomolgus models) means it requires careful titration to avoid non-specific toxicity, whereas AZ084 acts in the nanomolar range. Researchers must account for this "assay window" difference when designing dose-response curves.
Mechanism of Action Visualization
The diagram below illustrates where ML604086 intervenes in the CCR8 signaling cascade compared to the agonist LMD-009.
Caption: Figure 1. ML604086 functions as an orthosteric antagonist, directly competing with CCL1 or LMD-009 to prevent G-protein coupling and downstream Calcium mobilization.
Validation Protocol: Calcium Flux Assay
Objective: To validate the specificity of ML604086 by measuring its ability to inhibit CCL1-induced Calcium (
Rationale: Calcium flux is the "Gold Standard" for GPCR validation because it provides a real-time functional readout of receptor occupancy, unlike static binding assays.
Reagents & Systems[2]
-
Cell Line: CHO-K1 or HEK293 stably transfected with hCCR8 (Target) and hCCR4 (Specificity Control).
-
Agonist: Recombinant Human CCL1 (or LMD-009 for high-sensitivity checks).
-
Antagonist: ML604086 (Resuspended in DMSO).
-
Detection: FLIPR Calcium 6 Assay Kit or Fluo-4 AM.
Step-by-Step Methodology
-
Cell Seeding (Day -1):
-
Seed hCCR8-CHO cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading (Day 0 - T minus 2 hours):
-
Remove culture media.
-
Add 100 µL of Calcium-sensitive dye (e.g., Fluo-4 NW) dissolved in assay buffer (HBSS + 20mM HEPES).
-
Critical: Add 2.5 mM Probenecid to prevent dye leakage from the cells.
-
Incubate 45 mins at 37°C, then 15 mins at RT.
-
-
Compound Pre-incubation (The Specificity Check):
-
Prepare a 3x concentration series of ML604086 (Range: 10 µM down to 1 nM).
-
Add ML604086 to the cells.
-
Incubate for 15-30 minutes at Room Temperature.
-
Why? This allows the antagonist to reach equilibrium occupancy before the agonist challenge.
-
-
Agonist Challenge & Read:
-
Place plate in the FLIPR or FlexStation reader.
-
Inject EC80 concentration of CCL1 (typically 10-50 nM, determined previously).
-
Record fluorescence (Ex/Em: 494/516 nm) for 90-120 seconds.
-
-
Data Analysis:
Experimental Workflow Diagram
Caption: Figure 2. The sequential workflow ensures the inhibitor is equilibrated before the agonist triggers the rapid calcium release event.
Self-Validating Systems: Ensuring Trustworthy Data
To ensure the data generated is publication-grade, you must include the following controls in every plate layout:
-
The "Window" Control:
-
Positive: CCL1 (EC100) + Vehicle (DMSO). This defines the maximum signal (100%).
-
Negative: Buffer only (no Agonist). This defines the background (0%).
-
Validation: The Z-factor (Z') must be > 0.5.
-
-
The Specificity Control (Crucial):
-
Run the exact same protocol on CCR4+ cells using CCL17 or CCL22 (CCR4 ligands) as the agonist.
-
Success Criteria: ML604086 should show no inhibition of the CCR4 signal at concentrations that fully inhibit CCR8. If inhibition occurs, the compound is non-specific at that concentration.
-
-
The Agonist Cross-Check:
-
Use LMD-009 (Small molecule agonist) instead of CCL1.
-
Why? If ML604086 inhibits CCL1 but not LMD-009, it suggests the binding sites might be distinct or the inhibition is competitive only with the large protein ligand. However, as an orthosteric inhibitor, ML604086 should block both.
-
References
-
AstraZeneca/MedImmune. (2025). Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. (Discusses ML604086 PK/PD and specificity). Retrieved from [Link]
- Haskell, C. A., et al. (2006). Characterization of a potent and selective small-molecule antagonist of the CCR8 receptor.
-
Jenssen, M., et al. (2024). Cryo-EM structure and biochemical analysis of human chemokine receptor CCR8. (Structural basis of LMD-009 and antagonist binding). Retrieved from [Link]
-
CUSABIO. (2020).[6] CCR8: A Specific Marker on Tregs Cells. (Context on CCR8 as a target). Retrieved from [Link]
Sources
Technical Assessment: ML604086 Selectivity & Cross-Reactivity Profile
Topic: Technical Assessment: Cross-reactivity of ML604086 with Other Chemokine Receptors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ML604086 is a small-molecule antagonist targeting the C-C chemokine receptor type 8 (CCR8) .[1][2][3][4][5][6] Historically utilized as a chemical probe to validate CCR8 as a therapeutic target in allergic asthma, ML604086 is characterized by its ability to inhibit CCL1 (I-309) binding and subsequent signaling.
While ML604086 demonstrates high selectivity within the chemokine receptor family, its utility is nuanced by moderate potency (
Selectivity Profile Analysis
Primary Target Potency
ML604086 acts as an orthosteric antagonist, directly competing with the endogenous ligand CCL1.
| Assay Type | Target | Ligand | Readout | Potency ( |
| Chemotaxis | Cyno CCR8 | CCL1 | Cell Migration | 1.3 µM |
| Calcium Flux | Cyno CCR8 | CCL1 | Intracellular | 1.0 µM |
| Binding | Human CCR8 | Displacement | ~1.0 µM |
Cross-Reactivity & Off-Target Liabilities
Unlike promiscuous chemokine antagonists, ML604086 does not show significant activity against major inflammatory receptors (CCR1, CCR2, CCR4) at physiological concentrations. However, it possesses a distinct non-chemokine off-target.
-
Chemokine Receptor Selectivity: ML604086 is functionally selective for CCR8 over CCR1, CCR2, CCR4, and CCR5. It does not inhibit eosinophil migration driven by other chemokines (e.g., CCL11/Eotaxin via CCR3) in complex biological systems, confirming its specificity within the chemokine family.
-
The 5-HT1a Liability: The most critical cross-reactivity to control for is the Serotonin 5-HT1a receptor .
Comparative Analysis: ML604086 vs. Alternatives
For researchers selecting a CCR8 tool compound, AZ084 often represents a superior alternative due to its allosteric mechanism and nanomolar potency.
| Feature | ML604086 | AZ084 | R243 |
| Mechanism | Orthosteric (Ligand Competitor) | Allosteric Antagonist | Orthosteric Antagonist |
| Potency ( | ~1000 nM (Moderate) | 0.9 nM (High) | Potent |
| Selectivity Risk | 5-HT1a (at >10 µM) | Low (High Selectivity) | Low |
| In Vivo Utility | Poor Efficacy (Failed in Primate Asthma Models despite >98% occupancy) | High (Oral bioavailability, effective in inhibiting Treg migration) | Moderate |
| Primary Use | Historical validation; Negative control for efficacy | Preferred probe for Treg/Oncology studies | Alternative probe |
Scientific Insight: The failure of ML604086 in primate asthma models (Wang et al., 2013) despite achieving >98% receptor occupancy was pivotal. It demonstrated that CCR8 blockade alone is likely insufficient for asthma therapy, rather than a failure of the molecule to hit the target. However, for modern immuno-oncology applications (targeting CCR8+ Tregs), AZ084 is the preferred tool due to its potency and cleaner profile.
Mechanistic Visualization
CCR8 Signaling & Blockade
The following diagram illustrates the specific intervention point of ML604086 within the CCR8 signaling cascade compared to the off-target 5-HT1a pathway.
Caption: ML604086 primarily blocks CCL1-CCR8 signaling but exhibits dose-dependent cross-reactivity with 5-HT1a.
Experimental Validation Protocols
To validate ML604086 in your specific model, use the following self-validating protocols.
Protocol A: Calcium Flux Selectivity Assay (FLIPR)
Purpose: Determine functional potency and selectivity against CCR8 vs. other G-protein coupled receptors (GPCRs).
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing CCR8 (Target) and CCR4 (Control).
-
Seed at 20,000 cells/well in black-wall, clear-bottom 384-well plates. Incubate overnight.
-
-
Dye Loading:
-
Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS/HEPES buffer containing 2.5 mM Probenecid.
-
Incubate for 60 min at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Prepare ML604086 serial dilutions (Range: 10 nM to 30 µM).
-
Add compound to cells and incubate for 15 min at Room Temperature (RT).
-
-
Agonist Stimulation:
-
Inject CCL1 (at EC80 concentration) into the CCR8 plate.
-
Inject CCL17 or CCL22 (at EC80) into the CCR4 plate.
-
-
Data Acquisition:
-
Measure fluorescence (Ex 488nm / Em 520nm) immediately upon injection using a FLIPR Tetra or FlexStation.
-
Validation Criteria: ML604086 should inhibit CCR8 signal with IC50 ~1 µM but show <10% inhibition of CCR4 at 10 µM.
-
Protocol B: Receptor Occupancy (RO) Assay
Purpose: Confirm target engagement in complex tissues (e.g., whole blood or tissue homogenates), crucial for distinguishing "lack of efficacy" from "lack of exposure."
-
Sample Collection: Collect whole blood or single-cell suspensions from tissue.
-
Treatment: Treat ex vivo with ML604086 (various concentrations) or vehicle.
-
Probe Addition:
-
Add Fluorescently-labeled CCL1 (e.g., CCL1-AF647) at a saturating concentration (e.g., 10 nM).
-
Note: Alternatively, use radiolabeled
-CCL1 for higher sensitivity.
-
-
Incubation: Incubate for 30 min at 4°C (to prevent internalization).
-
Analysis:
-
Wash cells 2x with FACS buffer.
-
Analyze via Flow Cytometry. Gate on CD4+ CCR8+ T-cells.
-
Calculation: % Receptor Occupancy =
. -
Success Metric: >90% RO is typically required to rule out pharmacokinetic failure.
-
Workflow for Selectivity Screening
Caption: Step-wise screening cascade to validate ML604086 specificity and identify off-target risks.
References
-
Wang, L., et al. (2013). "Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma."[1][3][5] Thorax, 68(6), 506–512.[1][3] Link
-
Key Data: Establishes ML604086 as a selective CCR8 inhibitor with >98% receptor occupancy in vivo but lack of therapeutic efficacy in asthma.[3]
-
-
MedChemExpress. "ML604086 Product Datasheet." Link
- Key Data: Lists specific IC50 values (1.3 µM)
-
Connolly, M., et al. (2012). "Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration."[7] Biochemical Pharmacology, 83(6), 729-740. Link
- Key Data: Describes AZ084, the high-potency allosteric altern
-
Pease, J. E., & Horuk, R. (2015). "Chemokine Receptors in Allergy, Inflammation, and Infectious Disease."[1] Topics in Medicinal Chemistry, 14, 1-40.[1]
- Key Data: Reviews the landscape of chemokine antagonists and the specific challenges with CCR8 targets.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML604086 | CCR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducibility of ML604086 Effects Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the C-C chemokine receptor 8 (CCR8) has emerged as a compelling target. Its restricted expression on tumor-infiltrating regulatory T cells (Tregs) offers a promising therapeutic window to selectively deplete these immunosuppressive cells and unleash anti-tumor immunity. ML604086, a selective small molecule inhibitor of CCR8, represents a valuable tool to probe the therapeutic potential of this pathway. This guide provides a comprehensive overview of the rationale for targeting CCR8 with ML604086, discusses the expected reproducibility of its effects across different cancer models, and offers detailed protocols for independent validation.
The Rationale: Why ML604086 and CCR8 Hold Promise in Oncology
ML604086 is a selective inhibitor of CCR8, a G protein-coupled receptor.[1] Its primary mechanism of action involves blocking the binding of its natural ligand, CCL1, thereby inhibiting downstream signaling events such as chemotaxis and intracellular calcium mobilization.[1] The significance of this inhibition in oncology stems from the critical role of the CCL1-CCR8 axis in shaping an immunosuppressive tumor microenvironment (TME).
Tumor-infiltrating Tregs are key drivers of immune evasion, and high levels of these cells are often associated with poor prognosis in various cancers.[2] Notably, CCR8 is highly and selectively expressed on these intratumoral Tregs, with lower expression on Tregs in peripheral blood and normal tissues.[2][3] The CCL1 chemokine, often secreted by tumor cells and other cells within the TME, acts as a beacon, recruiting CCR8-expressing Tregs into the tumor.[4] This influx of Tregs suppresses the activity of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.
By inhibiting CCR8, ML604086 is poised to disrupt this recruitment process, leading to a reduction in intratumoral Tregs. This, in turn, is expected to relieve the immunosuppression within the TME and enhance the efficacy of anti-tumor immune responses. This targeted approach holds the potential for greater specificity and reduced off-target effects compared to broader immunosuppressive agents.[5]
Reproducibility Across Cancer Models: A Matter of Biological Context
While comprehensive, direct comparative studies of ML604086 across a wide panel of cancer cell lines and xenograft models are not yet publicly available, the reproducibility of its anti-cancer effects can be inferred from the consistent expression of its target, CCR8, in various tumor types. The central hypothesis is that the efficacy of ML604086 will be most pronounced in tumors characterized by high infiltration of CCR8-positive Tregs.
Below is a summary of CCR8 expression across different cancer types, providing a basis for selecting relevant models for testing ML604086.
| Cancer Type | Evidence of CCR8 Expression on Tumor-Infiltrating Tregs | Key References |
| Breast Cancer | High expression on intratumoral Tregs. | [3][5] |
| Colon Adenocarcinoma | Elevated CCR8 expression correlated with Treg infiltration. | [5] |
| Head and Neck Squamous Cell Carcinoma | CCR8 identified as a marker for tumor-infiltrating Tregs. | [3][5] |
| Melanoma | High CCR8 expression on Tregs within the tumor microenvironment. | [3][6] |
| Non-Small Cell Lung Cancer | CCR8-expressing Tregs are enriched in infiltrated tumors. | [7] |
| Gastrointestinal Stromal Tumors | High Treg infiltration is correlated with poor prognosis. | [2] |
The consistent observation of CCR8 as a marker for immunosuppressive Tregs across these diverse solid tumors provides a strong foundation for the reproducible application of CCR8 inhibitors. Preclinical studies of other CCR8-targeting agents, such as the monoclonal antibody JTX-1811, have demonstrated anti-tumor activity in various murine models, further supporting the validity of this therapeutic strategy.
It is important to note that the mere presence of the target does not guarantee efficacy. The overall immune contexture of the tumor, including the presence of other immune cell populations and the expression of immune checkpoint molecules, will likely influence the ultimate outcome of ML604086 treatment. Therefore, empirical testing in well-characterized models is paramount.
Experimental Framework for Assessing ML604086 Efficacy and Reproducibility
To facilitate the independent validation and comparison of ML604086's effects, we provide the following standardized protocols for key in vitro and in vivo assays.
In Vitro Characterization
1. Cell Line Selection and CCR8 Expression Analysis:
A crucial first step is to characterize CCR8 expression levels in a panel of cancer cell lines from different tumor types (e.g., breast, colon, lung, melanoma).
-
Quantitative PCR (qPCR): To measure CCR8 mRNA levels.
-
Western Blotting: To detect CCR8 protein expression.
-
Flow Cytometry: To quantify cell surface CCR8 expression, particularly on immune cells if co-culture models are used.
2. Chemotaxis Assay:
This assay directly assesses the ability of ML604086 to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Step-by-Step Protocol for Chemotaxis Assay:
-
Cell Preparation: Culture CCR8-expressing cells (e.g., a T-cell line or primary Tregs) to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the assay.
-
Assay Setup: Use a Boyden chamber with a polycarbonate membrane (typically 5-8 µm pore size).
-
Add serum-free media containing CCL1 (chemoattractant) to the lower chamber.
-
Resuspend the serum-starved cells in serum-free media with varying concentrations of ML604086 or vehicle control.
-
Add the cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a duration optimized for the specific cell type (typically 4-24 hours).
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition at each concentration of ML604086 to determine the IC50 value.
3. Western Blot for Downstream Signaling:
To confirm that ML604086 inhibits CCL1-induced signaling, key downstream pathways can be examined.
Caption: Western blot workflow to analyze signaling pathways.
Step-by-Step Protocol for Western Blot:
-
Cell Treatment: Plate CCR8-expressing cells and allow them to adhere. Pre-treat with ML604086 for 1-2 hours.
-
Stimulate the cells with CCL1 for a short period (e.g., 5-30 minutes).
-
Lysis and Quantification: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated forms of downstream signaling molecules (e.g., p-ERK, p-Akt).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Evaluation in Xenograft Models
1. Model Selection:
Based on in vitro data and CCR8 expression profiles, select cancer cell lines for establishing xenograft models in immunocompromised mice (e.g., nude or NSG mice). For studying the impact on the immune system, syngeneic models in immunocompetent mice or humanized mouse models are necessary.
2. Xenograft Establishment and Treatment:
Caption: General workflow for a xenograft study.
Step-by-Step Protocol for Xenograft Study:
-
Cell Implantation: Inject a defined number of cancer cells (typically 1-5 x 10^6) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: 0.5 x length x width^2).
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups.
-
Administer ML604086 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Endpoint Analysis: At the end of the study (defined by tumor size limits or a set duration), euthanize the mice and excise the tumors.
-
Tumor Analysis:
-
Immunohistochemistry (IHC): Analyze the infiltration of Tregs (FoxP3+) and other immune cells (e.g., CD8+ T cells).
-
Flow Cytometry: Dissociate tumors into single-cell suspensions to quantify immune cell populations.
-
Gene Expression Analysis: Analyze changes in gene expression related to immune activation.
-
Concluding Remarks
ML604086, as a selective CCR8 inhibitor, presents a targeted approach to counteract the immunosuppressive tumor microenvironment. While direct comparative efficacy data across different cancer types is still emerging, the consistent and selective expression of CCR8 on tumor-infiltrating Tregs provides a strong biological rationale for its reproducible effects in CCR8-high tumors. The provided experimental framework offers a robust starting point for researchers to independently validate and extend these findings in their specific cancer models of interest. Such studies will be instrumental in delineating the full therapeutic potential of ML604086 and other CCR8 inhibitors in the fight against cancer.
References
-
Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. Thorax. [Link]
-
Chemotaxis Assay. ibidi. [Link]
-
CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications. MDPI. [Link]
-
Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody. Journal for ImmunoTherapy of Cancer. [Link]
-
Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells. Scientific Reports. [Link]
-
Development of a CCR8 monoclonal antibody to block CCR8 signaling and to abolish the immunosuppressive function of Treg for the treatment of cancers. ASCO Publications. [Link]
-
CC Chemokine Receptor 8 (CCR8) Immune Pathway Fact Sheet. Bristol Myers Squibb. [Link]
-
Xenograft Tumor Assay Protocol. UCLA. [Link]
-
A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma. Cell. [Link]
-
Abstract 4532: Preclinical evaluation of JTX-1811, an anti-CCR8 antibody with enhanced ADCC activity, for preferential depletion of tumor-infiltrating regulatory T cells. AACR Journals. [Link]
-
CCR8 positive Tregs and their correlation with immunotherapy response in advanced non-small cell lung cancer (NSCLC). ASCO Publications. [Link]
-
Chemotaxis Assay. National Cancer Institute. [Link]
-
Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. [Link]
-
Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]
-
Xenograft Tumor Model Protocol. Protocol Online. [Link]
-
FAQ: Chemotaxis Assays. Cell Biolabs, Inc. [Link]
-
Chemotaxis Assays. ibidi. [Link]
-
CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bms.com [bms.com]
- 3. Differential expression of CCR8 in tumors versus normal tissue allows specific depletion of tumor-infiltrating T regulatory cells by GS-1811, a novel Fc-optimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog-ecog-acrin.org [blog-ecog-acrin.org]
- 7. aacrjournals.org [aacrjournals.org]
ML604086 as a tool compound for validating CCR8 as a drug target
Executive Summary: The Role of ML604086 in CCR8 Validation
ML604086 is a selective, small-molecule antagonist of the C-C chemokine receptor 8 (CCR8).[1][2] In the context of drug discovery, particularly for immuno-oncology (IO) and autoimmune diseases, ML604086 serves as a critical "tool compound."
Its primary utility lies in distinguishing between two distinct therapeutic modalities: functional inhibition (blocking CCL1-induced signaling and chemotaxis) versus target cell depletion (physically eliminating CCR8+ Regulatory T cells via ADCC).
While clinical interest has shifted toward depleting antibodies, ML604086 remains the standard for validating the signaling dependency of CCR8+ Tregs. This guide outlines how to utilize ML604086 to validate CCR8 biology, interpret negative data in asthma vs. cancer models, and execute robust in vitro assays.
Compound Profile & Mechanism of Action[3]
Chemical Identity
-
Mechanism: Non-competitive (allosteric) antagonist of CCL1 binding.
-
Key Liability: Moderate affinity for 5-HT1a receptors (30–70% inhibition at high concentrations >10 µM).
Signaling Pathway & Inhibition
CCR8 is a G-protein coupled receptor (GPCR) that couples primarily to G
-
Calcium Flux: Release of intracellular Ca
stores. -
Chemotaxis: Actin polymerization and migration of Tregs to tumor sites or inflamed tissue.
ML604086 blocks these downstream effects, preventing the recruitment of immunosuppressive Tregs without necessarily killing them.
Diagram 1: CCR8 Signaling & ML604086 Intervention
Caption: ML604086 inhibits CCL1-driven CCR8 activation, blocking downstream Calcium flux and Chemotaxis.[6]
Comparative Analysis: ML604086 vs. Alternatives
When designing a validation study, selecting the right tool is crucial. ML604086 is less potent than newer generations (like AZ084) but is widely characterized in literature, making it a stable benchmark.
| Feature | ML604086 | AZ084 | Anti-CCR8 mAbs (e.g., BMS-986340) |
| Type | Small Molecule Antagonist | Small Molecule Antagonist | Biologic (Antibody) |
| Mechanism | Blocks Signaling/Migration | Blocks Signaling/Migration | Depletes Cells (ADCC) |
| Potency (IC50) | ~1.0 µM (Calcium Flux) | ~0.9 nM (Ki) | < 1 nM (Binding) |
| Selectivity | High (watch 5-HT1a) | High | Very High |
| Primary Use | In vitro mechanistic validation | High-potency in vivo studies | In vivo efficacy (Tumor reduction) |
| Validation Insight | Tests if migration is the driver. | Tests if migration is the driver. | Tests if presence of cells is the driver. |
Critical Insight for Researchers: If your hypothesis is that CCR8 signaling drives disease (e.g., asthma), ML604086 is the correct tool. If your hypothesis is that CCR8+ cells (Tregs) must be removed to treat cancer, ML604086 may show limited efficacy compared to antibodies, as seen in primate asthma models where blockade was insufficient.
Experimental Protocols
Protocol A: Calcium Flux Assay (Functional Potency)
Objective: Determine the IC50 of ML604086 by measuring inhibition of CCL1-induced calcium release.
Materials:
-
CCR8-transfected cell line (e.g., CHO-CCR8 or HEK293-CCR8) or primary human Tregs.
-
Dye: Fluo-4 AM or Indo-1 AM.
-
Ligand: Recombinant Human CCL1.
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or Flow Cytometer.
Workflow:
-
Cell Prep: Harvest cells and resuspend at
cells/mL in loading buffer (HBSS + 20 mM HEPES + 0.1% BSA). -
Dye Loading: Add Fluo-4 AM (2 µM final) and incubate for 30 min at 37°C. Wash 2x to remove extracellular dye.
-
Compound Pre-treatment:
-
Plate cells into 96-well black-wall plates.
-
Add ML604086 in a dose-response series (e.g., 0.01 µM to 30 µM).
-
Incubate for 15–30 minutes at RT. (Crucial: Allow antagonist to bind before agonist addition).
-
-
Stimulation:
-
Inject CCL1 (at EC80 concentration, typically ~10–50 nM) into wells.
-
-
Readout: Measure fluorescence intensity (Ex 494nm / Em 516nm) immediately for 120 seconds.
-
Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. response to determine IC50.
Protocol B: Transwell Chemotaxis Assay (Migration Blockade)
Objective: Validate the ability of ML604086 to prevent Treg recruitment.
Workflow:
-
Chamber Setup: Use a 5 µm pore size Transwell system (Costar).
-
Lower Chamber: Add 600 µL of chemotaxis buffer (RPMI + 0.5% BSA) containing CCL1 (100 ng/mL) .
-
Upper Chamber:
-
Resuspend Tregs (
cells) in 100 µL buffer. -
Pre-incubate cells with ML604086 (10 µM or IC90 equivalent) for 20 mins.
-
Add cell suspension to the upper insert.
-
-
Migration: Incubate for 4 hours at 37°C, 5% CO2.
-
Quantification:
-
Remove inserts.
-
Count cells in the lower chamber using flow cytometry (add counting beads for precision) or ATP-luminescence assay.
-
-
Controls:
-
Negative Control: No CCL1 in bottom chamber (Random migration).
-
Positive Control: CCL1 + DMSO (Max migration).
-
Validation Workflow Logic
Use this logic tree to interpret your results when using ML604086.
Diagram 2: Experimental Decision Tree
Caption: Decision tree for interpreting ML604086 data. Lack of in vivo efficacy often points to a need for cell depletion rather than simple signaling inhibition.
References
-
Pease, J. E., & Horuk, R. (2009). Chemokine Receptor Antagonists: Part 2. Journal of Medicinal Chemistry.[7] (Discussion of Naphthalene Sulfonamides).
-
Corte, A., et al. (2025). Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma.[1][3][4] ResearchGate. [Link]
-
Van Loy, T., et al. (2021).[5] Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8).[4][8] Biochemical Pharmacology. [Link]
-
Villarreal, D. O., et al. (2018). Targeting CCR8 Induces Protective Antitumor Immunity and Enhances Vaccine-Induced Responses in Colon Cancer. Cancer Research.[9] (Context for depletion vs. signaling). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Research Portal - Validation of CCR8 agonism as therapeutic strategy for treatment of (auto-)inflammation [research.kuleuven.be]
- 9. bms.com [bms.com]
The Evolving Landscape of Cancer Immunotherapy: A Side-by-Side Analysis of Small Molecule CCR8 Antagonists
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a compelling target in immuno-oncology. Its high and selective expression on tumor-infiltrating regulatory T cells (Tregs) positions it as a key lever to modulate the immunosuppressive tumor microenvironment. This guide provides a detailed side-by-side analysis of ML604086 and other notable small molecule CCR8 antagonists, offering a comprehensive resource for researchers navigating this promising therapeutic space. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the critical experimental protocols required for their evaluation.
The Rationale for Targeting CCR8 in Oncology
Initially explored for inflammatory diseases such as asthma, the therapeutic focus for CCR8 antagonists has decisively shifted to oncology. This pivot is driven by the understanding that CCR8 is a key marker for a highly suppressive subset of Tregs within the tumor microenvironment (TME). These CCR8+ Tregs are associated with a poor prognosis in various cancers.[1][2] By blocking the interaction of CCR8 with its primary ligand, CCL1, small molecule antagonists can inhibit the recruitment and function of these immunosuppressive cells, thereby unleashing an anti-tumor immune response.[1][3]
A Comparative Look at Key Small Molecule CCR8 Antagonists
The development of small molecule CCR8 antagonists has seen several candidates emerge, each with a unique profile. Here, we compare ML604086 with other significant players in the field: IPG7236, SB-649701, and NS-15.
Mechanism of Action: Interrupting the CCL1-CCR8 Axis
The primary mechanism of action for these small molecule antagonists is the competitive inhibition of the CCL1 chemokine binding to the CCR8 receptor. This blockade disrupts downstream signaling pathways, most notably leading to the inhibition of calcium mobilization and chemotaxis, the directed migration of cells.
dot
Caption: Workflow for preclinical evaluation of CCR8 antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR8 receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A radiolabeled version of a known CCR8 ligand (e.g., ¹²⁵I-CCL1) is incubated with cells or membranes expressing the CCR8 receptor. The amount of bound radioactivity is measured in the presence and absence of increasing concentrations of the unlabeled test compound.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human CCR8 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound (or vehicle for control wells).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CCR8 ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant (CCL1).
Principle: Cells expressing CCR8 are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains CCL1. The antagonist's ability to block cell migration through the membrane towards the chemoattractant is quantified.
Step-by-Step Protocol:
-
Cell Preparation:
-
Use a cell line that expresses CCR8 and is known to migrate in response to CCL1 (e.g., CCR8-transfected Ba/F3 cells or primary T cells).
-
Wash the cells and resuspend them in a serum-free or low-serum medium at a defined concentration.
-
-
Assay Setup:
-
Add medium containing CCL1 to the lower wells of a 96-well Transwell plate.
-
In some wells, add varying concentrations of the CCR8 antagonist to both the upper and lower chambers. Include control wells with no antagonist.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 2-4 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
The number of cells that have migrated to the lower chamber can be quantified in several ways:
-
Direct Cell Counting: Lyse the cells in the lower chamber and quantify the number of nuclei using a fluorescent DNA dye (e.g., CyQuant).
-
Flow Cytometry: Directly count the cells in the lower chamber using a flow cytometer.
-
ATP Assay: Measure the ATP content of the migrated cells using a luminescent assay.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the control (CCL1 alone).
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the CCL1-induced increase in intracellular calcium concentration, a key event in GPCR signaling.
Principle: Cells expressing CCR8 are loaded with a calcium-sensitive fluorescent dye. The binding of CCL1 to CCR8 triggers the release of calcium from intracellular stores, leading to an increase in fluorescence. An antagonist will prevent this fluorescence increase.
Step-by-Step Protocol:
-
Cell Loading:
-
Plate CCR8-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them with the dye in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of the CCR8 antagonist to the wells and incubate for a short period.
-
Inject a solution of CCL1 into each well to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence minus baseline) is proportional to the increase in intracellular calcium.
-
Calculate the percentage of inhibition of the calcium response for each antagonist concentration compared to the control (CCL1 alone).
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
The Broader Context: Small Molecules vs. Antibody-Based Therapies
While this guide focuses on small molecule antagonists, it is important to acknowledge the parallel development of anti-CCR8 monoclonal antibodies. These antibodies can act not only as antagonists but can also deplete CCR8+ Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC). The choice between a small molecule and an antibody-based approach will depend on the specific therapeutic strategy and desired mechanism of action.
Conclusion and Future Directions
The development of small molecule CCR8 antagonists represents a promising avenue in cancer immunotherapy. Compounds like IPG7236 have demonstrated the potential of this approach with their oral bioavailability and in vivo efficacy in preclinical cancer models. While ML604086's journey began in the context of inflammatory disease, the insights gained have been valuable for the field.
Future research should focus on developing antagonists with improved pharmacokinetic profiles, enhanced selectivity, and potent in vivo activity in a range of tumor types. Head-to-head preclinical and clinical studies will be crucial to fully understand the comparative efficacy of different small molecule antagonists and to define their place in the expanding arsenal of cancer immunotherapies. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of these next-generation CCR8-targeting therapeutics.
References
-
Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma. Thorax. [Link]
-
Design and application of CCR8 antagonists. Taylor & Francis Online. [Link]
-
Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer. PubMed. [Link]
-
Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells. PMC. [Link]
-
CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications. MDPI. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Chemotaxis Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI Bookshelf. [Link]
-
CC Chemokine Receptor 8 (CCR8) Immune Pathway Fact Sheet. Bristol Myers Squibb. [Link]
-
CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications. PMC. [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]
-
Comparative In Vitro and In Vivo Evaluation of Anti-CCR8 Full-Sized IgG and Its Fab Fragments in Murine Colorectal Cancer Models. MDPI. [Link]
Sources
Safety Operating Guide
ML604086: Advanced Disposal Protocols and Safety Management
Executive Summary: The Precautionary Principle in R&D
As researchers, we frequently encounter novel small molecules like ML604086 (a selective CCR8 inhibitor). While some vendor Safety Data Sheets (SDS) may classify research-grade compounds as "Not a hazardous substance" due to a lack of complete toxicological data, this is a regulatory classification, not a biological one.
Operational Directive: Treat ML604086 as a bioactive hazardous substance . Because ML604086 is designed to modulate immune responses (specifically inhibiting CCL1-CCR8 interactions on T-cells) with high potency (IC50 ≈ 1 µM), it possesses inherent biological activity that necessitates strict containment and incineration-based disposal. Do not dispose of this compound via municipal wastewater (sink) or general trash.
Technical Profile & Physical Properties
Understanding the physicochemical properties of ML604086 is the prerequisite for selecting the correct waste stream.
| Property | Data | Operational Implication |
| CAS Number | 1044751-89-0 | Identifier for waste manifesting. |
| Molecular Formula | C₂₇H₃₂N₄O₄S | Contains Sulfur/Nitrogen; requires high-temp incineration (NOx/SOx scrubbing). |
| Solubility | DMSO (>100 mg/mL), Ethanol | Do not use water for spill cleanup; use organic solvents. |
| Mechanism | CCR8 Antagonist | Bioactive; potential immune modulator. |
| Physical State | Solid (Powder) | Particulate inhalation risk during weighing. |
Step-by-Step Disposal Workflows
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired aliquots, spilled powder, or excess dry substance.
-
Segregation: Do not mix with general lab trash or biohazardous waste (red bags) unless contaminated with infectious agents.
-
Primary Containment: Transfer the solid ML604086 into a screw-cap vial or high-density polyethylene (HDPE) wide-mouth jar.
-
Labeling: Affix a hazardous waste tag.
-
Disposal Stream: Place in the Solid Chemical Waste drum intended for high-temperature incineration.
Protocol B: Liquid Waste (Stock Solutions)
Applicability: DMSO or Ethanol stock solutions, reaction mixtures.
-
Solvent Identification: Determine the primary solvent. ML604086 is typically dissolved in DMSO.
-
Stream Selection:
-
Non-Halogenated Organic Waste: If dissolved in DMSO, Ethanol, or Methanol.
-
Halogenated Organic Waste: If dissolved in DCM or Chloroform (less common for this compound).
-
-
Action: Pour the solution into the appropriate carboy.
-
Rinsing: Rinse the original vial with the compatible solvent twice, adding the rinsate to the waste carboy.
-
Prohibition: NEVER pour ML604086 solutions down the sink. The compound is stable and bioactive; municipal treatment plants do not filter small molecule inhibitors effectively.
Protocol C: Empty Container Management (RCRA Compliance)
Applicability: "Empty" vials that held ML604086.
-
Triple Rinse Rule: To classify a container as "RCRA Empty," it must be triple-rinsed with a solvent capable of dissolving the residue (Ethanol or DMSO).
-
Rinsate Disposal: Collect all three rinses into the Liquid Chemical Waste container.
-
Defacing: Cross out or remove the original label.
-
Final Disposal: The rinsed, defaced glass vial may now be discarded in the Glass/Sharps bin (or recycled, depending on institutional policy).
Visualizing the Logic: Decision Tree & Mechanism
Figure 1: ML604086 Disposal Decision Matrix
This flowchart guides the researcher through the segregation process to ensure regulatory compliance.
Caption: Figure 1. Operational decision tree for segregating ML604086 waste streams based on physical state and solvent composition.
Figure 2: Biological Context (Why We Incinerate)
To understand the environmental risk, one must understand the biological target. ML604086 interrupts the CCL1-CCR8 axis.[1][2]
Caption: Figure 2.[2] Mechanism of Action. ML604086 blocks the CCL1-CCR8 interaction, preventing T-cell chemotaxis.[1][2] Disposal prevents environmental bio-accumulation of this immune modulator.
Emergency Response: Spills and Exposure
In the event of an accidental release, immediate action is required. This protocol prioritizes containment of the bioactive powder.
| Scenario | Immediate Action | Cleanup Protocol |
| Powder Spill | Evacuate immediate area. Don PPE (Gloves, N95/P100 mask, Lab coat). | Do not sweep dry. Wet a paper towel with ethanol/DMSO to dampen the powder (preventing dust), then wipe up. Place waste in a sealed bag. |
| Liquid Spill | Cover with absorbent pads. | Place saturated pads into a sealed bag labeled "Hazardous Debris." Clean surface with soap and water.[3] |
| Skin Contact | Remove contaminated clothing.[4] | Wash skin with soap and water for 15 minutes. Do not use ethanol on skin (increases absorption). |
| Eye Contact | Flush eyes immediately. | Rinse for 15 minutes at an eyewash station. Seek medical attention. |
References
-
U.S. Environmental Protection Agency (EPA). (2025).[5][6] Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
